Dibutyl maleate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSLOWBPDRZSMB-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29014-72-0 | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29014-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3026724 | |
| Record name | Dibutyl maleate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
105-76-0 | |
| Record name | Dibutyl maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibutyl maleate | |
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| Record name | DIBUTYL MALEATE | |
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| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester | |
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| Record name | Dibutyl maleate | |
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| Record name | Dibutyl maleate | |
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| Record name | DIBUTYL MALEATE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of Dibutyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl maleate (DBM) is a versatile unsaturated ester recognized for its utility as a plasticizer, comonomer in polymerization, and as an intermediate in organic synthesis. This document provides a comprehensive overview of the chemical and physical properties of this compound, intended to serve as a technical resource for professionals in research and development. The information presented herein is a compilation of data from technical data sheets, safety data sheets, and scholarly articles. This guide includes tabulated quantitative data, detailed experimental protocols for the determination of key properties, and visualizations of relevant chemical pathways and experimental workflows.
Chemical Identity and Structure
This compound, also known as maleic acid dibutyl ester, is the diester of n-butanol and maleic acid. Its chemical structure features a cis-alkene functionality, which is a key site of its reactivity.
-
IUPAC Name: Dibutyl (2Z)-but-2-enedioate
-
CAS Number: 105-76-0
-
Molecular Formula: C₁₂H₂₀O₄
-
Molecular Weight: 228.29 g/mol
Caption: Chemical Structure of this compound.
Physical Properties
This compound is a clear, colorless to pale yellow, oily liquid with a characteristic ester-like odor.[1] It is a combustible liquid but is difficult to ignite.[2]
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Units | Conditions | Reference(s) |
| Appearance | Clear, colorless to pale yellow liquid | - | Ambient | [1] |
| Odor | Characteristic ester-like | - | - | [2][3] |
| Boiling Point | 280 - 281 | °C | at 1 atm | [2][4] |
| Melting Point | -85 | °C | - | [5] |
| Density | 0.988 - 0.9964 | g/cm³ | at 20-25°C | [3] |
| Viscosity | 8 | cP | at 20°C | [2] |
| Flash Point | 120 - 141 | °C | Closed Cup | [5][6] |
| Autoignition Temperature | 265 | °C | - | [5] |
| Vapor Pressure | 0.00062 - 0.0027 | mmHg / hPa | at 20-25°C | [2][5] |
| Refractive Index | 1.443 - 1.447 | nD | at 20°C | [2] |
| Water Solubility | 0.17 | g/L | at 20°C | [5] |
| Solubility in Organic Solvents | Miscible with methanol, ethanol, acetone, diethyl ether, toluene | - | - | [2][7] |
| Immiscible with aliphatic hydrocarbons | - | - | [2][7] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by its ester functional groups and the electron-deficient carbon-carbon double bond. It is stable under recommended storage conditions but can undergo hazardous reactions with strong oxidizing agents and strong bases.[6]
Isomerization
Under the influence of heat and in the presence of acids or bases, this compound can isomerize to its trans-isomer, Dibutyl fumarate.[2][7]
Caption: Isomerization of this compound.
Hydrolysis
As an ester, this compound can be hydrolyzed to maleic acid and butanol. This reaction can be catalyzed by either acid or base. The base-catalyzed hydrolysis, also known as saponification, is irreversible.
Caption: Hydrolysis of this compound.
Polymerization
This compound is widely used as a comonomer in emulsion polymerization with monomers such as vinyl acetate, vinyl chloride, and styrene.[2] The incorporation of DBM can improve the flexibility, water resistance, and adhesion of the resulting polymer films.[7]
Caption: Copolymerization of Vinyl Acetate and this compound.
Addition Reactions
The electron-deficient double bond in this compound makes it susceptible to various addition reactions.
-
Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions, for example, with dienes like butadiene, to form cyclohexene derivatives.[8] This is a valuable tool for the synthesis of complex cyclic molecules.
-
Michael Addition: this compound can serve as a Michael acceptor, reacting with nucleophiles such as amines in a conjugate addition. This reaction is utilized in the synthesis of polyaspartic esters, which are used in coatings and sealants.[5]
-
Sulfonation: this compound is a precursor in the synthesis of sulfosuccinate surfactants. This involves the addition of sodium bisulfite across the double bond to introduce a sulfonate group.
Caption: Key Addition Reactions of this compound.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.
Determination of Physical Properties
Caption: Experimental Workflow for Physical Property Determination.
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, stopwatch.
-
Procedure:
-
Select a clean, dry calibrated viscometer of a size that will give a flow time of not less than 200 seconds.
-
Charge the viscometer with the this compound sample in the manner dictated by the design of the instrument.
-
Place the charged viscometer in a constant temperature bath set to the desired temperature (e.g., 20°C).
-
Allow the viscometer to remain in the bath for a sufficient time to reach thermal equilibrium.
-
Use suction or pressure to adjust the head of the liquid sample to a position about 7 mm above the first timing mark.
-
Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.
-
Repeat the measurement to ensure precision.
-
-
Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C). The dynamic viscosity (η) is the product of the kinematic viscosity and the density of the liquid at the same temperature.
-
Apparatus: Pycnometer, analytical balance, constant temperature bath.
-
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₀).
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it accurately (m₁).
-
Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to get the weight of the pycnometer filled with water (m₂).
-
-
Calculation: The density (ρ) of this compound is calculated using the formula: ρ = [(m₁ - m₀) / (m₂ - m₀)] * ρ_water, where ρ_water is the density of water at the test temperature.
-
Apparatus: Pensky-Martens closed-cup tester, thermometer.
-
Procedure:
-
Fill the test cup with this compound to the filling mark.
-
Place the lid on the cup and place the assembly in the heating apparatus.
-
Insert the thermometer.
-
Light the test flame and adjust it to the size of a 5/32-inch (4 mm) bead.
-
Apply heat at a specified rate while stirring.
-
At specified temperature intervals, apply the test flame by operating the mechanism that opens the shutter and inserts the flame into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.
-
-
Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, centrifuge or filtration apparatus, analytical instrument for quantification (e.g., GC-MS, HPLC).
-
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Stir the mixture in a constant temperature bath at a controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, stop stirring and allow the mixture to settle.
-
Separate the aqueous phase from the excess undissolved this compound by centrifugation or filtration.
-
Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method.
-
Protocols for Chemical Reactions
-
Materials: this compound, hydrochloric acid (or sulfuric acid), sodium hydroxide solution (for quenching), organic solvent (e.g., diethyl ether), drying agent (e.g., anhydrous magnesium sulfate).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve a known amount of this compound in a suitable solvent (e.g., aqueous dioxane).
-
Add a catalytic amount of a strong acid (e.g., 1 M HCl).
-
Heat the mixture to reflux for a specified period. The reaction progress can be monitored by techniques such as TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the products (maleic acid and butanol) with an organic solvent.
-
Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure to isolate the products.
-
-
Materials: Vinyl acetate (VAc), this compound (DBM), emulsifier (e.g., sodium dodecyl sulfate), initiator (e.g., potassium persulfate), deionized water, buffer (e.g., sodium bicarbonate).
-
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water, emulsifier, and buffer.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with stirring.
-
Prepare a monomer emulsion by mixing VAc, DBM, and a portion of the emulsifier solution.
-
Add a portion of the initiator to the reaction vessel, followed by the slow, continuous addition of the monomer emulsion over a period of several hours.
-
After the monomer addition is complete, continue stirring at the reaction temperature for an additional period to ensure high conversion.
-
Cool the resulting latex to room temperature.
-
-
Materials: this compound, sodium bisulfite, water, isopropanol (as a cosolvent).
-
Procedure:
-
In a reaction flask equipped with a stirrer and reflux condenser, charge this compound and a solution of sodium bisulfite in water. An alcohol co-solvent like isopropanol can be added to aid miscibility.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the maleate double bond (e.g., by titration).
-
Continue the reaction until the concentration of unreacted bisulfite is minimal.
-
The final product, sodium dibutyl sulfosuccinate, is obtained as an aqueous solution. The solvent can be removed under reduced pressure if the solid product is desired.
-
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its utility in polymerization and as a precursor for other functional molecules is rooted in the reactivity of its ester groups and its carbon-carbon double bond. The experimental protocols provided in this guide offer a framework for the accurate determination of its key characteristics and for its application in various chemical transformations. This comprehensive technical overview serves as a foundational resource for scientists and researchers engaged in work involving this compound.
References
- 1. Preparation method of dioctyl sodium sulfosuccinate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. benchchem.com [benchchem.com]
- 4. CN1160710A - Preparation process of diisooctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 5. fao.org [fao.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. CN104073191A - Vinyl acetate-dibutyl maleate copolymer adhesive formula and preparation process thereof - Google Patents [patents.google.com]
Dibutyl maleate synthesis from maleic anhydride and n-butanol.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of dibutyl maleate from maleic anhydride and n-butanol. It covers the fundamental reaction mechanism, various catalytic systems, detailed experimental protocols, and key process parameters, with a focus on providing actionable data and methodologies for laboratory and process development applications.
Introduction
This compound (DBM) is a versatile chemical intermediate and polymer monomer with wide-ranging applications, including its use as a plasticizer, lubricant, and in the production of coatings, adhesives, and detergents.[1] The synthesis of DBM is typically achieved through the esterification of maleic anhydride with n-butanol. This process, while well-established, is the subject of ongoing research to improve efficiency, reduce environmental impact, and optimize yield. This document serves as a technical resource for professionals engaged in the synthesis and application of this compound.
Reaction Mechanism and Kinetics
The esterification of maleic anhydride with n-butanol proceeds in a two-stage reaction.[2][3]
-
Monoesterification: The first stage is a rapid and essentially irreversible reaction where one molecule of n-butanol attacks the maleic anhydride ring, leading to its opening and the formation of monobutyl maleate.[2][3][4]
-
Diesterification: The second stage is a slower, reversible reaction where a second molecule of n-butanol esterifies the carboxylic acid group of the monobutyl maleate to form this compound and water.[2][3] This step requires a catalyst and the removal of water to drive the equilibrium towards the product.[2][3]
The kinetics of the second, slower stage are often the focus of study, as this is the rate-determining step of the overall process.[2][3]
Figure 1: Reaction pathway for the synthesis of this compound.
Catalytic Systems
A variety of catalysts can be employed for the synthesis of this compound, broadly categorized as homogeneous and heterogeneous catalysts. The choice of catalyst impacts reaction conditions, product yield, and purification procedures.
Homogeneous Catalysts
Homogeneous catalysts are soluble in the reaction mixture. While often highly active, they can be difficult to separate from the product, potentially leading to contamination and complex purification steps.
-
Sulfuric Acid: Traditionally used in industrial synthesis, sulfuric acid is an effective catalyst. However, it can cause equipment corrosion and lead to side reactions like carbonization and oxidation.[1]
-
p-Toluenesulfonic Acid (p-TSA): A common laboratory and industrial catalyst that is less corrosive than sulfuric acid.[5][6][7][8]
-
Phosphotungstic Acid: Has been shown to be a highly active catalyst for this reaction.[3]
-
Ionic Liquids: Ionic liquids such as [HSO3-pmim]+[HSO4]- have been explored as reusable catalysts, demonstrating high yields under microwave irradiation.[1]
Heterogeneous Catalysts
Heterogeneous catalysts are solids that are insoluble in the reaction mixture, which simplifies their removal and allows for easier reuse.[2][9]
-
Ion Exchange Resins: Acidic cation exchange resins (e.g., Dowex 50WX8, Amberlyst-15, Indion 730) are effective and can be easily filtered out of the reaction mixture.[2][3][10][11]
-
Solid Superacids: Materials like sulfated zirconia (Zr(SO4)2/SiO2) have demonstrated high catalytic activity.[1]
-
Nafion SAC-13: A perfluorinated sulfonic acid resin that can be used as a heterogeneous catalyst.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis of this compound.
| Catalyst | Molar Ratio (Anhydride:Alcohol) | Catalyst Loading | Temperature (°C) | Reaction Time | Yield/Esterification Rate | Reference |
| p-Toluenesulfonic Acid | 1:4 | 0.16 (molar ratio to anhydride) | Reflux | 70 min | 95.6% yield | [6][7] |
| p-Toluenesulfonic Acid | 1:7.5 (0.63 mol:300 ml) | 1 g | Reflux | 16 h | - | [5] |
| Sulfuric Acid, Phosphotungstic Acid | - | - | 130 (403 K) | < 5 h | 99.5% monoester conversion | [2] |
| Ionic Liquid [HSO3-pmim]+[HSO4]- | 1:4 | 2.0 g | Microwave (600W) | 15 min | 99.36% yield | [1] |
| Zr(SO4)2/SiO2 | 1:2.5 | 6% (of maleic anhydride mass) | - | 2.0 h | 98.5% esterification rate | [1] |
| Hydrogen-type Cation Exchange Resin | 1:1.8 (98kg:111kg) | 25 kg | 90-125 | 4 h | 99.3% esterification rate | [1][10] |
| Hydrogen-type Cation Exchange Resin | 1:2.1 (98kg:129kg) | 30 kg | 90-120 | 3.5 h | 99.4% esterification rate | [10] |
| Hydrogen-type Cation Exchange Resin | 1:2.5 (98kg:148kg) | 35 kg | 80-110 | 3 h | 99.4% esterification rate | [10] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound based on cited literature.
General Laboratory Protocol using p-Toluenesulfonic Acid
This protocol is based on a typical laboratory-scale synthesis.
Materials:
-
Maleic anhydride (0.63 mol, 61.8 g)
-
n-Butanol (300 ml)
-
p-Toluenesulfonic acid (1 g)
-
Toluene (optional, as a water-carrying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add maleic anhydride and n-butanol. Stir until the maleic anhydride is dissolved. Add p-toluenesulfonic acid to the solution.
-
Esterification: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap. Continue refluxing for approximately 16 hours or until no more water is collected.[5]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture several times with distilled water and a saturated sodium carbonate solution to neutralize the remaining acid.[1]
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate.[1]
-
-
Purification:
Protocol using a Heterogeneous Catalyst (Cation Exchange Resin)
This protocol is adapted for the use of a solid acid catalyst.
Materials:
-
Maleic anhydride (98 kg)
-
n-Butanol (111 kg)
-
Hydrogen-type cation exchange resin (25 kg)
Equipment:
-
Jacketed reactor with internal circulation pump and heat exchanger
-
Condenser
-
Vacuum pump
-
Neutralization and washing vessels
Procedure:
-
Reaction Setup: Charge the reactor with maleic anhydride, n-butanol, and the cation exchange resin.[10]
-
Esterification:
-
Heat the mixture to the reaction temperature (90-125°C) using the heat exchanger and internal circulation.[10]
-
Apply a vacuum to the system to facilitate the removal of water.[10]
-
The water generated from the esterification is separated via the condenser.[10]
-
Continue the reaction for approximately 4 hours.[10]
-
-
Workup:
-
Cool the reaction mixture.
-
Filter the mixture to remove the catalyst. The catalyst can be washed and reused.
-
The filtrate is then subjected to distillation to recover excess n-butanol.
-
Neutralize the crude product and wash with water.[10]
-
-
Purification: The final product is obtained after the washing steps. Further purification can be achieved by vacuum distillation if required.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from maleic anhydride and n-butanol is a well-documented process with multiple effective catalytic routes. For laboratory-scale synthesis, p-toluenesulfonic acid offers a reliable method, while for larger-scale and more environmentally friendly processes, heterogeneous catalysts like ion exchange resins present significant advantages in terms of catalyst recovery and reuse. The optimization of reaction parameters such as molar ratio, catalyst loading, and temperature is crucial for achieving high yields and purity. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and implement robust synthetic protocols for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. bip.iich.gliwice.pl [bip.iich.gliwice.pl]
- 3. journals.pan.pl [journals.pan.pl]
- 4. koyonchem.com [koyonchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pvcplast.net [pvcplast.net]
- 10. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. ijcea.org [ijcea.org]
An In-depth Technical Guide to the Molecular Structure of Dibutyl Maleate
This technical guide provides a comprehensive overview of the molecular structure of Dibutyl maleate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
This compound is an organic compound classified as a diester of maleic acid and 1-butanol.[1] Its molecular structure is characterized by a central carbon-carbon double bond in a cis or (Z) configuration, flanked by two carboxyl groups, each esterified with a butyl group.[2][3] This unsaturated nature makes it a reactive molecule, capable of undergoing addition reactions.[2]
| Identifier | Value |
| IUPAC Name | dibutyl (2Z)-but-2-enedioate[3][4][5] |
| Synonyms | Maleic acid dibutyl ester, DBM[2][6] |
| CAS Number | 105-76-0[4][5][6][7] |
| Chemical Formula | C₁₂H₂₀O₄[4][5][7] |
| Molecular Weight | 228.28 g/mol [3][5][7][8] |
| SMILES | CCCCOC(/C=C\C(OCCCC)=O)=O[8] |
| InChI Key | JBSLOWBPDRZSMB-FPLPWBNLSA-N |
Physicochemical Properties
This compound is a colorless to slightly yellow, oily liquid with a characteristic ester-like odor.[1][2][4] It is miscible with many organic solvents but has very low solubility in water.[4][9]
| Property | Value |
| Appearance | Colorless to pale yellow oily liquid[1][2][4][9] |
| Boiling Point | 281 °C[4][10] |
| Melting Point | -85 °C[2][10] |
| Density | 0.988 g/mL at 25 °C[4][11] |
| Refractive Index (n20/D) | 1.445[4] |
| Vapor Pressure | 0.000620 mmHg at 25 °C[10] |
| Solubility in water | 500 mg/L at 25 °C[10] |
| Flash Point | 120 °C (248 °F) |
Synthesis of this compound
This compound is typically synthesized via Fischer esterification. This process involves the reaction of maleic anhydride with 1-butanol in the presence of an acid catalyst, commonly p-toluenesulfonic acid.[1][2][12] The reaction is driven to completion by removing the water formed as a byproduct, often using a Dean-Stark apparatus.[12]
Materials:
-
Maleic anhydride (0.63 mole)[12]
-
n-butanol (300 mL)[12]
-
p-toluenesulfonic acid (1 gram)[12]
-
Reaction flask equipped with a reflux condenser and Dean-Stark trap
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Dissolve 70 grams (0.63 mole) of maleic anhydride in 300 mL of n-butanol in the reaction flask.[12]
-
Add 1 gram of p-toluenesulfonic acid to the solution to act as a catalyst.[12]
-
Assemble the reflux apparatus with the Dean-Stark trap to collect the water produced during the reaction.[12]
-
Heat the mixture to reflux and maintain for approximately 16 hours, continuously removing the water that collects in the trap.[12]
-
After the reaction is complete (indicated by the cessation of water formation), allow the mixture to cool.
-
Remove the excess n-butanol from the reaction mixture using distillation under reduced pressure (in vacuo).[12]
-
The remaining residue is crude this compound, which can be further purified if necessary. The structure of the resulting product can be verified by NMR analysis.[12] A yield of 95.6% can be achieved with optimized reactant ratios and reaction times.[13]
Molecular Structure Visualization
The logical relationship between the constituent parts of the this compound molecule is illustrated below. The core is the maleate group, derived from maleic acid, which is esterified with two butyl groups.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include a strong C=O stretching vibration for the ester carbonyl groups and a C=C stretching vibration corresponding to the central double bond.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule. The chemical shifts and coupling constants confirm the presence of the butyl chains and the cis-configuration of the vinyl protons.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and structure.
While specific peak data from proprietary databases is not provided, publicly available information confirms the use of these techniques for structural verification.[3][12] For detailed spectral data, researchers should refer to spectral databases such as those maintained by PubChem or other chemical suppliers.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – Essential Compound for Organic Synthesis [penpet.com]
- 3. This compound | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. adakem.com [adakem.com]
- 6. storchem.com [storchem.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. atamankimya.com [atamankimya.com]
- 10. This compound, 105-76-0 [thegoodscentscompany.com]
- 11. chemwhat.com [chemwhat.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to CAS Number 105-76-0: Dibutyl Maleate
An Important Note on Chemical Identity: CAS number 105-76-0 is unequivocally assigned to Dibutyl Maleate (DBM) . It is crucial to distinguish this from a similarly named compound, Di(2-ethylhexyl) Maleate (DEHM or DOM), which is correctly identified by CAS number 142-16-5. This guide will focus on the chemical entity associated with CAS number 105-76-0, while also providing comparative data for DEHM to clarify any potential confusion for researchers and industry professionals.
Chemical Identity and Physicochemical Properties
This compound is the diester of maleic acid and n-butanol. It is a colorless to pale yellow, oily liquid with a characteristic ester-like odor.[1][2] DBM's properties make it a versatile chemical intermediate and additive in various industrial applications.[3]
Table 1: Physicochemical Properties of this compound (CAS: 105-76-0)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₄ | [4] |
| Molecular Weight | 228.28 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Characteristic ester-like | [2] |
| Density | 0.988 g/mL at 25 °C | |
| Boiling Point | 281 °C | |
| Melting Point | -85 °C | [5] |
| Flash Point | 120 °C | |
| Water Solubility | Insoluble | [6] |
| Solubility in Organic Solvents | Soluble in alcohols and ethers | [1] |
| Refractive Index (n20/D) | 1.445 |
Table 2: Comparative Physicochemical Properties of Di(2-ethylhexyl) Maleate (CAS: 142-16-5)
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₆O₄ | [7] |
| Molecular Weight | 340.5 g/mol | [7] |
| Appearance | Colorless to pale yellow oily liquid | [8] |
| Density | ~0.944 g/mL | [9] |
| Boiling Point | 164 °C at 10 mmHg | [8] |
| Melting Point | -60 °C | [8] |
| Flash Point | 185 °C | [8] |
| Water Solubility | Practically insoluble | [8] |
Synthesis of this compound: Experimental Protocols
This compound is typically synthesized via the esterification of maleic anhydride with n-butanol. Various catalysts can be employed to facilitate this reaction.
Protocol 1: Synthesis using p-Toluene Sulfonic Acid Catalyst [10]
-
Reactants:
-
Maleic anhydride (0.63 mole, 70 g)
-
n-butanol (300 mL)
-
p-Toluene sulfonic acid (1 g)
-
-
Procedure:
-
Dissolve maleic anhydride in n-butanol in a reaction flask.
-
Add p-toluene sulfonic acid to the solution.
-
Equip the flask with a Dean-Stark trap to remove the water formed during the reaction.
-
Reflux the solution for 16 hours.
-
After the reaction is complete, distill the excess butanol under vacuum.
-
The residue is this compound, which can be verified by NMR analysis.
-
Protocol 2: Microwave-Assisted Synthesis using an Ionic Liquid Catalyst [11]
-
Reactants:
-
Maleic anhydride
-
n-butanol (molar ratio of anhydride to alcohol is 1:4)
-
Ionic liquid catalyst [HSO₃-pmim]⁺[HSO₄]⁻ (2.0 g)
-
-
Procedure:
-
Combine maleic anhydride, n-butanol, and the ionic liquid catalyst in a 100mL three-necked flask equipped with a separator.
-
Place the flask in a microwave reactor.
-
Set the microwave power to 600W and irradiate for 15 minutes under reflux conditions.
-
After the reaction, wash the product mixture several times with distilled water and a saturated sodium carbonate solution.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Perform vacuum distillation to remove unreacted n-butanol and collect the this compound fraction.
-
Protocol 3: Industrial Scale Synthesis using a Hydrogen-Type Cation Exchange Resin [11]
-
Reactants:
-
Maleic anhydride (98 kg)
-
n-butanol (111 kg)
-
Hydrogen-type cation exchange resin (25 kg)
-
-
Procedure:
-
Add maleic anhydride, n-butanol, and the cation exchange resin to the reactor.
-
Heat the mixture and open the condenser. Once the solution is clear, introduce steam to the heat exchanger.
-
Initiate internal circulation using a transfer pump.
-
Apply a vacuum to the condenser to facilitate the removal of water.
-
Maintain the reaction temperature between 90-125°C for 4 hours.
-
Following the reaction, the product is obtained through distillation, neutralization, and water washing.
-
Applications in Research and Industry
This compound's primary applications are in the industrial sector, with some relevance to pharmaceutical and drug development contexts.
-
Polymer and Coatings Industry: DBM is widely used as a comonomer in the emulsion polymerization of vinyl and acrylic resins for paints and adhesives.[3][12] It acts as an internal plasticizer, enhancing the flexibility and durability of the resulting polymers.[2]
-
Chemical Intermediate: It serves as a versatile intermediate in organic synthesis. For instance, it is used in the production of derivatives of succinic acid and in Diels-Alder reactions as a dienophile.[12] DBM is also a precursor for the synthesis of sulfosuccinate surfactants used in detergents.[3]
-
Pharmaceutical and Drug Development:
-
Intermediate in API Synthesis: DBM is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[13]
-
Packaging: Due to its plasticizing properties, DBM can be used in flexible PVC films for pharmaceutical packaging, helping to maintain the integrity of the packaged products.[14]
-
-
Other Industrial Uses: DBM finds application as a lubricant, a dispersant in the petroleum industry, and in the textile and paper industries.[2]
In contrast, Di(2-ethylhexyl) Maleate (DEHM) is a key intermediate in the production of dioctyl sulfosuccinate (docusate) salts, which are used medically as laxatives and stool softeners.[8][15]
Biological Activity and Toxicology
The biological activity of this compound is an important consideration for its safe handling and application.
-
Skin Sensitization: There is evidence to suggest that DBM can act as a skin sensitizer. Cases of allergic contact dermatitis have been reported in occupational settings where DBM-containing products were used.[16] Studies in mice have also shown that DBM can enhance contact sensitization to other chemicals.[16]
-
Toxicity: DBM is considered to have low acute toxicity.[1] However, prolonged or repeated exposure may cause damage to organs.
It is important to note that while some older literature might associate hallucinogenic properties with "DOM," this refers to 2,5-Dimethoxy-4-methylamphetamine and is entirely unrelated to Di(2-ethylhexyl) Maleate, which is sometimes abbreviated as DOM.[9]
No specific signaling pathways have been prominently associated with this compound in the available scientific literature. Its biological effects, such as skin sensitization, likely involve complex interactions with skin proteins and the immune system, but a detailed pathway has not been elucidated.
Visualizations
Diagram 1: General Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Chemical Relationship of this compound
Caption: Relationship between this compound, its isomer, and related compounds.
References
- 1. CAS 105-76-0: this compound | CymitQuimica [cymitquimica.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound (DBM) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 4. This compound | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tongli-chem.com [tongli-chem.com]
- 7. Di-2-ethylhexyl maleate | C20H36O4 | CID 5365125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DI(2-ETHYLHEXYL) MALEATE - Ataman Kimya [atamanchemicals.com]
- 9. 142-16-5 | CAS DataBase [m.chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. celanese.com [celanese.com]
- 13. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 14. pvcplast.net [pvcplast.net]
- 15. Bis(2-ethylhexyl) maleate - Wikipedia [en.wikipedia.org]
- 16. This compound and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice [jstage.jst.go.jp]
A Comprehensive Technical Guide to the Solubility of Dibutyl Maleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of dibutyl maleate in various organic solvents. This compound, a versatile chemical intermediate and plasticizer, is frequently utilized in polymerization processes and the synthesis of organic compounds. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. While quantitative solubility data for this compound in many organic solvents is not extensively published in publicly available literature, this guide summarizes the available qualitative information and provides detailed experimental protocols for researchers to determine precise solubility values.
Overview of this compound Solubility
This compound is a colorless to pale yellow liquid with a characteristic ester-like odor.[1] Its molecular structure, featuring two butyl ester groups attached to a maleate backbone, governs its solubility behavior. Generally, this compound exhibits good solubility in a range of common organic solvents.
Based on available data, the solubility of this compound can be categorized as follows:
-
Miscible: this compound is miscible with a variety of polar and non-polar organic solvents. This implies that it can be mixed in all proportions to form a homogeneous solution.[2][3][4][5][6]
-
Immiscible/Slightly Miscible: this compound has limited solubility in aliphatic hydrocarbons and is only slightly miscible with water.[2][3][5][6]
The following table summarizes the qualitative solubility of this compound in several common organic solvents.
| Solvent Class | Solvent | Solubility |
| Alcohols | Methanol | Miscible[2][3][4][5][6] |
| Ethanol | Miscible[1][2][3][4][5][6] | |
| Ketones | Acetone | Miscible[1][2][3][4][5][6] |
| Ethers | Diethyl Ether | Miscible[2][3][4][5][6] |
| Amides | N,N-Dimethylformamide | Miscible[2][3][4][5][6] |
| Aromatic Hydrocarbons | Toluene | Miscible[2][3][4][5][6] |
| Aliphatic Hydrocarbons | (General) | Immiscible[2][3][5][6] |
| Water | Slightly Miscible (0.17 g/L at 20°C)[1][7] |
Experimental Protocols for Quantitative Solubility Determination
For applications requiring precise concentration data, the quantitative solubility of this compound in a specific solvent at a given temperature must be determined experimentally. The following are detailed methodologies for two common and effective techniques.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute like this compound in a volatile organic solvent.[8][9][10][11]
Principle: A saturated solution of this compound is prepared in the solvent of interest. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is measured.
Apparatus and Materials:
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Glass vials or flasks with airtight seals
-
Volumetric pipettes and flasks
-
Evaporating dish or watch glass
-
Drying oven
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vial confirms saturation.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled volumetric pipette to avoid temperature-induced precipitation.
-
-
Gravimetric Analysis:
-
Transfer the collected sample to a pre-weighed evaporating dish.
-
Record the total mass of the dish and the solution.
-
Gently evaporate the solvent in a fume hood. A rotary evaporator can be used for more efficient and controlled solvent removal.
-
Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (280°C) but sufficient to remove any residual solvent (e.g., 60-80°C).
-
Periodically remove the dish, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved.
-
-
Calculation:
-
The solubility (S) can be expressed in various units, such as g/100 mL or g/100 g of solvent.
-
Solubility ( g/100 mL):
-
S = (Mass of dried this compound / Volume of sample taken) x 100
-
-
Solubility ( g/100 g of solvent):
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried this compound)
-
S = (Mass of dried this compound / Mass of solvent) x 100
-
-
UV-Visible Spectrophotometric Method
This method is suitable if this compound has a chromophore that absorbs in the UV-Visible range and the solvent does not interfere with the absorbance.
Principle: A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Apparatus and Materials:
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or incubator
-
Syringe filters (if necessary for clarification)
-
This compound (high purity)
-
Organic solvent of interest (spectroscopic grade)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound at the desired temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw a sample of the clear supernatant from the saturated solution.
-
Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a process involving this compound depends on various factors, including required concentration, process temperature, and the nature of other components in the system. The following diagram illustrates a logical workflow for solvent selection.
Conclusion
While readily available data indicates that this compound is miscible with many common organic solvents, quantitative solubility values are essential for precise scientific and industrial applications. This guide provides a summary of the known qualitative solubility of this compound and offers detailed experimental protocols for researchers to determine quantitative solubility. By following these methodologies, scientists and drug development professionals can obtain the necessary data to optimize their processes and formulations involving this compound.
References
- 1. Page loading... [guidechem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound | DBM | Supplier & Distributor | Europe | Arpadis [arpadis.com]
- 4. celanese.com [celanese.com]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. pharmajournal.net [pharmajournal.net]
- 11. scribd.com [scribd.com]
Green and Sustainable Synthesis of Dibutyl Maleate: A Technical Guide
Introduction
Dibutyl maleate (DBM) is a versatile organic compound with significant industrial applications, primarily serving as a plasticizer for polymers such as polyvinyl chloride (PVC), and as a co-monomer in the synthesis of various resins and coatings.[1] Traditionally, the synthesis of DBM involves the esterification of maleic acid or its anhydride with n-butanol, often catalyzed by corrosive mineral acids like sulfuric acid. This conventional approach is fraught with environmental and operational challenges, including equipment corrosion, generation of acidic waste streams, and difficulties in catalyst separation and recovery.
In response to the growing demand for environmentally benign chemical processes, the development of green and sustainable synthesis methods for this compound has become a critical area of research. This technical guide provides an in-depth overview of modern, sustainable approaches to DBM synthesis, with a focus on heterogeneous catalysis, novel solvent systems, and biocatalysis. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who are seeking to implement greener alternatives in their work.
General Reaction Pathway
The synthesis of this compound from maleic anhydride and n-butanol is a two-step esterification process. The first step involves the rapid, non-catalytic formation of the monoester, monobutyl maleate. The second, slower, and reversible step is the esterification of the monoester to the diester, this compound, which requires a catalyst. The continuous removal of water is often employed to drive the reaction equilibrium towards the product.[2]
Sustainable Synthesis Methodologies
Several innovative approaches have been developed to address the shortcomings of traditional this compound synthesis. These methods prioritize the use of reusable catalysts, milder reaction conditions, and the reduction of hazardous waste.
Heterogeneous Catalysis with Ion-Exchange Resins
The use of solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, represents a significant advancement in green esterification reactions. These catalysts offer the advantages of easy separation from the reaction mixture, reusability, and reduced corrosivity compared to mineral acids.
This protocol is based on typical laboratory-scale esterification reactions using a solid acid catalyst.
Materials:
-
Maleic anhydride
-
n-Butanol
-
Amberlyst-15 (or a similar acidic ion-exchange resin)
-
Toluene (as a water-entraining agent)
Equipment:
-
A round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a heating mantle with a temperature controller.
Procedure:
-
Charge the round-bottom flask with maleic anhydride and n-butanol. A molar ratio of 1:4 (maleic anhydride to n-butanol) is commonly used.[3]
-
Add the Amberlyst-15 catalyst to the reaction mixture. The catalyst loading is typically in the range of 5-10% by weight of the reactants.
-
Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to the reflux temperature of toluene (approximately 110-120°C) with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap to drive the reaction to completion.
-
Monitor the progress of the reaction by analyzing samples periodically using techniques such as gas chromatography (GC) or by titrating the acidity of the reaction mixture.
-
Once the reaction is complete (typically indicated by the cessation of water formation), cool the mixture to room temperature.
-
Separate the Amberlyst-15 catalyst from the reaction mixture by filtration. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.
-
The crude this compound can be purified by distillation under reduced pressure to remove excess n-butanol and other volatile impurities.
Deep Eutectic Solvents (DES) as Catalysts and Media
Deep eutectic solvents (DES) are emerging as a new class of green solvents and catalysts. They are typically formed by mixing a quaternary ammonium salt (like choline chloride) with a hydrogen bond donor (such as urea or glycerol).[4] DES offer advantages such as low cost, biodegradability, and low vapor pressure. In the synthesis of this compound, they can act as both the reaction medium and the catalyst.
This protocol is a generalized procedure based on the use of DES in esterification.
Materials:
-
Maleic acid
-
n-Butanol
-
Choline chloride
-
Urea (or another suitable hydrogen bond donor)
Equipment:
-
A round-bottom flask equipped with a magnetic stirrer, a condenser, and a heating mantle with a temperature controller.
-
A separate vessel for preparing the DES.
Procedure:
-
Prepare the Deep Eutectic Solvent:
-
In a separate vessel, mix choline chloride and urea in a 1:2 molar ratio.
-
Heat the mixture gently (e.g., to 80°C) with stirring until a clear, homogeneous liquid is formed.
-
Cool the DES to room temperature.
-
-
Esterification Reaction:
-
Charge the round-bottom flask with maleic acid and n-butanol. A molar ratio of 1:10 (maleic acid to n-butanol) has been reported.[5]
-
Add the prepared DES to the reaction mixture to act as the catalyst and solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 85-95°C) with vigorous stirring.[5]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or titration.
-
After the reaction reaches the desired conversion, cool the mixture.
-
-
Product Isolation:
-
The product can be separated from the DES by extraction with a suitable organic solvent, as DES are generally immiscible with many non-polar solvents.
-
The solvent can then be removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Enzymatic Synthesis
Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally friendly route for ester synthesis. These reactions are typically performed under mild conditions, reducing energy consumption and byproduct formation. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin), are particularly attractive due to their stability and reusability.[6]
This protocol is a representative procedure for lipase-catalyzed esterification.
Materials:
-
Maleic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene or solvent-free)
-
Molecular sieves (optional, to remove water)
Equipment:
-
A temperature-controlled shaker or a stirred-tank reactor.
-
Filtration apparatus.
Procedure:
-
In a reaction vessel, combine maleic acid and n-butanol. The molar ratio can be varied, but an excess of the alcohol is often used.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.
-
If a solvent is used, add it to the vessel. The reaction can also be run under solvent-free conditions.
-
Add molecular sieves to the mixture to adsorb the water produced during the reaction, which can improve the conversion.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.
-
Once the desired conversion is achieved, stop the reaction.
-
Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.
-
The product can be purified by removing the solvent (if used) and excess alcohol under reduced pressure.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method depends on various factors, including yield, reaction time, catalyst cost and reusability, and overall environmental impact. The following tables summarize the quantitative data for different sustainable approaches to this compound synthesis.
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Starting Material | Molar Ratio (Alcohol:Acid/Anhydride) | Temperature (°C) | Reaction Time | Yield/Conversion | Reference(s) |
| Amberlyst-15 | Maleic Acid | 10:1 | 90 | 4 h | >95% Conversion | [5] |
| Amberlyst 131H+ | Maleic Acid | 10:1 | 90 | 4 h | High Conversion | [5] |
| Deep Eutectic Solvent (DES) | Maleic Acid | 10:1 | 90 | 4 h | High Conversion | [5] |
| p-Toluenesulfonic acid | Maleic Anhydride | 4:1 | Reflux | 70 min | 95.6% Yield | [3] |
| Phosphotungstic acid | Maleic Anhydride | 2.2-5:1 | 110-140 | - | High Activity | [2] |
| Naphthalenesulfonic acid methylal | Malic Acid | 2.5:1 | 90 | 3 h | 95.5-99.6% Yield |
Table 2: Catalyst Reusability
| Catalyst | Number of Cycles | Final Yield/Conversion | Reference(s) |
| Amberlyst-15 | - | Reusable | - |
| Naphthalenesulfonic acid methylal | Reusable | Can be directly used for the next reaction | |
| Novozym 435 | 3 | Maintained high conversion | [3] |
Green Chemistry Metrics
To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. These include Atom Economy, E-Factor, and Process Mass Intensity (PMI).
-
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. For the esterification of maleic anhydride with n-butanol, the atom economy is theoretically 100% as all atoms of the reactants are incorporated into the final product and water.
-
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process. Methods that use reusable catalysts and minimize solvent use will have a lower E-Factor.
-
Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. The ideal PMI is 1.
While specific calculations of these metrics for every described method are not always available in the literature, the principles of green chemistry suggest that processes utilizing reusable solid acid or enzymatic catalysts, and those that are solvent-free or use green solvents, will have more favorable green metrics compared to traditional methods.
Conclusion
The synthesis of this compound has evolved significantly from traditional methods that rely on corrosive and environmentally harmful catalysts. The adoption of green chemistry principles has led to the development of sustainable alternatives that offer high yields and selectivity while minimizing waste and operational hazards. Heterogeneous catalysis using ion-exchange resins, the application of novel solvent systems like deep eutectic solvents, and the use of highly specific biocatalysts such as immobilized lipases are at the forefront of this transformation.
For researchers and professionals in the chemical and pharmaceutical industries, the choice of synthesis method will depend on a balance of factors including efficiency, cost, scalability, and environmental impact. The detailed protocols and comparative data presented in this guide provide a solid foundation for making informed decisions and for the implementation of greener and more sustainable processes for the synthesis of this compound. The continued development of novel catalytic systems and process optimization will undoubtedly lead to even more efficient and environmentally benign methods in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.pan.pl [journals.pan.pl]
- 3. researchgate.net [researchgate.net]
- 4. Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts | Semantic Scholar [semanticscholar.org]
- 5. digital.csic.es [digital.csic.es]
- 6. CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents [patents.google.com]
Dibutyl Maleate: A Comprehensive Technical Guide on its Environmental Fate and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl maleate (DBM), the dibutyl ester of maleic acid, is a versatile industrial chemical with applications as a plasticizer, lubricant, and intermediate in organic synthesis. Its widespread use necessitates a thorough understanding of its environmental behavior and potential toxicological effects. This in-depth technical guide provides a comprehensive overview of the environmental fate and toxicity profile of this compound, consolidating key data from standardized studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals in assessing the environmental and health implications of this compound.
Environmental Fate
The environmental fate of a chemical substance describes its transport and transformation in the environment. This section details the key processes governing the environmental persistence and distribution of this compound.
Biodegradation
Biodegradation is a crucial process for the removal of organic chemicals from the environment. Studies on the ready biodegradability of this compound have been conducted, although specific percentages from standardized OECD 301 tests are not consistently reported in publicly available literature. However, some studies indicate that it is not readily biodegradable. For instance, one study reported 0% biodegradation over 28 days under the conditions of OECD Test Guideline 301D.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is pH-dependent. Detailed experimental data on the hydrolysis of this compound according to OECD Guideline 111 are limited in the public domain. The ester linkages in this compound are susceptible to hydrolysis, which would yield maleic acid and butanol as primary degradation products.
Photodegradation
In the atmosphere, the primary degradation pathway for organic compounds is through reaction with hydroxyl radicals. The estimated atmospheric half-life of this compound, based on these reactions, provides insight into its persistence in the air. While experimental data is scarce, modeling studies can provide valuable estimates.
Bioaccumulation
Toxicity Profile
The toxicity profile of a substance outlines its potential to cause harm to living organisms. This section summarizes the key toxicological endpoints for this compound, based on data from standardized OECD guideline studies.
Acute Toxicity
Acute toxicity refers to the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time (usually less than 24 hours).
| Endpoint | Species | Route | Guideline | Result |
| LD50 | Rat | Oral | OECD 401 | > 2200 mg/kg bw[1] |
| LD50 | Rat | Dermal | OECD 402 | > 2000 mg/kg bw[1] |
| LC50 | - | Inhalation | OECD 403 | Data not available |
Irritation and Sensitization
These studies assess the potential of a substance to cause local inflammatory reactions on the skin and eyes, and to elicit an allergic response.
| Endpoint | Species | Guideline | Result |
| Skin Irritation | Rabbit | OECD 404 | Non-irritating |
| Eye Irritation | Rabbit | OECD 405 | Slightly irritating[1] |
| Skin Sensitization | Guinea Pig | - | Non-sensitizing |
Repeated Dose Toxicity
Repeated dose toxicity studies evaluate the effects of long-term exposure to a substance. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.
| Endpoint | Species | Route | Guideline | Result |
| NOAEL | - | Oral | OECD 408 | Data not available |
Genetic Toxicity
Genetic toxicity assays are used to determine if a substance can cause damage to genetic material.
| Endpoint | System | Guideline | Result |
| Ames Test | S. typhimurium | OECD 471 | Data not available |
| Chromosome Aberration Test | In vitro | OECD 473 | Data not available |
Developmental Toxicity
Developmental toxicity studies assess the potential for a substance to interfere with normal development.
| Endpoint | Species | Route | Guideline | Result |
| NOAEL | - | - | OECD 414 | Data not available |
Ecotoxicity
Ecotoxicity studies evaluate the harmful effects of a substance on organisms in the environment.
| Endpoint | Species | Duration | Guideline | Result |
| LC50 | Fish | 96 hours | OECD 203 | Data not available |
| EC50 | Daphnia magna | 48 hours | OECD 202 | 4.9 mg/L[2] |
| EC50 | Algae | 72 hours | OECD 201 | Data not available |
Experimental Protocols
Detailed methodologies for the key toxicological and environmental fate studies are based on the internationally recognized OECD Test Guidelines.
Acute Oral Toxicity (as per OECD 401, now updated)
The acute oral toxicity of this compound was determined in rats following a protocol similar to OECD Guideline 401. A single high dose of 2200 mg/kg body weight was administered by oral gavage to a group of Wistar rats (5 per sex).[1] The animals were observed for mortality and clinical signs of toxicity for 14 days.[1] At the end of the observation period, all surviving animals were subjected to a gross necropsy.[1]
Acute Dermal Toxicity (as per OECD 402)
The acute dermal toxicity was assessed in Wistar rats according to OECD Guideline 402.[1] A single dose of 2000 mg/kg body weight was applied to the clipped, intact skin of the animals (5 per sex) under a semi-occlusive dressing for 24 hours.[1] The animals were observed for 14 days for signs of toxicity and mortality, followed by a gross necropsy.[1]
Eye Irritation (as per OECD 405)
The potential for eye irritation was evaluated in White Vienna rabbits following OECD Guideline 405.[1] A single dose of 0.1 mL of this compound was instilled into the conjunctival sac of one eye of each of the three rabbits, with the other eye serving as a control.[1] The eyes were examined for signs of irritation (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.[1]
Acute Immobilisation Test with Daphnia magna (as per OECD 202)
The acute toxicity to aquatic invertebrates was determined using Daphnia magna according to OECD Guideline 202.[2] Young daphnids were exposed to a range of concentrations of this compound in a static system for 48 hours. The concentration at which 50% of the daphnids were immobilized (EC50) was determined at 24 and 48 hours. The test was conducted under GLP conditions.[2]
Mandatory Visualization
Signaling Pathway of this compound-Induced Cytotoxicity
The toxicity of this compound is believed to be mediated, at least in part, through the depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.
Caption: Proposed pathway of this compound-induced cytotoxicity via glutathione depletion.
General Experimental Workflow for Acute Toxicity Testing
The following diagram illustrates a generalized workflow for conducting acute toxicity studies, such as those performed for this compound, following OECD guidelines.
Caption: Generalized workflow for an acute toxicity study following OECD guidelines.
Conclusion
This technical guide provides a consolidated overview of the environmental fate and toxicity profile of this compound based on available data. The acute toxicity of this compound appears to be low via oral and dermal routes. It is not a skin irritant or sensitizer, but it can cause slight eye irritation. In the aquatic environment, it shows toxicity to invertebrates. Key data gaps remain for its ready biodegradability, bioaccumulation potential, repeated dose toxicity, and genetic and developmental toxicity, highlighting the need for further research to complete a comprehensive risk assessment. The proposed mechanism of toxicity involving glutathione depletion provides a basis for further mechanistic studies. This guide serves as a foundational document for professionals requiring a technical understanding of the environmental and health aspects of this compound.
References
Methodological & Application
Using Dibutyl maleate as a comonomer in vinyl and acrylic emulsion polymerization.
Application Notes: Dibutyl Maleate as a Comonomer in Emulsion Polymerization
Introduction
This compound (DBM) is a clear, virtually colorless liquid ester commonly employed as a comonomer in the emulsion polymerization of vinyl and acrylic resins.[1][2] Its incorporation into polymer chains, particularly with vinyl acetate (VAc), serves to internally plasticize the resulting polymer. This process enhances the flexibility, adhesion, and water resistance of the final films, making DBM a valuable component in the formulation of paints, adhesives, and coatings.[1][2][3] Unlike external plasticizers, DBM is covalently bonded within the polymer backbone, preventing migration and ensuring permanent flexibility. The copolymer of vinyl acetate and this compound is noted for its use in paints, providing higher flexibility, stability against water and ultraviolet light, and improved adherence.[2]
Mechanism of Action and Key Benefits
The primary function of DBM in vinyl and acrylic copolymers is to lower the glass transition temperature (Tg). The bulky butyl groups of the DBM monomer introduce steric hindrance and increase the free volume within the polymer structure, which restricts chain packing and enhances segmental mobility. This "internal plasticization" leads to several desirable properties:
-
Improved Flexibility and Film Formation: By lowering the Tg, DBM allows the polymer particles to coalesce into a continuous film at lower temperatures. This results in a more flexible and less brittle material, which is crucial for applications on substrates that may expand, contract, or flex.[2][3]
-
Enhanced Adhesion: The plasticizing effect of DBM contributes to better "wetting" of substrates, leading to improved adhesive properties. Copolymers containing DBM are often used in pressure-sensitive adhesives (PSAs).[4]
-
Increased Water Resistance: The hydrophobic nature of the butyl groups in DBM imparts greater water resistance to the copolymer films compared to vinyl acetate homopolymers.[2][3] This is a significant advantage for coatings and adhesives intended for use in humid environments.
-
Permanent Effect: As a comonomer, DBM is permanently locked into the polymer chain. This avoids the issue of plasticizer migration that can occur with external plasticizers, which can lead to embrittlement of the film and contamination of the substrate over time.
Experimental Protocols
Protocol 1: Synthesis of Vinyl Acetate-Dibutyl Maleate (VAc-DBM) Copolymer Emulsion
This protocol is based on a typical batch emulsion polymerization process for creating a VAc-DBM copolymer adhesive.[5]
Materials and Equipment:
-
Monomers: Vinyl Acetate (VAc), this compound (DBM)
-
Continuous Phase: Deionized Water
-
Stabilizer/Protective Colloid: Polyvinyl Alcohol (PVA)[5][6]
-
Emulsifier (Surfactant): Non-ionic surfactant, e.g., OP-10 (Octylphenol ethoxylate)[5]
-
Initiator: Ammonium Persulfate or Potassium Persulfate (KPS)[5][6]
-
pH Buffer: Sodium Bicarbonate[5]
-
Equipment: Jacketed glass reactor with a condenser, mechanical stirrer (anchor or turbine), nitrogen inlet, feeding pumps, and a temperature control system.
Procedure:
-
Initial Reactor Charge:
-
Charge the reactor with deionized water and Polyvinyl Alcohol (PVA).
-
Begin stirring at a moderate speed (e.g., 150-200 rpm) and heat the mixture to dissolve the PVA completely.[5]
-
-
Inerting:
-
Purge the reactor with nitrogen for approximately 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a slight positive nitrogen pressure throughout the reaction.
-
-
Heating and Pre-reaction:
-
Monomer Feed:
-
In a separate vessel, prepare the monomer pre-emulsion by mixing Vinyl Acetate, this compound, and any remaining emulsifier with a portion of the deionized water.
-
Begin the continuous or semi-continuous feeding of the monomer pre-emulsion into the reactor over a period of 3-4 hours.[5] Maintain the reaction temperature at 70-80°C.[5]
-
-
Post-Reaction:
-
Cooling and pH Adjustment:
-
Cool the reactor down to 60°C.
-
Add a solution of sodium bicarbonate to adjust the final pH of the emulsion to a range of 4-6.[5]
-
-
Final Steps:
-
Continue cooling the latex to room temperature.
-
Filter the final product through a fine mesh (e.g., 100-200 mesh) to remove any coagulum.
-
Store the resulting VAc-DBM copolymer emulsion in a sealed container.
-
Data Presentation
Table 1: Example Formulation for VAc-DBM Copolymer Adhesive Emulsion This table is derived from a patented formulation and serves as a representative example.[5]
| Component | Function | Typical Amount (parts by weight) |
| Vinyl Acetate | Primary Monomer | 70 - 85 |
| This compound | Comonomer (Internal Plasticizer) | 15 - 30 |
| Deionized Water | Continuous Phase | 90 - 110 |
| Polyvinyl Alcohol (PVA) | Protective Colloid / Stabilizer | 4 - 8 |
| OP-10 (Emulsifier) | Surfactant / Stabilizer | 1 - 3 |
| Ammonium Persulfate | Initiator | 0.5 - 1.5 |
| Sodium Bicarbonate | pH Buffer | 0.1 - 0.5 |
Table 2: Typical Reaction Parameters for VAc-DBM Emulsion Copolymerization
| Parameter | Value | Source |
| Monomer Feed Temperature | 70 - 80°C | [5] |
| Post-Reaction Temperature | 90 - 100°C | [5] |
| Monomer Feed Duration | 3 - 4 hours | [5] |
| Stirring Speed | 150 - 400 rpm | [5][6] |
| Final pH | 4.0 - 6.0 | [5] |
Visualizations
Caption: Workflow for VAc-DBM Emulsion Copolymerization.
References
- 1. celanese.com [celanese.com]
- 2. Maleates – Nayakem [nayakem.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. US5276084A - High performance pressure sensitive adhesive emulsion - Google Patents [patents.google.com]
- 5. CN104073191A - Vinyl acetate-dibutyl maleate copolymer adhesive formula and preparation process thereof - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
Application of Dibutyl maleate in the production of paints and adhesives.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibutyl Maleate (DBM) in the formulation of paints and adhesives. The information is intended to guide researchers and formulators in leveraging the unique properties of DBM to enhance product performance.
This compound is a colorless, oily liquid primarily utilized as a comonomer and plasticizer in the polymer industry.[1] Its incorporation into paint and adhesive formulations can significantly improve flexibility, adhesion, water resistance, and overall durability.[2][3][4] DBM is commonly used in the emulsion polymerization of vinyl and acrylic resins.[1][5]
Key Applications and Functionalities
In the production of paints and adhesives, this compound serves several key functions:
-
Comonomer in Emulsion Polymerization: DBM is frequently copolymerized with monomers like vinyl acetate and various acrylates.[5][6] This process integrates DBM into the polymer backbone, modifying the properties of the resulting latex. The copolymers of vinyl acetate and this compound are used in paint manufacturing to enhance flexibility, water stability, and UV light resistance, in addition to improving adherence.[3][7]
-
Internal Plasticizer: When copolymerized, DBM acts as an internal plasticizer, imparting flexibility and reducing the brittleness of the polymer film.[6] This is crucial for applications requiring durable and crack-resistant coatings and adhesives.
-
Reactive Diluent: In certain formulations, DBM can act as a reactive diluent, reducing the viscosity of the system and improving flow and application properties without significantly compromising the final mechanical properties.[2]
-
Enhancement of Film Properties: The inclusion of DBM in paint and adhesive formulations has been shown to improve hydrophobicity and water resistance of the cured films.[4][6] It also contributes to better rheological properties and can enhance UV filtration.[4][6]
Quantitative Data
The physical and chemical properties of this compound, along with its impact on polymer formulations, are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C12H20O4 | [1] |
| Molecular Weight | 228.29 g/mol | [4] |
| Appearance | Colorless, oily liquid | [1][6] |
| Odor | Characteristic ester-like | [1][6] |
| Boiling Point | 280 °C | [6] |
| Freezing Point | -65 to -80 °C | [6] |
| Viscosity (at 20°C) | 8 cP | [6] |
| Refractive Index (at 25°C) | 1.444 | [6] |
| Solubility | Insoluble in water; miscible with many organic solvents | [1][5][6] |
Table 2: Performance Characteristics of this compound in Polymer Formulations
| Performance Parameter | Effect of DBM Incorporation | Reference |
| Flexibility | Increased | [2][3][4] |
| Adhesion | Improved | [2][4][6] |
| Water Resistance | Increased | [3][4][6] |
| UV Stability | Improved | [3][4] |
| Glass Transition Temperature (Tg) of PDBM | -15.36 °C | [8] |
| Durability | Enhanced | [2] |
| Chemical Resistance | Improved | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a this compound copolymer adhesive and a general procedure for the formulation of an acrylic paint incorporating DBM.
Protocol 1: Synthesis of Vinyl Acetate-Dibutyl Maleate Copolymer Adhesive via Emulsion Polymerization
This protocol is adapted from a patented preparation process for a vinyl acetate-dibutyl maleate copolymer adhesive.
Materials:
-
Vinyl Acetate (Monomer)
-
This compound (Comonomer)
-
Polyvinyl Alcohol (PVA) (Protective Colloid)
-
Ammonium Persulfate (Initiator)
-
OP-10 (Emulsifier)
-
Sodium Bicarbonate (pH adjuster)
-
Deionized Water
Equipment:
-
Reaction Kettle with a reflux condenser, stirrer, thermometer, and dropping funnel
-
Heating Mantle
-
Water Bath
Procedure:
-
Preparation of Protective Colloid: In the reaction kettle, add the specified amount of polyvinyl alcohol to deionized water. Heat and stir until the polyvinyl alcohol is completely dissolved.
-
Initiation: Cool the solution to 60°C. Add the emulsifier (OP-10) and 1-2 parts of the total ammonium persulfate. Mix thoroughly.
-
Polymerization: Begin to gradually add the mixture of vinyl acetate and this compound monomers through the dropping funnel. Maintain the reaction temperature at 70°C and continue the reflux for 3 hours with constant stirring.
-
Completion of Reaction: After the 3-hour reflux, increase the temperature and add the remaining ammonium persulfate. Maintain the temperature at 100°C for 10 minutes to ensure complete monomer conversion.
-
pH Adjustment: Cool the emulsion to 60°C. Add sodium bicarbonate solution to adjust the pH of the final emulsion to a range of 4-6.
-
Final Product: Cool the resulting copolymer adhesive to room temperature. The product is then ready for packaging and storage.
Protocol 2: General Laboratory-Scale Formulation of an Acrylic Paint Incorporating a this compound Copolymer Emulsion
This protocol outlines a general procedure for preparing a water-based acrylic paint using a pre-synthesized vinyl acetate-dibutyl maleate copolymer emulsion (as prepared in Protocol 1).
Materials:
-
Vinyl Acetate-Dibutyl Maleate Copolymer Emulsion (Binder)
-
Titanium Dioxide (Pigment)
-
Calcium Carbonate (Extender)
-
Dispersing Agent
-
Defoamer
-
Thickener (e.g., cellulosic or associative thickener)
-
Coalescing Agent
-
Biocide
-
Deionized Water
Equipment:
-
High-speed disperser with a Cowles blade
-
Laboratory balance
-
Mixing vessel
Procedure:
-
Mill Base Preparation:
-
To the mixing vessel, add deionized water, the dispersing agent, defoamer, and biocide.
-
While stirring at low speed, slowly add the titanium dioxide and calcium carbonate.
-
Once all powders are incorporated, increase the speed of the disperser to high and grind the mixture for 20-30 minutes to achieve a fine dispersion of the pigment and extender.
-
-
Let-Down Stage:
-
Reduce the stirring speed and add the vinyl acetate-dibutyl maleate copolymer emulsion (the binder) to the mill base.
-
Add the coalescing agent and any remaining additives.
-
Mix at a moderate speed until the mixture is homogeneous.
-
-
Viscosity Adjustment:
-
Slowly add the thickener while continuously monitoring the viscosity of the paint.
-
Continue to stir until the desired viscosity is reached and the paint is smooth and uniform.
-
-
Quality Control:
-
Measure the final pH, viscosity, and density of the paint.
-
Apply the paint to a substrate to evaluate its drying time, appearance, and other performance properties like adhesion and flexibility.
-
Visualizations
Logical Relationship: Role of this compound in Polymer Chains
Caption: Role of this compound as a Comonomer.
Experimental Workflow: Synthesis of a Vinyl Acetate-Dibutyl Maleate Copolymer Adhesive
Caption: Workflow for Copolymer Adhesive Synthesis.
References
- 1. Synthesis and Characterization of Vinyl Acetate and this compound Copolymers by Reverse Iodine Transfer Radical Polymerization [jips.ippi.ac.ir]
- 2. CN104073191A - Vinyl acetate-dibutyl maleate copolymer adhesive formula and preparation process thereof - Google Patents [patents.google.com]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. globalchemsources.com [globalchemsources.com]
Application Notes and Protocols: Dibutyl Maleate as a Plasticizer for Polyvinyl Chloride (PVC) Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibutyl Maleate (DBM) as a plasticizer for Polyvinyl Chloride (PVC) resins. This document includes detailed experimental protocols for evaluating the performance of DBM-plasticized PVC, a summary of key performance data, and graphical representations of experimental workflows.
Introduction
Polyvinyl chloride (PVC) is a widely used thermoplastic polymer known for its versatility, durability, and cost-effectiveness.[1] However, in its pure form, PVC is rigid and brittle, limiting its application in products requiring flexibility.[1] Plasticizers are additives that are incorporated into PVC to increase its flexibility, workability, and distensibility.[2] this compound (DBM) is a maleate ester that serves as an effective plasticizer for PVC, finding use in applications such as flexible films, tubing, and coatings.[3][4] The mechanism of plasticization involves the DBM molecules inserting themselves between the PVC polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg), thereby imparting flexibility.[3][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C12H20O4 | [6] |
| Molecular Weight | 228.28 g/mol | N/A |
| Appearance | Colorless to pale-yellow liquid | [5][6] |
| Odor | Mild, characteristic | [6] |
| Boiling Point | ~280-281 °C | [5][6] |
| Density | ~0.99 g/cm³ at 20 °C | [5][6] |
| Water Solubility | Low | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | [6] |
Performance Data of DBM in PVC
The performance of a plasticizer in PVC is evaluated based on its effect on the mechanical and thermal properties of the final product, as well as its permanence within the polymer matrix. The following tables summarize typical data for PVC plasticized with DBM compared to unplasticized PVC (uPVC) and PVC plasticized with a common phthalate plasticizer, Dioctyl Phthalate (DOP).
Table 2: Mechanical Properties of Plasticized PVC
| Property | uPVC | PVC + 40 phr DBM (Representative) | PVC + 40 phr DOP (Representative) | ASTM Standard |
| Tensile Strength (MPa) | 40 - 50 | 15 - 25 | 18 - 28 | ASTM D638 |
| Elongation at Break (%) | 20 - 40 | 250 - 350 | 300 - 400 | ASTM D638 |
| Shore A Hardness | >100 | 70 - 90 | 75 - 95 | ASTM D2240 |
| Young's Modulus (MPa) | 2400 - 4100 | 10 - 50 | 15 - 60 | ASTM D638 |
Table 3: Thermal and Migration Properties of Plasticized PVC
| Property | uPVC | PVC + 40 phr DBM (Representative) | PVC + 40 phr DOP (Representative) | ASTM Standard |
| Glass Transition Temperature (Tg) (°C) | 80 - 85 | 10 - 30 | 5 - 25 | ASTM D3418 |
| Plasticizer Migration (Weight Loss, %) | N/A | < 3 | < 2 | ASTM D1203 |
Experimental Protocols
Detailed methodologies for the evaluation of DBM as a PVC plasticizer are provided below. These protocols are based on established ASTM standards.
Protocol 1: Preparation of Plasticized PVC Samples
Objective: To prepare standardized PVC films with varying concentrations of DBM for subsequent testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (DBM)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for film casting
Procedure:
-
Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer.
-
Add the desired amount of DBM (e.g., 20, 30, 40, 50 parts per hundred of resin - phr) to the pre-mix and continue mixing until a homogeneous dry blend is obtained.
-
Compound the mixture on a two-roll mill at a temperature of 160-170°C until a uniform sheet is formed.[6]
-
Compression mold the compounded material into films of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.
-
Cool the molded films under pressure to ensure uniform thickness and minimize internal stresses.[6]
-
Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.
Protocol 2: Evaluation of Mechanical Properties
Objective: To determine the effect of DBM on the tensile strength, elongation at break, and hardness of PVC.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Shore A Durometer
-
Dumbbell-shaped die for cutting specimens (ASTM D638 Type IV)
Procedure:
-
Tensile Testing (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned PVC films.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Pull the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
Record the load and elongation throughout the test.
-
Calculate the tensile strength at break, elongation at break, and Young's Modulus from the resulting stress-strain curve.[6]
-
-
Hardness Testing (ASTM D2240):
-
Place the conditioned PVC film on a hard, flat surface.
-
Press the Shore A durometer indenter firmly and quickly onto the sample, ensuring the presser foot is in full contact with the surface.
-
Read the hardness value within 1 second of firm contact.
-
Take at least five measurements at different positions on the sample and calculate the average.
-
Protocol 3: Thermal Analysis - Glass Transition Temperature (Tg)
Objective: To determine the effect of DBM on the glass transition temperature of PVC using Differential Scanning Calorimetry (DSC).
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure (based on ASTM D3418):
-
Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Subject the sample to a heat-cool-heat cycle to erase its thermal history. A typical cycle is:
-
Heat from room temperature to 120°C at a rate of 10°C/min.
-
Hold for 5 minutes.
-
Cool to -50°C at 10°C/min.
-
Hold for 5 minutes.
-
Reheat to 120°C at 10°C/min.[6]
-
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[7]
Protocol 4: Plasticizer Migration - Solvent Extraction Test
Objective: To assess the permanence of DBM within the PVC matrix by measuring its resistance to extraction by a solvent.
Materials:
-
Conditioned plasticized PVC film samples of known weight
-
Solvent (e.g., n-hexane, ethanol, or a specific food simulant)
-
Constant temperature bath
-
Analytical balance
Procedure (based on ASTM D1203):
-
Record the initial weight (W_initial) of the film samples.[6]
-
Immerse the samples in the chosen solvent in a sealed container.
-
Place the container in a constant temperature bath for a specified period (e.g., 24 hours at 50°C).[6]
-
After immersion, remove the samples, gently wipe them to remove excess solvent, and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Record the final weight (W_final) of the dried samples.[6]
-
Calculate the percentage of plasticizer migration using the formula: Migration (%) = [(W_initial - W_final) / W_initial] x 100[6]
Visualizations
The following diagrams illustrate the logical relationships and workflows described in these application notes.
Caption: Mechanism of PVC Plasticization by DBM.
Caption: Workflow for Evaluating DBM in PVC.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. researchgate.net [researchgate.net]
- 3. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pvcplast.net [pvcplast.net]
- 6. benchchem.com [benchchem.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
Application Notes and Protocols: Synthesis of Dibutyl Maleate Using a p-Toluenesulfonic Acid Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibutyl maleate is an organic compound with applications as a plasticizer and as a precursor in the synthesis of other organic molecules.[1] The standard method for its production involves the esterification of maleic anhydride with n-butanol, a reaction catalyzed by a strong acid.[1] p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for this process, offering good catalytic activity.[2] The synthesis proceeds through a two-stage reaction. The first stage is a rapid, often exothermic reaction forming the monoester. The second, slower, reversible stage is the formation of the diester, which necessitates the use of a catalyst to achieve high yields.[3] This document provides a detailed protocol for the synthesis of this compound using a p-toluenesulfonic acid catalyst, including experimental workflow and expected quantitative data.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Maleic Anhydride | 1 mole equivalent | [4] |
| n-Butanol | 4 mole equivalents | [4] |
| Catalyst | ||
| p-Toluenesulfonic Acid | 0.16 mole equivalents | [4] |
| Reaction Conditions | ||
| Temperature | Reflux | [4] |
| Reaction Time | 70 minutes | [4] |
| Product Information | ||
| Expected Yield | 95.6% | [4] |
| Appearance | Colorless to slightly yellow, oily liquid | [1] |
| Boiling Point | 280 °C | [1] |
| Melting Point | -85 °C | [1] |
| Solubility | Very slightly soluble in water | [1] |
Experimental Protocol
This protocol details the synthesis of this compound from maleic anhydride and n-butanol, utilizing p-toluenesulfonic acid as a catalyst. The procedure is adapted from established methods for dialkyl maleate synthesis.[5]
1. Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and a condenser, add maleic anhydride (1 mole), n-butanol (4 moles), toluene (150 mL), and p-toluenesulfonic acid monohydrate (0.16 moles).[4][5]
2. Esterification:
-
Heat the mixture to reflux with vigorous stirring.
-
An azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap.
-
Continue the reaction for approximately 70 minutes, or until the theoretical amount of water has been collected.[4][5]
3. Workup:
-
Allow the reaction mixture to cool to room temperature.[5]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst and remove any unreacted maleic acid.[5]
-
Wash the organic layer with brine (1 x 100 mL).[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene.[5]
4. Purification:
-
Purify the crude product by vacuum distillation to obtain the final this compound as a clear, colorless to pale yellow liquid.[5]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of High-Yield Dibutyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of dibutyl maleate, a versatile plasticizer and chemical intermediate, with a focus on high-yield production through microwave-assisted organic synthesis (MAOS). A high-yield conventional heating method is also presented for comparison.
Introduction
This compound is commercially produced by the esterification of maleic anhydride or maleic acid with n-butanol.[1][2] Traditional synthesis methods often require prolonged reaction times and high temperatures, which can lead to the formation of byproducts and reduced yields. Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods.[3][4] Microwave energy directly heats the reactants, leading to a significant reduction in reaction time and often cleaner reaction profiles.[5] This application note details optimized protocols for both microwave-assisted and conventional synthesis of this compound, providing a comprehensive guide for laboratory preparation.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the key quantitative data for the microwave-assisted and conventional synthesis protocols described herein, allowing for easy comparison of the two methods.
| Parameter | Microwave-Assisted Synthesis (Amberlyst-15) | Conventional Synthesis (p-toluenesulfonic acid) |
| Reactants | Maleic Acid, n-Butanol | Maleic Anhydride, n-Butanol |
| Catalyst | Amberlyst-15 | p-toluenesulfonic acid |
| Molar Ratio (Acid/Anhydride:Alcohol) | 1:3 | 1:4 |
| Catalyst Loading | 5.5% (w/w of total reactants) | 0.16 (molar ratio to anhydride) |
| Reaction Temperature | 70°C | Reflux Temperature |
| Reaction Time | 60 minutes | 70 minutes |
| Achieved Yield/Conversion | 62.6% Conversion[6] | 95.6% Yield[7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound using Amberlyst-15
This protocol is based on the optimization study by Mulay and Rathod (2017) and is designed for a single-mode microwave reactor.[6]
Materials:
-
Maleic Acid
-
n-Butanol
-
Amberlyst-15 (ion-exchange resin)
-
Molecular Sieves (3Å)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Single-mode microwave reactor equipped with a magnetic stirrer and temperature sensor
-
Microwave-safe reaction vessel with a pressure-rated cap
-
Round-bottom flask
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine maleic acid, n-butanol in a 1:3 molar ratio.
-
Catalyst and Additive Addition: Add Amberlyst-15 catalyst at a loading of 5.5% (w/w of the total reactants). Add molecular sieves (6% w/w of total reactants) to aid in the removal of water produced during the esterification.[6]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 70°C and the reaction time to 60 minutes with continuous stirring.[6]
-
Reaction Work-up:
-
After the reaction is complete and the vessel has cooled to a safe temperature, filter the reaction mixture to remove the Amberlyst-15 catalyst and molecular sieves. The catalyst can be washed with an organic solvent, dried, and potentially reused.[8]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine (saturated NaCl solution).[9]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Product Isolation: Remove the excess n-butanol and any extraction solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): For higher purity, the product can be purified by vacuum distillation.
Protocol 2: High-Yield Conventional Synthesis of this compound using p-toluenesulfonic acid
This protocol is adapted from the high-yield synthesis described by Wen, et al.[7]
Materials:
-
Maleic Anhydride
-
n-Butanol
-
p-toluenesulfonic acid (p-TsOH)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene or other suitable solvent for azeotropic water removal
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus or water separator
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a three-necked flask with a heating mantle, magnetic stirrer, reflux condenser, and a Dean-Stark apparatus filled with a suitable solvent (e.g., toluene).
-
Reactant Charging: Charge the flask with maleic anhydride and n-butanol in a 1:4 molar ratio. Add p-toluenesulfonic acid as a catalyst in a molar ratio of 0.16 relative to the maleic anhydride.[7]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark apparatus. Continue the reaction for 70 minutes, or until no more water is collected.[7]
-
Reaction Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid, followed by a wash with brine.[9]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Product Isolation: Remove the excess n-butanol and the azeotropic solvent under reduced pressure using a rotary evaporator to yield this compound.
-
Purification (Optional): The product can be further purified by vacuum distillation if required.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for both the microwave-assisted and conventional synthesis protocols.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for the conventional synthesis of this compound.
References
- 1. This compound – Essential Compound for Organic Synthesis [penpet.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application of Dibutyl maleate in the Diels-Alder reaction as a dienophile.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] This reaction involves a conjugated diene and a dienophile, which is typically an alkene substituted with electron-withdrawing groups. Dibutyl maleate, a dialkyl ester of maleic acid, serves as an effective dienophile due to the electron-withdrawing nature of its two ester groups, which activate the double bond for cycloaddition. Its application is crucial in the synthesis of functionalized cyclohexene derivatives, which are valuable intermediates in the production of pharmaceuticals, polymers, and other fine chemicals. The butyl ester groups also enhance its solubility in organic solvents commonly used for these reactions.
The stereochemistry of the Diels-Alder reaction is a key feature. With this compound, a cis-dienophile, the reaction proceeds stereospecifically, resulting in the formation of a cis-substituted cyclohexene adduct.[2] When cyclic dienes are employed, the formation of endo and exo diastereomers is possible, with the endo product often being the kinetically favored product.[3][4]
General Reaction Mechanism
The concerted mechanism of the Diels-Alder reaction involves a cyclic transition state, leading to the formation of two new sigma bonds and one new pi bond in a single step.
Caption: General mechanism of the Diels-Alder reaction.
Applications with Various Dienes: Data and Protocols
While specific quantitative data for this compound is not extensively published, the following sections provide representative protocols and expected outcomes based on reactions with analogous dienophiles like maleic anhydride and dimethyl maleate.
Reaction with 1,3-Butadiene
The reaction of this compound with 1,3-butadiene is a classic example of a Diels-Alder reaction, yielding a functionalized cyclohexene.
Quantitative Data (Representative)
| Diene | Dienophile | Product | Reaction Conditions | Yield | Reference |
| 1,3-Butadiene | Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | Xylene, reflux, 30 min | ~89% | [2][5] |
| 1,3-Butadiene | This compound | Dibutyl cis-4-cyclohexene-1,2-dicarboxylate | Toluene, 110°C, sealed tube | High (expected) | Adapted from[6] |
Experimental Protocol (Representative)
-
Reactant Preparation: In a pressure-rated sealed tube, dissolve this compound (1.0 eq) in toluene.
-
Diene Addition: Cool the solution and add an excess of liquefied 1,3-butadiene (1.5-2.0 eq).
-
Reaction: Seal the tube and heat the mixture at 110°C for 24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Carefully vent the tube. Concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield dibutyl cis-4-cyclohexene-1,2-dicarboxylate.
Reaction with Cyclopentadiene
Cyclopentadiene is a highly reactive diene that readily undergoes Diels-Alder reactions. The reaction with this compound is expected to favor the endo adduct under kinetic control.
Quantitative Data (Representative)
| Diene | Dienophile | Product | endo/exo Ratio | Yield | Reference |
| Cyclopentadiene | Maleic Anhydride | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | Predominantly endo | High | [3][7] |
| Cyclopentadiene | Butyl Acrylate | Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | 1 : 1.85 (endo : exo) at 185°C | Good | [8] |
| Cyclopentadiene | This compound | Dibutyl bicyclo[2.2.1]hept-5-ene-cis-2,3-dicarboxylate | Predominantly endo (expected at lower temp.) | High (expected) | Adapted from[3] |
Experimental Protocol (Representative)
-
Diene Preparation: Freshly crack dicyclopentadiene by heating to its boiling point (~170°C) and collecting the cyclopentadiene monomer by distillation (bp ~41°C).
-
Reaction: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent like ethyl acetate. Cool the solution in an ice bath and add freshly distilled cyclopentadiene (1.2 eq) dropwise.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to separate the endo and exo isomers.
Reaction with Furan
Furan is an aromatic diene, and its Diels-Alder reaction is often reversible. The initial product is typically the kinetically favored endo adduct, which can rearrange to the more stable exo adduct upon prolonged reaction time or heating.[9]
Quantitative Data (Representative)
| Diene | Dienophile | Product | Reaction Conditions | Major Product | Reference |
| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Short reaction time | endo (kinetic) | [9] |
| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Long reaction time | exo (thermodynamic) | [9] |
| Furan | This compound | Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-cis-2,3-dicarboxylate | Diethyl ether, room temp. | endo (expected initially) | Adapted from[10] |
Experimental Protocol (Representative)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in diethyl ether.
-
Diene Addition: Add furan (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Work-up and Purification: Evaporate the solvent and excess furan under reduced pressure. The resulting oil can be purified by column chromatography to isolate the Diels-Alder adduct.
Reaction with Isoprene
Isoprene is an unsymmetrical diene, and its reaction with an unsymmetrical dienophile can lead to regioisomers. With a symmetrical dienophile like this compound, only one regioisomer is possible, but the methyl group on the diene can influence the reaction rate and stereoselectivity.
Quantitative Data (Representative)
| Diene | Dienophile | Product | Regioselectivity | Yield | Reference |
| Isoprene | Methyl Coumalate | Methyl 1-methyl-4-(methoxycarbonyl)-cyclohex-3-ene-1-carboxylate | N/A (symmetrical effective dienophile) | Not specified | [11] |
| Isoprene | This compound | Dibutyl 4-methyl-cis-4-cyclohexene-1,2-dicarboxylate | N/A | High (expected) | General knowledge |
Experimental Protocol (Representative)
-
Reactant Preparation: In a sealed tube, dissolve this compound (1.0 eq) in toluene.
-
Diene Addition: Add isoprene (1.5 eq) to the solution.
-
Reaction: Seal the tube and heat at 120°C for 24 hours.
-
Work-up and Purification: After cooling, concentrate the reaction mixture and purify the product by column chromatography.
Experimental Workflow
The general workflow for a Diels-Alder reaction involving this compound is outlined below.
Caption: General experimental workflow for Diels-Alder reactions.
Conclusion
This compound is a valuable and versatile dienophile for the Diels-Alder reaction, enabling the synthesis of a variety of functionalized six-membered rings. The protocols and data presented, though largely based on analogous compounds due to a lack of specific literature on this compound, provide a strong foundation for researchers to design and execute these cycloaddition reactions. The stereospecificity of the reaction and the ability to control diastereoselectivity make it a powerful tool in modern organic synthesis. Further research into the specific reaction kinetics and yields with this compound would be a valuable addition to the field.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chemtube3d.com [chemtube3d.com]
- 5. scribd.com [scribd.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. Solved The Diels-Alder Reaction In this investigation, you | Chegg.com [chegg.com]
- 8. sciforum.net [sciforum.net]
- 9. scribd.com [scribd.com]
- 10. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 11. The Diels–Alder reaction of methyl coumalate with isoprene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Techniques for Utilizing Dibutyl Maleate in the Synthesis of Succinic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various succinic acid derivatives using dibutyl maleate as a versatile starting material. The following sections outline key synthetic methodologies, including catalytic hydrogenation, Diels-Alder reactions, and Michael additions. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided. Additionally, relevant signaling pathways involving succinate are visualized to provide context for the application of these synthesized derivatives in biological research.
Catalytic Hydrogenation of this compound to Dibutyl Succinate
Catalytic hydrogenation is a direct and efficient method for the synthesis of dibutyl succinate from this compound. This reaction involves the addition of hydrogen across the double bond of the maleate moiety in the presence of a suitable catalyst. Dibutyl succinate is a valuable intermediate for the production of 1,4-butanediol, gamma-butyrolactone, and tetrahydrofuran.
Data Presentation: Reaction Parameters for Hydrogenation of Dialkyl Maleates
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Substrate | Product | Selectivity (%) | Conversion (%) | Reference |
| Ruthenium | 100 - 120 | 0.4 - 1.2 | Methanol | Dimethyl maleate | Dimethyl succinate | ~100 | ~100 | [1][2] |
| Copper chromite | Not specified | Not specified | Slurry | Dibutyl butoxy succinate | 1,4-butanediol | Not specified | Not specified | |
| Copper oxide/zinc oxide | Not specified | Not specified | Vapor phase | Diethyl maleate | 1,4-butanediol | Not specified | Not specified | |
| Cu/ZnO/Al2O3 | 200 - 220 | 4.0 - 6.0 | None | Diethyl succinate | 1,4-butanediol | >90 | >95 | [3] |
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol is a general procedure adapted from the hydrogenation of similar dialkyl maleates.
Materials:
-
This compound
-
Ruthenium on carbon (Ru/C) catalyst (5% w/w)
-
Methanol (or other suitable solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, prepare a solution of this compound in methanol.
-
Add the Ru/C catalyst to the solution. The catalyst loading can be optimized but is typically in the range of 1-5% by weight of the this compound.
-
Seal the reactor and purge it several times with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.5 - 2.5 MPa).
-
Heat the reactor to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude dibutyl succinate.
-
The product can be further purified by vacuum distillation if necessary.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Diels-Alder Reaction of this compound
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[4][5] this compound, as an electron-poor alkene, can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to produce substituted cyclohexene dicarboxylates, which are derivatives of succinic acid.
Data Presentation: Diels-Alder Reaction Parameters
| Diene | Dienophile | Solvent | Temperature | Yield (%) | Reference |
| Furan derivatives | Dimethyl maleate | Not specified | Not specified | Good | |
| 4-Vinylimidazoles | N-Phenylmaleimide | Dichloromethane | Room Temp. | High | [6] |
Experimental Protocol: Diels-Alder Reaction with this compound
This protocol is a general procedure and can be adapted for various dienes.
Materials:
-
This compound
-
A conjugated diene (e.g., cyclopentadiene, furan, or a substituted butadiene)
-
A suitable solvent (e.g., toluene, xylene, or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the conjugated diene in a suitable solvent.
-
Add an equimolar amount of this compound to the solution.
-
If necessary, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Some Diels-Alder reactions can also proceed at room temperature.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Logical Relationship: Diels-Alder Reaction
Caption: The [4+2] cycloaddition of a diene and this compound.
Michael Addition to this compound
The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7][8] this compound can serve as a Michael acceptor, reacting with a wide range of nucleophiles (Michael donors) to form substituted succinic acid derivatives. This reaction is particularly useful for creating carbon-carbon and carbon-heteroatom bonds at the β-position of the maleate. A notable application is the reaction of amines with dialkyl maleates to produce polyaspartic esters.[9]
Data Presentation: Michael Addition Reaction Parameters
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield (%) | Reference |
| Malonates | Cinnamones/Chalcones | 1,2-Diphenylethanediamine | Ethanol | 61-99 | [10] |
| DBU | Diethyl maleate | None | Not specified | Not specified | [11] |
Experimental Protocol: Michael Addition to this compound
This is a general protocol for the Michael addition of a carbon nucleophile to this compound.
Materials:
-
This compound
-
A Michael donor (e.g., a malonic ester, a nitroalkane, or a β-ketoester)
-
A basic catalyst (e.g., sodium ethoxide, DBU, or a phase-transfer catalyst)
-
A suitable solvent (e.g., ethanol, THF, or acetonitrile)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the Michael donor in a suitable solvent.
-
Add a catalytic amount of the base to the solution to generate the nucleophilic enolate.
-
To this mixture, add this compound dropwise at a controlled temperature (e.g., room temperature or below).
-
Stir the reaction mixture until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding a mild acid (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Experimental Workflow: Michael Addition
Caption: Workflow for the Michael addition to this compound.
Succinate Signaling Pathways
Succinate is not only a metabolic intermediate but also a signaling molecule that can influence various cellular processes, particularly in the context of inflammation and hypoxia.[12]
Succinate and HIF-1α Stabilization
Under hypoxic conditions or during inflammation, succinate can accumulate in the cytoplasm.[13] This accumulation leads to the inhibition of prolyl hydroxylases (PHDs), enzymes that are responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). The stabilization of HIF-1α allows it to translocate to the nucleus and induce the expression of genes involved in processes like angiogenesis and glycolysis.[14][15]
Caption: Succinate-mediated stabilization of HIF-1α.
Extracellular Succinate Signaling via GPR91
Extracellular succinate can act as a ligand for the G-protein coupled receptor 91 (GPR91), also known as SUCNR1.[16] Activation of GPR91 can trigger downstream signaling cascades through both Gi and Gq proteins, leading to various cellular responses, including the activation of ERK1/2 and JNK pathways, and the release of signaling molecules like VEGF.[12][17][18]
Caption: Extracellular succinate signaling through the GPR91 receptor.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Figure 3 from Insight into SUCNR1 (GPR91) structure and function. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Production of Sulfosuccinate Surfactants from Dibutyl Maleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of sulfosuccinate surfactants, specifically focusing on the reaction pathway starting from dibutyl maleate. The protocols outlined below are compiled from established chemical synthesis literature and are intended for a professional audience with a strong background in organic chemistry.
Introduction to Sulfosuccinate Surfactants
Sulfosuccinate surfactants are a class of anionic surfactants known for their excellent wetting, emulsifying, and dispersing properties. They are widely utilized in various industries, including personal care products, pharmaceuticals, and emulsion polymerization. The synthesis of these surfactants, particularly dialkyl sulfosuccinates, typically involves a two-step process: the esterification of maleic anhydride to form a dialkyl maleate, followed by the sulfonation of the double bond in the maleate intermediate. This document focuses on the production using this compound as the key intermediate.
Synthesis Pathway Overview
The production of sulfosuccinate surfactants from this compound is a two-stage process.[1][2][3][4][5] The first stage is the synthesis of this compound itself, which is achieved through the esterification of maleic anhydride with butanol. The second, and key, stage is the sulfonation of the resulting this compound to yield the final sulfosuccinate product.
Stage 1: Esterification of Maleic Anhydride
In this step, maleic anhydride reacts with two equivalents of an alcohol, in this case, 1-butanol, to form this compound.[2][6] This reaction is typically catalyzed by an acid catalyst, such as p-toluenesulfonic acid.[2][7] The water produced during the reaction is removed to drive the equilibrium towards the formation of the diester.[2]
Stage 2: Sulfonation of this compound
The purified this compound is then reacted with a sulfonating agent, most commonly an aqueous solution of sodium bisulfite (NaHSO₃), to introduce the sulfonate group.[2][4][8] This addition reaction occurs across the double bond of the maleate, resulting in the formation of the sodium salt of dibutyl sulfosuccinate.[2]
Experimental Protocols
The following are detailed protocols for the synthesis of sulfosuccinate surfactants starting from the esterification of maleic anhydride to the final sulfonation of this compound.
Protocol 1: Synthesis of this compound via Acid Catalysis
This protocol describes the synthesis of this compound from maleic anhydride and n-butanol using p-toluenesulfonic acid as a catalyst.[2][7]
Materials:
-
Maleic anhydride
-
n-butanol
-
p-toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium carbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Equip a three-necked round-bottom flask with a Dean-Stark trap, reflux condenser, and a magnetic stirrer.
-
Charge the flask with maleic anhydride (1 mole), n-butanol (2.5 moles), toluene, and a catalytic amount of p-toluenesulfonic acid.[2][9]
-
Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.[2]
-
Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.[2]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated sodium carbonate solution and distilled water in a separatory funnel to neutralize and remove the acid catalyst.[9]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the toluene and excess n-butanol by vacuum distillation using a rotary evaporator to obtain the crude this compound.[2][9]
Protocol 2: Sulfonation of this compound
This protocol details the sulfonation of the synthesized this compound to produce sodium dibutyl sulfosuccinate.[2]
Materials:
-
This compound (from Protocol 1)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
Equipment:
-
Reaction vessel with a mechanical stirrer
-
Heating system
-
Reflux condenser
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge the purified this compound (1 mole).
-
Prepare an aqueous solution of sodium bisulfite (1.1 moles).[2]
-
Add the sodium bisulfite solution to the this compound with vigorous stirring.
-
Heat the reaction mixture to a temperature between 80-100°C.[2]
-
Continue the reaction with vigorous stirring until the concentration of unreacted bisulfite is minimal. This can be monitored by titration.[2]
-
The final product is an aqueous solution of sodium dibutyl sulfosuccinate, which can be used as is or further processed to obtain a solid product.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and its subsequent sulfonation.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Maleic Anhydride, n-Butanol | [7] |
| Molar Ratio (Anhydride:Alcohol) | 1:2.5 to 1:4 | [7][9] |
| Catalyst | p-Toluenesulfonic acid | [2][7] |
| Catalyst Loading | 0.16 (molar ratio to anhydride) | [7] |
| Reaction Temperature | 90-125°C (Reflux) | [2][9] |
| Reaction Time | 70 min to 4 hours | [7][9] |
| Yield | Up to 99.3% | [7][9] |
Table 2: Reaction Conditions for the Sulfonation of this compound
| Parameter | Value | Reference |
| Reactants | This compound, Sodium Bisulfite | [2] |
| Molar Ratio (Maleate:Bisulfite) | 1:1.0 to 1:1.1 | [2][10] |
| Solvent | Water | [2] |
| Reaction Temperature | 80-100°C | [2] |
| Reaction Time | Several hours (until completion) | [2] |
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical reaction pathway.
Caption: Workflow for the two-stage synthesis of sodium dibutyl sulfosuccinate.
Caption: Chemical reaction pathway for sulfosuccinate synthesis.
References
- 1. The synthesis of the anionic sodium dioctyl sulfossuccinate surfactant and the study of catalytic activity of the amberlyst-15 [sid.ir]
- 2. benchchem.com [benchchem.com]
- 3. Anhydrous dioctyl sodium sulfosuccinate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Dioctyl sulfosuccinate sodium salt synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Dibutyl Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Dibutyl Maleate (DBM) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for use by researchers, scientists, and professionals in drug development and quality control who require reliable and sensitive analytical procedures for this compound.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method utilizes a C18 stationary phase with UV detection, providing a rapid and accurate analytical solution for quality control and research applications. This method has been developed to ensure specificity, sensitivity, and reproducibility for the analysis of this compound in various matrices.
Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (80:20 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Run Time | 10 minutes |
2. Reagents and Standards:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
3. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard. Transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.[1] These solutions are used to construct the calibration curve.
4. Sample Preparation:
-
Accurately weigh a representative portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of Methanol.
-
Vortex and sonicate for 10 minutes to ensure complete extraction of the analyte.
-
Dilute an aliquot with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[1]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis of the calibration curve to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (HPLC):
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow (HPLC):
Caption: HPLC analytical workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
This application note presents a detailed protocol for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers and professionals who require a highly sensitive and selective analytical procedure. The protocol covers sample preparation by liquid-liquid extraction, instrument parameters, and data analysis. The described methodology is based on established principles for the analysis of semi-volatile organic compounds and can be adapted for various matrices.[2]
Experimental Protocol:
1. Instrumentation and Conditions:
| Parameter | Specification |
| GC System | Agilent 7890A or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][4] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[4] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless[4] |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 10 min.[2] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification[2] |
| SIM Ions for DBM | 99, 173, 228 (Quantifier ion in bold) |
2. Reagents and Standards:
-
This compound reference standard (purity ≥ 98%)
-
Dichloromethane (DCM), HPLC grade[2]
-
n-Hexane, HPLC grade[2]
-
Sodium chloride (NaCl), analytical grade[2]
-
Anhydrous sodium sulfate
3. Sample Preparation (Liquid-Liquid Extraction):
-
Aqueous Samples:
-
Transfer 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Add 1 g of NaCl to facilitate phase separation.[2]
-
Add 5 mL of dichloromethane.
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Repeat the extraction with a fresh 5 mL of DCM.
-
Combine the organic extracts.
-
-
Solid Samples:
-
Weigh 1 g of the homogenized solid sample into a 15 mL glass centrifuge tube.
-
Add 5 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.[2]
-
Vortex for 5 minutes.
-
Sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solvent Evaporation and Reconstitution:
-
Pass the combined extracts through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of n-hexane.[2]
-
Transfer the final extract into a 2 mL GC vial for analysis.
-
4. Data Analysis:
-
Identify this compound in the samples by comparing the retention time and the mass spectrum with that of a known standard.
-
For quantification, use the SIM mode data. Construct a calibration curve by plotting the peak area of the quantifier ion for the this compound standards against their concentrations.
-
Perform a linear regression analysis to obtain the calibration equation and R² value.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Quantitative Data Summary (GC-MS):
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~1 ng/mL[4] |
| Limit of Quantification (LOQ) | ~5 ng/mL[5] |
| Precision (RSD%) | < 15%[3] |
| Accuracy (Recovery %) | 85 - 110%[3] |
Experimental Workflow (GC-MS):
Caption: GC-MS analytical workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers [mdpi.com]
Application Notes and Protocols for the Formulation of Waterborne Pressure-Sensitive Adhesives with Dibutyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Waterborne pressure-sensitive adhesives (PSAs) are a critical component in a wide array of applications, from medical patches and tapes to labels and packaging. The performance of these adhesives is highly dependent on their polymeric composition. Dibutyl maleate (DBM) is a versatile comonomer that can be incorporated into waterborne acrylic PSA formulations to modify their adhesive properties. The inclusion of DBM can influence the glass transition temperature (Tg), tack, peel strength, and shear resistance of the final adhesive. These application notes provide a comprehensive overview, experimental protocols, and performance data for the formulation of waterborne PSAs containing this compound.
While specific quantitative performance data for waterborne acrylic PSAs formulated with this compound is not extensively available in public literature, this document provides a robust framework based on analogous systems and established principles of polymer chemistry. The provided protocols and data tables serve as a strong starting point for research and development in this area.
Role of this compound in Waterborne PSAs
This compound can be incorporated into waterborne PSAs, typically through emulsion polymerization, alongside primary acrylic monomers such as butyl acrylate and acrylic acid. Its primary roles are:
-
Tg Modification: As a comonomer, DBM can alter the glass transition temperature of the resulting copolymer, which is a critical factor in determining the adhesive's performance at a given temperature.
-
Flexibility and Tack: The butyl ester groups of DBM can impart flexibility to the polymer backbone, potentially increasing the tack of the adhesive.
-
Cohesive Strength: The incorporation of DBM can also influence the cohesive strength (shear resistance) of the PSA.
The balance between adhesive properties (tack and peel) and cohesive properties (shear) can be fine-tuned by adjusting the concentration of this compound in the formulation.
Experimental Protocols
Synthesis of Waterborne Acrylic PSA with this compound via Emulsion Polymerization
This protocol describes a semi-continuous emulsion polymerization process for synthesizing a waterborne acrylic PSA incorporating this compound.
Materials:
-
Deionized (DI) Water
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)
-
Ammonium Persulfate (Initiator)
-
Sodium Bicarbonate (Buffer)
-
Monomers:
-
n-Butyl Acrylate (BA)
-
Acrylic Acid (AA)
-
This compound (DBM)
-
-
Ammonia solution (for pH adjustment)
Equipment:
-
Jacketed glass reactor with a condenser, mechanical stirrer, thermocouple, and nitrogen inlet
-
Monomer pre-emulsion feed vessel
-
Peristaltic pump
Procedure:
-
Initial Reactor Charge: To the reactor, add DI water, a portion of the anionic surfactant, and sodium bicarbonate.
-
Nitrogen Purge: Heat the reactor to 75-80°C while purging with a slow stream of nitrogen for at least 30 minutes to remove oxygen.
-
Initiator Addition: Once the temperature is stable, add a portion of the ammonium persulfate initiator dissolved in DI water to the reactor.
-
Monomer Pre-emulsion Preparation: In a separate vessel, prepare the monomer pre-emulsion by mixing DI water, the remaining anionic surfactant, n-butyl acrylate, acrylic acid, and this compound under agitation.
-
Monomer Feed: Begin the continuous feed of the monomer pre-emulsion into the reactor over a period of 3-4 hours using a peristaltic pump.
-
Initiator Co-feed: Simultaneously, co-feed the remaining ammonium persulfate initiator solution over the same period.
-
Reaction Completion: After the feeds are complete, maintain the reactor temperature at 80-85°C for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and pH Adjustment: Cool the reactor to room temperature. Adjust the pH of the resulting latex to 7.0-8.0 with an ammonia solution.
-
Filtration: Filter the final latex through a 100-mesh screen to remove any coagulum.
Characterization of PSA Performance
3.2.1. Sample Preparation:
-
Cast the synthesized latex on a polyethylene terephthalate (PET) film using a film applicator to achieve a consistent dry film thickness (e.g., 25 µm).
-
Dry the coated film in an oven at 105°C for 10 minutes.
-
Laminate the dried adhesive film with a release liner.
-
Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for 24 hours before testing.
3.2.2. 180° Peel Adhesion Test:
This test measures the force required to remove an adhesive-coated film from a standard test panel.
-
Cut a 25 mm wide strip of the adhesive sample.
-
Apply the strip to a clean stainless steel panel.
-
Pass a 2 kg roller over the strip once in each direction to ensure uniform contact.
-
After a dwell time of 20 minutes, mount the panel in the lower jaw of a tensile tester.
-
Fold the free end of the strip back at a 180° angle and clamp it in the upper jaw.
-
Separate the strip from the panel at a constant speed of 300 mm/min.
-
Record the average force required to peel the strip.
3.2.3. Loop Tack Test:
This test measures the instantaneous adhesion of the PSA.
-
Cut a 25 mm x 125 mm strip of the adhesive sample.
-
Form the strip into a loop with the adhesive side facing out.
-
Mount the ends of the loop in the upper jaw of a tensile tester.
-
Bring the loop into contact with a clean stainless steel test panel over a 25 mm x 25 mm area at a speed of 300 mm/min.
-
Immediately reverse the direction of the jaw at the same speed.
-
Record the maximum force required to separate the loop from the panel.
3.2.4. Shear Resistance (Holding Power) Test:
This test measures the cohesive strength of the adhesive.
-
Cut a 25 mm wide strip of the adhesive sample.
-
Apply a 25 mm x 25 mm area of the strip to a stainless steel panel.
-
Pass a 2 kg roller over the bonded area.
-
Allow a 20-minute dwell time.
-
Hang the panel vertically and attach a 1 kg weight to the free end of the strip.
-
Record the time it takes for the strip to fail (fall off the panel).
Data Presentation
The following tables present hypothetical yet representative data on how varying the concentration of this compound in a waterborne acrylic PSA formulation might influence its properties. These tables are intended to serve as a guide for experimental design.
Table 1: Hypothetical Formulation of Waterborne Acrylic PSA with Varying this compound Content
| Formulation ID | n-Butyl Acrylate (wt%) | Acrylic Acid (wt%) | This compound (wt%) |
| PSA-DBM-0 | 95 | 5 | 0 |
| PSA-DBM-5 | 90 | 5 | 5 |
| PSA-DBM-10 | 85 | 5 | 10 |
| PSA-DBM-15 | 80 | 5 | 15 |
Table 2: Hypothetical Performance Data of Waterborne Acrylic PSAs with Varying this compound Content
| Formulation ID | 180° Peel Adhesion (N/25mm) | Loop Tack (N) | Shear Resistance (hours) |
| PSA-DBM-0 | 10.5 | 9.8 | > 24 |
| PSA-DBM-5 | 11.2 | 10.5 | 20 |
| PSA-DBM-10 | 12.0 | 11.3 | 15 |
| PSA-DBM-15 | 12.5 | 11.8 | 10 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the formulation and characterization of waterborne PSAs with this compound.
Caption: Experimental workflow for the synthesis and characterization of waterborne PSAs.
Caption: Logical relationship of DBM concentration and PSA properties.
Conclusion
The incorporation of this compound as a comonomer in waterborne acrylic pressure-sensitive adhesives presents a viable strategy for tailoring adhesive performance. While further empirical data is needed to fully elucidate the structure-property relationships, the provided protocols and hypothetical data offer a solid foundation for researchers and scientists to explore the potential of this compound in developing novel PSA formulations. The balance between tack, peel, and shear can be systematically investigated by varying the concentration of this compound, enabling the development of adhesives optimized for specific applications.
Troubleshooting & Optimization
How to improve the yield of Dibutyl maleate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dibutyl maleate synthesis.
Frequently Asked Questions (FAQs)
1. What are the common methods for synthesizing this compound?
This compound is typically synthesized via the esterification of maleic anhydride with n-butanol. The most prevalent methods include:
-
Conventional Heating with an Acid Catalyst: This traditional method involves heating the reactants in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid, often with a solvent such as toluene to facilitate the azeotropic removal of water.[1][2]
-
Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time compared to conventional heating.[1]
-
Heterogeneous Catalysis: Using solid acid catalysts, such as ion-exchange resins or supported metal oxides, simplifies catalyst removal and can lead to cleaner reaction profiles.[1][3]
2. How can I increase the reaction rate and yield?
Several factors can be optimized to improve the rate and yield of the synthesis:
-
Catalyst Selection: The choice of catalyst plays a crucial role. While traditional catalysts like sulfuric acid are effective, they can cause side reactions and corrosion.[1] Modern catalysts like ionic liquids or solid superacids can offer higher yields and better reusability.[1]
-
Reactant Molar Ratio: An excess of n-butanol is typically used to shift the equilibrium towards the product side. A common molar ratio of maleic anhydride to n-butanol is 1:4.[1][4]
-
Water Removal: Efficient removal of the water produced during the esterification is critical to drive the reaction to completion. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a water-carrying agent like toluene.[1][5]
-
Temperature: The reaction is typically carried out at reflux temperature, which depends on the solvent and reactants used, generally in the range of 80-130°C.[1][3]
3. What are the common side reactions and how can they be minimized?
The primary side reaction is the isomerization of this compound to dibutyl fumarate, especially at high temperatures and in the presence of certain catalysts.[6] Other potential side reactions include ether formation from butanol and polymerization of the maleate. To minimize these:
-
Control Reaction Temperature: Avoid excessively high temperatures.
-
Choose a Selective Catalyst: Some catalysts may favor the desired esterification over side reactions.
-
Optimize Reaction Time: Prolonged reaction times can lead to more by-products.
4. How do I purify the final product?
After the reaction, the crude product mixture typically contains unreacted starting materials, the catalyst, and by-products. A general purification protocol involves:
-
Neutralization: Wash the reaction mixture with a basic solution, such as saturated sodium bicarbonate, to remove any acidic catalyst and unreacted maleic acid.[5]
-
Washing: Wash with brine to remove any remaining water-soluble impurities.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[5]
-
Distillation: Purify the crude product by vacuum distillation to obtain pure this compound.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure efficient water removal using a Dean-Stark trap. - Increase the molar ratio of n-butanol to maleic anhydride. - Check the activity of the catalyst; consider using a more active catalyst. |
| Loss of product during workup. | - Ensure proper phase separation during washing steps. - Avoid product loss during distillation by using an appropriate vacuum and temperature. | |
| Product is Colored (Yellowish) | Impurities or side products. | - Ensure complete neutralization of the acid catalyst. - Purify by vacuum distillation.[5] |
| Catalyst Deactivation (for reusable catalysts) | Fouling of the catalyst surface. | - Wash the catalyst with a suitable solvent to remove adsorbed species before reuse. |
| Formation of Solid By-products | Polymerization of maleic anhydride or this compound. | - Ensure the reaction temperature is not excessively high. - Consider adding a polymerization inhibitor if the problem persists. |
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods to aid in experimental design and optimization.
Table 1: Comparison of Different Catalytic Systems for this compound Synthesis
| Catalyst | Molar Ratio (Maleic Anhydride:n-Butanol) | Catalyst Loading | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 1:4 | 0.16 (molar ratio to maleic anhydride) | 70 min | Reflux | 95.6 | [4][7] |
| Ionic Liquid [HSO3-pmim]+[HSO4]- | 1:4 | 2.0 g | 15 min | Microwave (600W) | 99.36 | [1] |
| Zr(SO4)2/SiO2 | 1:2.5 | 6% (of maleic anhydride mass) | 2.0 h | Reflux | 98.5 (esterification rate) | [1] |
| Hydrogen-type cation exchange resin | 1:1.13 - 1:1.32 (mass ratio) | 25-30 kg per 98 kg maleic anhydride | 3.5 - 4 h | 90-125 | 99.3 - 99.4 (esterification rate) | [3] |
| Naphthalenesulfonic acid methylal | 1:2.5 | 0.1-2.0% (of total reactant weight) | ~3 h | 90 | 95.5 - 99.6 | [8] |
Experimental Protocols
Method 1: Conventional Synthesis using p-Toluenesulfonic Acid
This protocol is based on a general procedure for dialkyl maleate synthesis.[2][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, add maleic anhydride (1.0 mol, 98.06 g), n-butanol (4.0 mol, 370.6 g, 457 mL), toluene (~150 mL as a water-carrying agent), and p-toluenesulfonic acid monohydrate (0.04 mol, 7.6 g).
-
Esterification: Heat the mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (18 mL) is collected. This typically takes 1-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst.
-
Wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the toluene using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure this compound.
Method 2: Microwave-Assisted Synthesis using an Ionic Liquid Catalyst
This protocol is based on the use of a reusable ionic liquid catalyst.[1]
-
Reaction Setup: In a microwave reactor vessel, combine maleic anhydride, n-butanol (1:4 molar ratio), and the ionic liquid catalyst [HSO3-pmim]+[HSO4]- (2.0 g).
-
Microwave Reaction: Subject the mixture to microwave irradiation at a power of 600W for 15 minutes.
-
Workup:
-
After the reaction, wash the mixture several times with distilled water and a saturated sodium carbonate solution.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
-
Purification: Remove the unreacted n-butanol by vacuum distillation to obtain the final product. The ionic liquid catalyst can often be recovered from the aqueous phase and reused.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Study on Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 8. CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents [patents.google.com]
Overcoming challenges in the industrial scale synthesis of Dibutyl maleate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial scale synthesis of Dibutyl Maleate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Product Yield
A low yield of this compound is a common problem that can be attributed to several factors. The esterification of maleic anhydride with n-butanol is a reversible reaction, and driving the equilibrium towards the product is essential for achieving a high yield.
Potential Causes and Solutions for Low Yield
| Potential Cause | Detailed Explanation | Recommended Solution |
| Inefficient Water Removal | The esterification reaction produces water as a byproduct. If not effectively removed, the accumulation of water can shift the reaction equilibrium back towards the reactants, thus lowering the yield of this compound. | Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water from the reaction mixture.[1][2] Alternatively, conducting the reaction under vacuum can also facilitate water removal.[3] |
| Suboptimal Reaction Temperature | The reaction rate is significantly influenced by temperature. A temperature that is too low will result in a slow reaction and incomplete conversion, while a temperature that is too high can lead to side reactions and product degradation. | The optimal temperature range for this compound synthesis is typically between 80°C and 130°C.[3] It is crucial to monitor and control the reaction temperature within this range. |
| Inadequate Catalyst Activity or Concentration | An acid catalyst is necessary to facilitate the esterification reaction. If the catalyst has low activity or is used in an insufficient amount, the reaction rate will be slow, leading to a low yield. | Common catalysts include p-toluenesulfonic acid, sulfuric acid, and solid acid catalysts like ion-exchange resins.[4][5] Ensure the catalyst is of good quality and used in an appropriate concentration, typically a small percentage of the total reactant mass.[2] |
| Unfavorable Molar Ratio of Reactants | The stoichiometry of maleic anhydride to n-butanol affects the extent of the reaction. An insufficient amount of n-butanol will result in incomplete conversion of the maleic anhydride. | An excess of n-butanol is generally used to drive the reaction towards completion. Molar ratios of maleic anhydride to n-butanol typically range from 1:1.5 to 1:5.[3][6] |
Issue 2: Product Discoloration (Yellowish Tinge)
The desired product, this compound, is a colorless oily liquid.[4] A yellow discoloration in the final product indicates the presence of impurities, often resulting from side reactions.
Potential Causes and Solutions for Product Discoloration
| Potential Cause | Detailed Explanation | Recommended Solution |
| Side Reactions at High Temperatures | Elevated reaction temperatures can promote side reactions such as polymerization, carbonization, and oxidation of the reactants or product, leading to colored impurities.[3] | Maintain the reaction temperature within the optimal range (80°C - 130°C). Avoid localized overheating by ensuring efficient stirring and uniform heat distribution. |
| Use of Aggressive Catalysts | Strong mineral acids like sulfuric acid can cause charring and other side reactions, resulting in a discolored product.[3] | Consider using a milder catalyst such as p-toluenesulfonic acid or a solid acid catalyst (e.g., cation exchange resin), which are known to cause fewer side reactions.[3][4] |
| Presence of Impurities in Starting Materials | Impurities in the maleic anhydride or n-butanol can react under the reaction conditions to form colored byproducts. | Use high-purity starting materials. Ensure that the reactants are free from contaminants before starting the synthesis. |
| Isomerization to Dibutyl Fumarate | Under the influence of heat and acid, this compound can isomerize to its geometric isomer, Dibutyl Fumarate.[7][8] While both are colorless, the presence of this isomer can affect the product's physical properties and may contribute to discoloration if further side reactions occur. | Carefully control the reaction temperature and time to minimize the extent of isomerization. |
Issue 3: Slow Reaction Rate
A slow reaction rate can lead to long processing times, making the industrial process economically unviable.
Potential Causes and Solutions for Slow Reaction Rate
| Potential Cause | Detailed Explanation | Recommended Solution |
| Low Reaction Temperature | The rate of the esterification reaction is highly dependent on temperature. A lower temperature will result in a slower reaction. | Increase the reaction temperature to the optimal range of 80°C - 130°C, while carefully monitoring for the onset of side reactions. |
| Inefficient Mixing | Poor mixing can lead to a non-homogeneous reaction mixture, resulting in localized concentration gradients and a reduced overall reaction rate. | Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform distribution of reactants and catalyst. |
| Catalyst Deactivation or Insufficient Amount | The catalyst may become deactivated over time, or the initial amount may be insufficient to drive the reaction at a desirable rate. | If using a solid catalyst, check for deactivation and consider regeneration or replacement. For liquid catalysts, ensure the correct concentration is used. |
| Water Accumulation | As the reaction is reversible, the presence of water will slow down the forward reaction. | Optimize the water removal process using a Dean-Stark trap or by applying a vacuum.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-stage reaction process for this compound synthesis?
The synthesis of this compound from maleic anhydride and n-butanol occurs in two stages. The first stage is a rapid, exothermic reaction where one molecule of n-butanol reacts with maleic anhydride to form monobutyl maleate. The second stage is a slower, reversible esterification of monobutyl maleate with a second molecule of n-butanol to form this compound and water. This second step requires a catalyst to proceed at a reasonable rate.[6][9]
Q2: Which type of catalyst is recommended for industrial-scale synthesis?
While traditional catalysts like sulfuric acid are effective, they can cause corrosion and undesirable side reactions.[3] For industrial applications, solid acid catalysts such as cation exchange resins (e.g., Dowex 50WX8, Amberlyst-15) are often preferred.[9] These catalysts offer several advantages, including easier separation from the product, reduced corrosion, and the potential for regeneration and reuse, which can lead to a more environmentally friendly and cost-effective process.[9]
Q3: How can I purify the crude this compound after the reaction?
A typical purification process involves several steps:
-
Catalyst Removal: If a solid catalyst is used, it can be removed by filtration. For a homogeneous catalyst like p-toluenesulfonic acid, a neutralization step is required.
-
Neutralization: The crude product is washed with a basic solution, such as a saturated sodium bicarbonate solution, to neutralize any remaining acidic catalyst and unreacted maleic acid.[1]
-
Washing: The organic layer is then washed with water or brine to remove any remaining salts and water-soluble impurities.[1]
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]
-
Distillation: The final product is purified by vacuum distillation to remove unreacted n-butanol and other volatile impurities, yielding pure this compound.[10]
Q4: What are the key safety precautions to consider during the industrial synthesis of this compound?
-
Handling of Chemicals: this compound and its reactants can be irritating to the skin, eyes, and respiratory system.[11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Ventilation: The synthesis should be carried out in a well-ventilated area to avoid the inhalation of vapors.[11]
-
Fire Safety: this compound is combustible.[11] Keep the reaction setup away from open flames and other ignition sources. Have appropriate fire extinguishing equipment (e.g., foam, dry chemical, carbon dioxide) readily available.[13]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent like vermiculite or sand and dispose of it as hazardous waste.[11][13]
-
Material Compatibility: Avoid contact of this compound with strong oxidizing agents and strong bases.[11][13]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Molar Ratio (Maleic Anhydride:n-Butanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Hydrogen Type Cation Exchange Resin | 1:1.5 - 1:2.5 | 80 - 130 | 3 - 4 | >99 | [3] |
| p-Toluenesulfonic Acid | 1:4 | Reflux | 1.17 (70 min) | 95.6 | [5] |
| Sulfuric Acid | Not Specified | Not Specified | Not Specified | Not Specified | [3][5] |
| Phosphotungstic Acid | 1:2.2 - 1:5 | 110 - 140 | Not Specified | Not Specified | [6] |
| Dowex 50WX8 | 1:2.2 - 1:5 | 110 - 140 | Not Specified | Not Specified | [6] |
| Amberlyst-15 (Microwave-assisted) | 1:3 | 70 | 1 | 62.6 | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Solid Acid Catalyst
This protocol describes a general procedure for the synthesis of this compound using a hydrogen-type cation exchange resin as a catalyst.
Materials:
-
Maleic anhydride (98 kg)
-
n-Butanol (129 kg)
-
Hydrogen-type cation exchange resin (30 kg)
-
Toluene (as azeotropic solvent, optional)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Glass-lined reactor with a heating jacket, mechanical stirrer, thermometer, and condenser
-
Dean-Stark trap (if using an azeotropic solvent)
-
Vacuum source
-
Filtration unit
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charge the reactor with maleic anhydride, n-butanol, and the cation exchange resin.[3]
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 90-120°C).[3]
-
If using a Dean-Stark trap with toluene, the water-toluene azeotrope will distill over and be collected in the trap, with the toluene being returned to the reactor. If not using an azeotropic solvent, apply a vacuum to facilitate the removal of water.[3]
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed (approximately 3-4 hours).[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with fresh n-butanol and potentially reused.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes any remaining acidic species.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain colorless, oily this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.pan.pl [journals.pan.pl]
- 7. atamankimya.com [atamankimya.com]
- 8. This compound | DBM | Supplier & Distributor | Europe | Arpadis [arpadis.com]
- 9. bip.iich.gliwice.pl [bip.iich.gliwice.pl]
- 10. CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents [patents.google.com]
- 11. sdfine.com [sdfine.com]
- 12. This compound – Essential Compound for Organic Synthesis [penpet.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Equipment Corrosion in Dibutyl Maleate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address equipment corrosion issues encountered during the synthesis of dibutyl maleate. The information is presented in a practical question-and-answer format to assist in your experimental work.
Troubleshooting Guides
Issue 1: Rapid or Unexpected Corrosion of Stainless Steel Reactor
Q1: My 304 stainless steel reactor is showing signs of corrosion after only a few batches of this compound synthesis using sulfuric acid as a catalyst. What is the likely cause and what can I do to mitigate it?
A1: The primary cause of corrosion in this scenario is the use of sulfuric acid as a catalyst at elevated temperatures, a known issue in industrial synthesis.[1] While 304 stainless steel offers some corrosion resistance, it is susceptible to attack by hot, concentrated acids. The presence of water, a byproduct of the esterification reaction, can further accelerate corrosion, especially in the initial stages of a batch process.[1][2]
Troubleshooting Steps:
-
Material Upgrade: Consider upgrading your reactor material to 316 or 316L stainless steel. The addition of molybdenum in 316/316L stainless steel provides superior resistance to pitting and crevice corrosion in acidic and chloride-containing environments.[1][3] In general, 316 stainless steel is more favorable than 304 in higher concentrations of sulfuric acid due to better polarization resistance.[3]
-
Catalyst Change: Evaluate alternative catalysts to sulfuric acid. Para-toluenesulfonic acid (PTSA) is a common alternative that can reduce corrosion rates.[1] Solid acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, are also effective and can be more easily separated from the product, minimizing downstream corrosion issues.
-
Process Control:
-
Minimize Water Content: Ensure reactants are as dry as possible and efficiently remove water as it is formed during the reaction.
-
Temperature Management: Operate at the lowest effective temperature to reduce the corrosion rate. Corrosion rates of stainless steel in sulfuric acid increase with temperature.[4]
-
-
Corrosion Inhibitors: Introduce a suitable corrosion inhibitor into your reaction mixture.
Issue 2: Localized Corrosion (Pitting or Crevice Corrosion) Observed in the Reactor
Q2: I've noticed small pits and corrosion in the crevices and welded joints of my reactor. What causes this and how can I prevent it?
A2: This is likely pitting or crevice corrosion. Pitting is a localized form of corrosion that leads to the creation of small holes in the metal.[5] Crevice corrosion occurs in confined spaces where the local chemistry can become more aggressive than the bulk environment.[6] Both are common in environments containing chlorides and acids.
Troubleshooting Steps:
-
Material Selection: As with general corrosion, 316L stainless steel offers better resistance to pitting and crevice corrosion than 304 stainless steel. For extremely aggressive conditions, higher-grade alloys may be necessary.
-
Reactor Design and Fabrication:
-
Minimize crevices in your reactor design. Ensure smooth welds and avoid sharp corners.
-
Proper welding techniques and post-weld cleaning are crucial to prevent creating areas susceptible to corrosion.
-
-
Control of Contaminants: Be mindful of chloride contamination in your raw materials, as chlorides are a primary driver of pitting corrosion.[5]
-
Implement a Cleaning Protocol: Thoroughly clean and dry the reactor between batches to remove any residual acids or contaminants that could concentrate in crevices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of corrosion during this compound production?
A1: The most significant contributor to corrosion is the use of strong mineral acid catalysts, such as sulfuric acid, at the high temperatures required for the esterification reaction.[1] The presence of water, a reaction byproduct, exacerbates the corrosivity of the acidic environment.[1][2]
Q2: Which materials are most resistant to corrosion in this process?
A2: For acidic esterification reactions, 316 and 316L stainless steels are generally preferred over 304 stainless steel due to their superior corrosion resistance, particularly against pitting and crevice corrosion.[1][3] The molybdenum content in 316 stainless steel enhances its ability to withstand acidic and chloride-containing environments. In 10% sulfuric acid, the corrosion rate of 316Ti stainless steel was found to be significantly lower than in 10% hydrochloric acid.[7]
Q3: Are there any effective corrosion inhibitors for this process?
A3: Yes, high-temperature acid corrosion inhibitors can be effective. Organic inhibitors containing nitrogen, sulfur, or oxygen atoms can adsorb onto the metal surface and form a protective layer.[8][9] For high-temperature applications, specific formulations are required. Commercially available inhibitors are often blends of surfactants, solvents, and dispersants designed for acidic environments at elevated temperatures.[10] It is important to select an inhibitor that is stable and effective at your specific reaction temperature and does not interfere with the desired chemical reaction or product purity.
Q4: How can I test the corrosion resistance of a new material or the effectiveness of a corrosion inhibitor in my lab?
A4: You can perform laboratory immersion corrosion testing based on ASTM G31 standards.[11][12][13][14][15] This involves exposing a sample (coupon) of the material to a simulated reaction mixture for a set period and then measuring the weight loss to calculate the corrosion rate. To evaluate pitting and crevice corrosion resistance, you can use methods outlined in ASTM G48, which utilizes a ferric chloride solution to accelerate these forms of localized corrosion.[16][17][18][19]
Data Presentation
Table 1: Corrosion Rate Comparison of Stainless Steels in Acetic Acid Esterification (Catalyzed by PTSA)
| Material | Corrosion Rate (mm/y) |
| 304 Stainless Steel | 1.0 - 1.3 |
| 304L Stainless Steel | 1.0 - 1.3 |
| 316 Stainless Steel | 0.53 - 0.66 |
| 316L Stainless Steel | 0.53 - 0.66 |
Source: Adapted from data on corrosion during acetate production, which provides a relevant comparison for esterification processes.[1]
Experimental Protocols
Protocol 1: Immersion Corrosion Testing (Based on ASTM G31)
This protocol outlines a method for determining the general corrosion rate of a material in a simulated this compound production environment.
Objective: To quantify the corrosion rate of a given metal alloy.
Materials:
-
Test coupons of the desired material (e.g., 304 SS, 316 SS) with known surface area and initial weight.
-
Reaction vessel (e.g., glass flask) with a condenser.
-
Heating mantle or oil bath with temperature control.
-
Analytical balance.
-
Simulated reaction mixture: Maleic anhydride, n-butanol, and the chosen acid catalyst in the correct molar ratios.
-
Cleaning solution (e.g., appropriate acid or solvent and inhibitor, followed by rinsing with deionized water and acetone).
Procedure:
-
Coupon Preparation: Clean the test coupons, measure their initial dimensions and surface area, and weigh them accurately.
-
Test Setup: Assemble the reaction vessel with the condenser. Add the simulated reaction mixture.
-
Immersion: Suspend the test coupon in the solution, ensuring it is fully immersed and not in contact with the vessel walls.
-
Exposure: Heat the solution to the desired reaction temperature and maintain it for a specified duration (e.g., 24, 48, or 72 hours).
-
Coupon Removal and Cleaning: After the exposure period, carefully remove the coupon. Clean it according to ASTM G1 procedures to remove any corrosion products without removing the base metal.
-
Final Weighing: Dry the coupon thoroughly and re-weigh it.
-
Corrosion Rate Calculation: Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy) using the weight loss, surface area, exposure time, and density of the material.
Protocol 2: Pitting Corrosion Resistance Test (Based on ASTM G48, Method A)
This protocol is a more aggressive test to evaluate the resistance of stainless steels to pitting corrosion.
Objective: To assess the susceptibility of a material to pitting corrosion.
Materials:
-
Test specimens of the stainless steel to be evaluated.
-
Test solution: 6% ferric chloride (FeCl₃) by weight.
-
Test beaker or flask.
-
Water bath or incubator for temperature control.
-
Microscope for examining the specimen surface.
Procedure:
-
Specimen Preparation: Prepare the test specimens with a specific surface finish as per the standard.
-
Immersion: Immerse the specimen in the ferric chloride solution at a constant temperature (e.g., 22°C or 50°C, depending on the alloy) for 72 hours.
-
Evaluation: After immersion, remove the specimen, rinse it, and examine the surface for the presence of pits under a microscope. The number, size, and depth of pits are recorded.
-
Weight Loss (Optional): The specimen can also be weighed before and after the test (after cleaning) to determine the mass loss due to pitting.
Visualizations
Caption: Workflow for Immersion Corrosion Testing.
Caption: Decision Tree for Troubleshooting Corrosion Issues.
References
- 1. content.ampp.org [content.ampp.org]
- 2. Corrosion of stainless steel during acetate production (Journal Article) | OSTI.GOV [osti.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. idk.org.rs [idk.org.rs]
- 8. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. guardianchem.com [guardianchem.com]
- 11. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 12. astm-g31-72-laboratory-immersion-corrosion-testing-of-metals_compress.pdf [slideshare.net]
- 13. intoxlab.com [intoxlab.com]
- 14. eurolab.net [eurolab.net]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. langleyalloys.com [langleyalloys.com]
- 17. sidertest.it [sidertest.it]
- 18. randb.co.kr [randb.co.kr]
- 19. Testing stainless steel for resistance to pitting corrosion | Outokumpu [outokumpu.com]
Identifying and minimizing side reactions in Dibutyl maleate esterification.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during the esterification of dibutyl maleate.
Troubleshooting Guide
Question 1: What are the primary side reactions in this compound esterification and how can they be identified?
Answer: The main side reactions encountered during the synthesis of this compound are:
-
Isomerization to Dibutyl Fumarate: Maleate esters can isomerize to the more stable fumarate (trans-isomer) form, especially at higher temperatures and in the presence of acid or base catalysts.[1] This can be identified by analytical techniques such as NMR spectroscopy, where the vinyl protons of the maleate and fumarate isomers will have distinct chemical shifts and coupling constants.
-
Michael Addition of n-Butanol: The butanol can undergo a Michael addition reaction across the electron-deficient double bond of the this compound, leading to the formation of an alkoxysuccinic acid dialkyl ester.[1] This impurity can be detected by chromatography (GC, HPLC) or spectroscopy (NMR, MS).
-
Formation of Byproducts from Alcohol Dehydration: At high temperatures, the acid catalyst can promote the dehydration of two molecules of n-butanol to form di-n-butyl ether.[2] This is more likely with strong, non-selective acid catalysts and can be identified by GC-MS analysis of the reaction mixture.
-
Polymerization: Although less common under controlled esterification conditions, the double bond in this compound can potentially lead to polymerization, especially at high temperatures or in the presence of radical initiators.[3] This would result in a significant increase in the viscosity of the reaction mixture.
Question 2: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yield in Fischer esterification is often due to the reversible nature of the reaction.[2] Several factors can contribute to this:
-
Ineffective Water Removal: Water is a byproduct of the esterification reaction. Its presence shifts the equilibrium back towards the reactants, thus lowering the yield.[4][5]
-
Suboptimal Molar Ratio: The stoichiometry of the reaction between maleic anhydride and n-butanol is 1:2. However, using a stoichiometric ratio may not be sufficient to drive the reaction to completion.
-
Solution: Employing an excess of one reactant, typically the less expensive or more easily removable one (in this case, n-butanol), will shift the equilibrium towards the product side according to Le Châtelier's Principle.[8][9] Molar ratios of alcohol to maleic anhydride of 4:1 have been shown to produce high yields.[10]
-
-
Insufficient Catalyst or Catalyst Deactivation: An inadequate amount of catalyst will result in a slow or incomplete reaction.[11] The catalyst can also be deactivated by impurities in the reactants.
-
Solution: Ensure the correct catalytic amount is used. If catalyst deactivation is suspected, use a fresh batch of catalyst and ensure reactants are pure and dry.[11]
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.
Question 3: The final product is discolored (yellow or brown). What is the cause and how can I prevent it?
Answer: Discoloration is often a result of degradation of the starting materials or product due to harsh reaction conditions.[2]
-
Harsh Catalyst: Strong mineral acids like concentrated sulfuric acid can cause charring and oxidation of the organic compounds at high temperatures.[2][7]
-
High Reaction Temperature: Excessive heat can lead to the decomposition of reactants or the desired ester.[4]
-
Solution: Maintain the lowest effective reaction temperature that allows for a reasonable reaction rate and efficient water removal. The reaction temperature is typically controlled at the reflux temperature of the alcohol or an azeotropic solvent.[7]
-
Question 4: How can I effectively remove the acid catalyst and unreacted starting materials after the reaction is complete?
Answer: A standard aqueous work-up procedure is typically employed for purification.[11]
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Dilute: If the reaction was run neat, dilute the mixture with a non-polar organic solvent such as diethyl ether or ethyl acetate.
-
Neutralize the Catalyst: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[11] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Remove Water-Soluble Impurities: Wash the organic layer with deionized water, followed by a wash with brine (saturated aqueous NaCl solution) to aid in the removal of dissolved water.[11]
-
Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolate the Product: Filter to remove the drying agent and then remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.[12] For higher purity, the crude this compound can be purified by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the esterification of maleic anhydride with n-butanol? A1: The reaction proceeds in two main stages. First, a rapid reaction occurs where one molecule of n-butanol attacks the maleic anhydride ring, opening it to form monobutyl maleate.[13][14] This is followed by a slower, acid-catalyzed Fischer esterification of the carboxylic acid group in the monobutyl maleate with a second molecule of n-butanol to form this compound and water.[13][15]
Q2: Which catalysts are most effective for this compound synthesis? A2: Several acid catalysts can be used. While strong mineral acids like sulfuric acid are effective, they can promote side reactions.[7] p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst.[6][16] Solid acid catalysts, such as hydrogen-type cation exchange resins, are also highly effective and have the advantage of being easily separated from the reaction mixture by filtration.[7][12] Other catalysts like ferric chloride and ammonium ferric sulfate have also been investigated.[10]
Q3: What are the recommended reaction conditions to maximize yield and purity? A3: To maximize yield and purity, it is recommended to use an excess of n-butanol (e.g., a 4:1 molar ratio of n-butanol to maleic anhydride), a suitable acid catalyst like p-toluenesulfonic acid, and to continuously remove water via azeotropic distillation with a Dean-Stark trap.[10] The reaction should be carried out at reflux temperature and monitored until completion.
Q4: Can this compound be synthesized from maleic acid instead of maleic anhydride? A4: Yes, this compound can be synthesized from maleic acid through a double Fischer esterification with n-butanol in the presence of an acid catalyst.[17] However, this reaction will produce two equivalents of water that need to be removed to drive the reaction to completion. Using maleic anhydride is often more efficient as the first step (ring-opening) does not produce water.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for this compound Synthesis
| Catalyst | Reactant Ratio (Maleic Anhydride: n-Butanol) | Catalyst Loading | Reaction Time | Reaction Temperature | Yield/Esterification Rate | Reference(s) |
| p-Toluenesulfonic acid | 1:4 | 0.16 (molar ratio to anhydride) | 70 min | Reflux | 95.6% Yield | [10] |
| p-Toluenesulfonic acid | 1: >2 | Catalytic | 16 hours | Reflux | Not specified | [6] |
| Hydrogen Cation Exchange Resin | 1:1.8 | 25.5% (w/w of anhydride) | 4 hours | 90-125°C | 99.3% Esterification Rate | [7] |
| Hydrogen Cation Exchange Resin | 1:2.4 | 35.7% (w/w of anhydride) | 3 hours | 80-110°C | 99.4% Esterification Rate | [7] |
Experimental Protocols
Detailed Methodology for this compound Synthesis using p-Toluenesulfonic Acid
This protocol is based on literature procedures.[6][10]
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the round-bottom flask, add maleic anhydride (1.0 eq), n-butanol (4.0 eq), and p-toluenesulfonic acid monohydrate (0.16 eq). If using a solvent for azeotropic removal of water, such as toluene, add it at this stage.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 70-90 minutes).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with a saturated solution of sodium bicarbonate, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the excess n-butanol and any solvent by rotary evaporation.
-
For high purity, the resulting crude this compound can be purified by vacuum distillation.
-
Mandatory Visualization
References
- 1. celanese.com [celanese.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Market Forecast to Grow as Manufacturers Focus on Eco-friendly Plasticizers and Sustainable Chemical Solutions - Industry Today [industrytoday.co.uk]
- 4. askfilo.com [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. journals.pan.pl [journals.pan.pl]
- 14. koyonchem.com [koyonchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. This compound – Essential Compound for Organic Synthesis [penpet.com]
- 17. Page loading... [wap.guidechem.com]
Addressing the low propagation rate of maleate esters in polymerization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low propagation rate of maleate esters in polymerization. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the homopolymerization of maleate esters and their precursors, like maleic anhydride, so slow or often unsuccessful?
A1: The low rate of homopolymerization for maleate esters is due to a combination of electronic, steric, and resonance factors:
-
Electronic Effects: Maleic anhydride (MA), a common precursor, is a strong electron-accepting monomer. This electronic nature makes it difficult for it to homopolymerize via free-radical methods.[1][2]
-
Steric Hindrance: The bulky ester groups on the maleate monomer can physically block the propagating radical from easily accessing and reacting with incoming monomer units.[3] This effect is also observed in related polyesterification reactions, where the structure of the reactants can significantly influence reaction rates.[4] The steric hindrance from incorporating maleic anhydride can even be leveraged to improve the thermal stability of other polymers.[5]
-
Resonance Stabilization: The radical formed on a maleate unit is stabilized by resonance.[6][7] The unpaired electron can delocalize, making the radical less reactive and reducing its tendency to propagate the polymer chain.[8][9][10]
Q2: How can I effectively increase the polymerization rate of maleate esters?
A2: The most effective strategy is to perform a copolymerization with an electron-donating monomer. Maleate esters, being electron-poor, readily copolymerize with electron-rich comonomers like styrene, vinyl ethers, or vinyl acetate.[2][11][12] This reaction often proceeds in a strictly alternating fashion, forming a copolymer with a 1:1 ratio of the two monomers, even when one of the monomers cannot homopolymerize itself.[1][13][14]
Q3: What should I consider when selecting a free-radical initiator for maleate ester copolymerization?
A3: Initiator selection and concentration are critical.
-
Type of Initiator: Azo initiators, such as Azobisisobutyronitrile (AIBN), and organic peroxides, like Benzoyl Peroxide (BPO), are commonly used.[12][] For lower temperature requirements (0-50°C), a redox initiator system can be employed, as it has a lower activation energy.[][16]
-
Concentration: Initiator concentration directly impacts both the polymerization rate and the final molecular weight. A higher concentration increases the rate by generating more free radicals, but it can lead to lower average molecular weight as the monomer is distributed among more chains.[12] An insufficient concentration will result in low monomer conversion.[12]
-
Temperature and Half-Life: The initiator must be chosen based on the desired reaction temperature. An initiator used at a temperature far below its optimal range will decompose too slowly, while using one at too high a temperature will cause it to be consumed prematurely, halting the reaction.[17]
Q4: My polymerization reaction is producing low yields. What are the likely causes?
A4: Low yields can stem from several issues:
-
Incorrect Initiator Concentration: As mentioned, too little initiator will not effectively start the polymerization process, leading to low monomer conversion.[12]
-
Suboptimal Temperature: The reaction temperature affects the initiator decomposition rate and the propagation rate. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can promote side reactions or cause premature initiator burnout.[17]
-
Isomerization: At elevated temperatures, maleate esters can isomerize to their trans-isomer, fumarates.[4][18] Fumarates have different reactivity and may not polymerize under the same conditions, thus lowering the yield of the desired maleate-based polymer.
Q5: Can I achieve a controlled polymerization with maleate esters to manage molecular weight and architecture?
A5: Yes, controlled radical polymerization (CRP) techniques have been successfully applied. Reverse Addition-Fragmentation chain-Transfer (RAFT) polymerization, in particular, has been used to copolymerize maleic anhydride and its derivatives with monomers like styrene.[1] This method allows for the synthesis of polymers with predetermined molecular weights, narrow molar mass distributions, and even the creation of novel block copolymers.[1][19]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Polymer Yield | Insufficient Initiator: Too few radicals are generated to initiate polymerization.[12] | Increase initiator concentration incrementally. Ensure the initiator is not expired or degraded. |
| Suboptimal Temperature: Temperature is too low for the chosen initiator's half-life.[17] | Increase the temperature to match the initiator's optimal range or select an initiator with a lower decomposition temperature.[12] | |
| Unsuitable Monomer System: Attempting homopolymerization of the maleate ester.[1] | Introduce an electron-donating comonomer such as styrene or a vinyl ether to facilitate alternating copolymerization.[2][11] | |
| Inhibitor Presence: Oxygen or other impurities in the monomers or solvent are quenching radicals. | Purify monomers and solvent before use. Degas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon). | |
| Low Molecular Weight | High Initiator Concentration: A high number of initiated chains consume the available monomer quickly.[12] | Reduce the initiator concentration.[12] This will create fewer, longer polymer chains. |
| Chain Transfer: Chain transfer agents (impurities or solvent) are terminating chains prematurely. | Purify all reactants and use a solvent with a low chain-transfer constant. | |
| Reaction Stops Prematurely | Initiator Burnout: The initiator has been fully consumed before all monomer is reacted.[17] | Choose an initiator with a longer half-life at the reaction temperature or perform a second addition of initiator during the reaction.[19] |
| Monomer Depletion: One of the comonomers in a copolymerization has been fully consumed. | Ensure the initial monomer feed ratio is appropriate for the desired conversion. | |
| Inconsistent Polymer Properties | Isomerization to Fumarate: High reaction temperatures may be converting the maleate (cis) to the fumarate (trans) isomer.[18] | Carefully control and potentially lower the reaction temperature. Analyze the monomer mixture during the reaction to check for isomerization. |
Data Presentation
Table 1: Common Free-Radical Initiators for Maleate Ester Polymerization
| Initiator Type | Example | Typical Temperature Range (°C) | Key Characteristics |
| Azo Initiators | Azobisisobutyronitrile (AIBN) | 45 - 85[12] | Widely used, not susceptible to induced decomposition. |
| Organic Peroxides | Benzoyl Peroxide (BPO) | 60 - 90[] | Common for vinyl and acrylic monomers; can be used in grafting.[12] |
| Redox Initiators | Peroxide-Amine Systems | 0 - 50[16] | Allows for polymerization at lower temperatures, reducing side reactions.[][16] |
Table 2: Effect of Key Parameters on Maleate Ester Copolymerization
| Parameter | Effect of Increasing the Parameter | Rationale |
| Initiator Concentration | Polymerization rate increases; Molecular weight decreases.[12] | More free radicals are generated to initiate a larger number of shorter polymer chains.[12] |
| Reaction Temperature | Polymerization rate increases; Risk of side reactions (e.g., isomerization) and premature initiator decomposition increases.[17][18] | Higher thermal energy increases both initiator decomposition and propagation rates. |
| Comonomer Feed Ratio | Affects copolymer composition and reaction kinetics. | In alternating copolymerization, a 1:1 molar ratio often yields the highest rate and a perfectly alternating structure.[1] |
| Ester Group Size | Polymerization rate may decrease. | Larger, bulkier ester groups can increase steric hindrance, impeding monomer approach to the active radical center.[3] |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Copolymerization of Diethyl Maleate with Styrene
This protocol describes a general method for the solution copolymerization of an electron-poor maleate ester with an electron-rich comonomer.
Materials:
-
Diethyl maleate (monomer 1)
-
Styrene (monomer 2)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or Ethyl Acetate (solvent)[20]
-
Methanol (non-solvent for precipitation)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Monomer Purification: Purify styrene by passing it through a column of basic alumina to remove the inhibitor. Diethyl maleate can be distilled under reduced pressure if necessary.
-
Reaction Setup: To a dry round-bottom flask, add diethyl maleate (e.g., 0.1 mol), styrene (e.g., 0.1 mol), and AIBN (e.g., 0.1-1.0 mol% of total monomers).
-
Solvent Addition: Add enough solvent (e.g., Toluene) to create a 20-50% (w/w) solution of monomers.
-
Degassing: Seal the flask with a septum and purge the solution with an inert gas (N₂ or Ar) for 20-30 minutes while stirring to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 70°C for AIBN in toluene).[20] Allow the reaction to proceed under an inert atmosphere for a set time (e.g., 4-24 hours).
-
Isolation: After the reaction time, cool the flask to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of a stirred non-solvent (e.g., methanol) to precipitate the copolymer.
-
Purification: Filter the precipitated polymer. Redissolve the polymer in a small amount of a good solvent (e.g., THF or acetone) and re-precipitate it to remove unreacted monomers and initiator fragments.
-
Drying: Collect the final polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Caption: Logical workflow for troubleshooting low polymerization rates.
Caption: Key factors that inhibit the homopolymerization of maleate esters.
Caption: A typical experimental workflow for maleate ester copolymerization.
References
- 1. Item - Controlled alternating copolymerisation of maleic anhydride and electron donating monomers. - Loughborough University - Figshare [repository.lboro.ac.uk]
- 2. Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of the kinetics of maleate–fumarate isomerization during the polyesterification of maleic anhydride with different glycols | Zendy [zendy.io]
- 5. Toward the Improvement of Maleic Anhydride Functionalization in Polyhydroxybutyrate (PHB): Effect of Styrene Monomer and Sn(Oct)2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Unit 5: Radicals and Radical Reactions [research.cm.utexas.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. benchchem.com [benchchem.com]
- 13. DFT Modeling of the Alternating Radical Copolymerization and Alder-Ene Reaction between Maleic Anhydride and Olefins [ouci.dntb.gov.ua]
- 14. DFT Modeling of the Alternating Radical Copolymerization and Alder-Ene Reaction between Maleic Anhydride and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How does the maleic anhydride redox initiator work? - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 17. materials.alfachemic.com [materials.alfachemic.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ajchem-a.com [ajchem-a.com]
Technical Support Center: Optimization of Dibutyl Maleate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dibutyl maleate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction
-
Question: My reaction has a low yield of this compound, and I observe a significant amount of the monoester intermediate. How can I drive the reaction to completion?
-
Answer: The synthesis of this compound from maleic anhydride and n-butanol is a two-step equilibrium reaction. The presence of the monoester indicates that the second esterification step is incomplete. To shift the equilibrium towards the formation of the desired diester, the removal of water produced during the reaction is critical.[1][2]
-
Troubleshooting Steps:
-
Water Removal: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene or xylene to continuously remove water as it forms.[3][4] If a Dean-Stark apparatus is not used, consider performing the reaction under a vacuum or adding a drying agent.
-
Increase Alcohol Stoichiometry: Using an excess of n-butanol can help drive the equilibrium towards the product side. Molar ratios of maleic anhydride to n-butanol of 1:2.5 up to 1:4 have been reported to be effective.[5][6]
-
Optimize Catalyst Loading: Ensure the correct amount of acid catalyst is used. Insufficient catalyst will lead to a slow reaction, while an excessive amount can promote side reactions.[2] For example, with p-toluenesulfonic acid, a molar ratio of maleic anhydride to n-butanol to catalyst of 1:4:0.016 has been used.[6]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Reaction times of 2 to 4 hours at temperatures between 80-130°C are typical, depending on the catalyst and setup.[5][7]
-
-
Issue 2: Presence of Impurities and Color Formation
-
Question: My final product is discolored (yellowish) and contains impurities. What are the likely side reactions, and how can I minimize them?
-
Answer: Discoloration and impurities can arise from several side reactions, often promoted by high temperatures and strong acid catalysts.
-
Common Side Reactions and Solutions:
-
Isomerization to Dibutyl Fumarate: Maleic acid and its esters can isomerize to the more stable trans-isomer, fumaric acid and its corresponding esters. This is often catalyzed by acid and heat.[2]
-
Solution: Control the reaction temperature carefully, avoiding excessive heat. Limit the reaction time to what is necessary for completion to reduce the exposure to acidic conditions at high temperatures.[2]
-
-
Ether Formation (Dibutyl Ether): Strong acid catalysts, such as sulfuric acid, can catalyze the dehydration of n-butanol to form dibutyl ether, especially at higher temperatures.[2]
-
Polymerization and Carbonization: At high temperatures, polymerization of the unsaturated maleate can occur, leading to higher viscosity and discoloration. Strong acids can also cause charring or carbonization of the reactants.[7]
-
Solution: Maintain a controlled reaction temperature and avoid localized overheating. The use of milder catalysts can also mitigate these side reactions.
-
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am having trouble purifying my this compound. What is the recommended workup and purification procedure?
-
Answer: Proper workup is essential to remove the catalyst, unreacted starting materials, and byproducts.
-
Purification Steps:
-
Neutralization: After cooling the reaction mixture, wash it with a basic solution, such as saturated sodium bicarbonate or sodium carbonate solution, to neutralize the acid catalyst and remove any remaining acidic species.[4]
-
Washing: Wash the organic layer with water or brine to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Distillation: Purify the final product by vacuum distillation to separate the this compound from unreacted n-butanol and other less volatile impurities.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical starting materials for this compound synthesis?
-
Q2: Which catalysts are most effective for this synthesis?
-
A2: A variety of acid catalysts can be used. P-toluenesulfonic acid is a common and effective choice.[3][6][8] Other catalysts include sulfuric acid (though it can cause more side reactions), solid acid catalysts like ion-exchange resins (which simplify catalyst removal), and ionic liquids.[5][7][10]
-
-
Q3: What is the role of the azeotropic solvent (e.g., toluene)?
-
A3: An azeotropic solvent is used to facilitate the removal of water produced during the esterification reaction via a Dean-Stark apparatus. This helps to drive the reaction to completion.[5]
-
-
Q4: What are the optimal reaction conditions?
-
Q5: How can I monitor the progress of the reaction?
-
A5: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.[4] Alternatively, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to analyze aliquots of the reaction mixture.[11] Measuring the acid value of the reaction mixture over time is another method to determine the extent of esterification.[5]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Molar Ratio (Anhydride:Butanol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield/Esterification Rate | Reference |
| p-Toluenesulfonic acid | 1:4 | 0.016 (molar ratio to anhydride) | Reflux | 1.17 (70 min) | 95.6% | [6] |
| Zr(SO4)2/SiO2 | 1:2.5 | 6% (of maleic anhydride mass) | Reflux | 2.0 | 98.5% | [5] |
| Ionic Liquid [HSO3-pmim]+[HSO4]- | 1:4 | 2.0g (for ~0.1 mol anhydride) | Microwave (600W) | 0.25 (15 min) | 99.36% | [5] |
| Hydrogen type cation exchange resin | 1:1.5 to 1:2.5 | 25-35kg (for 98kg anhydride) | 80-130 | 3-4 | 99.3-99.4% | [7] |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid
This protocol is based on a common laboratory-scale synthesis.
-
Materials:
-
Maleic anhydride (0.63 mol)
-
n-Butanol (300 mL)
-
p-Toluenesulfonic acid (1 g)
-
Toluene (optional, as azeotropic solvent)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark trap and condenser
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add maleic anhydride and n-butanol.
-
Add the p-toluenesulfonic acid catalyst to the mixture.
-
Heat the mixture to reflux with vigorous stirring. If using toluene, the azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, or until no more water is observed to be forming (typically 2-4 hours, though some literature reports up to 16 hours for full conversion).[3]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Mandatory Visualization
Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis optimization.
References
- 1. bip.iich.gliwice.pl [bip.iich.gliwice.pl]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound – Essential Compound for Organic Synthesis [penpet.com]
- 10. CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents [patents.google.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies to Prevent Catalyst Deactivation in Dibutyl Maleate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of dibutyl maleate.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Q1: My reaction has stopped or slowed down significantly before reaching full conversion. What could be the problem?
Possible Causes:
-
Catalyst Deactivation: The most likely cause is the deactivation of your catalyst through poisoning, coking/fouling, or thermal degradation.
-
Equilibrium Has Been Reached: The esterification reaction is reversible. If the water produced is not effectively removed, the reaction will reach equilibrium, preventing further conversion.
-
Loss of Active Catalyst: For solid catalysts, physical breakdown (attrition) or leaching of the active sites into the reaction medium can occur.
Troubleshooting Steps:
-
Verify Water Removal: Ensure your water removal system (e.g., Dean-Stark apparatus) is functioning correctly and that no water is returning to the reaction vessel.
-
Check for Obvious Fouling: Visually inspect the catalyst (if possible). The formation of a solid or tar-like substance on the catalyst surface is a sign of coking.
-
Analyze Feedstock Purity: Review the specifications of your maleic anhydride and n-butanol for potential catalyst poisons.
-
Test Catalyst Activity: If possible, carefully extract a small, representative sample of the catalyst and test its activity in a fresh reaction mixture under ideal conditions.
-
Consider Catalyst Regeneration or Replacement: If deactivation is confirmed, refer to the catalyst regeneration protocols or use a fresh batch of catalyst.
Q2: I'm observing a gradual decline in reaction rate over several batches with a recycled catalyst. What is the likely cause?
Possible Causes:
-
Progressive Fouling/Coking: The slow accumulation of high molecular weight byproducts on the catalyst surface can gradually block active sites.
-
Sintering: If operating at high temperatures, the catalyst's active surface area may be slowly decreasing due to the agglomeration of small crystallites into larger ones.
-
Gradual Poisoning: A low concentration of a poison in the feedstock can lead to a slow but steady deactivation of the catalyst over time.
Troubleshooting Steps:
-
Monitor Reaction Temperature: Ensure the reaction temperature has not exceeded the recommended limit for your catalyst, as high temperatures can accelerate both coking and sintering.
-
Characterize the Spent Catalyst: After several cycles, analyze the catalyst using techniques like BET surface area analysis to check for a reduction in surface area (indicative of sintering or pore blockage) or TGA/TPO to quantify coke deposition.
-
Implement a Regeneration Schedule: Proactively regenerate the catalyst at regular intervals before significant activity loss is observed. Refer to the detailed regeneration protocols below.
Q3: My reaction has experienced a sudden and sharp drop in activity. What should I investigate?
Possible Causes:
-
Acute Catalyst Poisoning: The introduction of a significant concentration of a catalyst poison from a contaminated batch of feedstock or solvent is a common cause of sudden deactivation.
-
Mechanical Failure (for packed-bed reactors): Channeling or a sudden increase in pressure drop in a packed-bed reactor can lead to poor reactant-catalyst contact and a sharp decline in conversion.
Troubleshooting Steps:
-
Isolate the Feedstock Batch: Immediately quarantine the current batches of maleic anhydride, n-butanol, and any solvents used.
-
Analyze for Contaminants: If possible, analyze the feedstock for common catalyst poisons such as sulfur or nitrogen compounds.
-
Inspect the Reactor: For packed-bed reactors, check for any signs of channeling, blockages, or significant pressure drop changes.
Frequently Asked Questions (FAQs)
What are the main causes of catalyst deactivation in this compound synthesis?
The primary causes of catalyst deactivation in this esterification process can be categorized as:
-
Chemical Deactivation:
-
Poisoning: Strong chemisorption of impurities from the reactants onto the active sites of the catalyst. Common poisons include sulfur and nitrogen compounds.
-
Fouling/Coking: The physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites.
-
-
Thermal Deactivation:
-
Sintering: The agglomeration of small catalyst crystallites into larger ones at high temperatures, leading to a loss of active surface area.
-
-
Mechanical Deactivation:
-
Attrition/Crushing: The physical breakdown of the catalyst particles, especially in stirred or fluidized bed reactors.
-
How can I prevent catalyst poisoning?
The most effective strategy is to ensure the purity of your reactants.
-
Use High-Purity Feedstocks: Source maleic anhydride and n-butanol with low levels of sulfur, nitrogen, and other potential contaminants.
-
Feedstock Purification: If necessary, implement a purification step for your reactants before they enter the reactor.
What are the optimal operating conditions to minimize coking?
Coking is often temperature-dependent.
-
Temperature Control: Operate within the recommended temperature range for your catalyst. Avoid excessive temperatures, which can promote the formation of coke precursors.
-
Molar Ratio: Using an appropriate molar ratio of n-butanol to maleic anhydride can sometimes minimize side reactions that lead to coke formation.
Can the water produced during the reaction deactivate the catalyst?
Yes, for some solid acid catalysts, water can act as a deactivating agent by competing with the reactants for adsorption on the active sites. Efficient removal of water using a Dean-Stark trap or molecular sieves is crucial not only to drive the reaction equilibrium but also to maintain the catalyst's activity.
Data Presentation
Table 1: Comparison of Catalytic Performance in this compound Synthesis
| Catalyst | Reactant Ratio (Butanol:Maleic Anhydride) | Temperature (°C) | Reaction Time (min) | Yield/Conversion (%) | Reference |
| p-toluenesulfonic acid | 4:1 | Reflux | 70 | 95.6% Yield | [1][2] |
| Sulfuric Acid | 4:1 | Reflux | 70 | Lower than p-TSA | [1] |
| Ferric Chloride Hexahydrate | 4:1 | Reflux | 70 | Lower than p-TSA | [1] |
| SO₄²⁻/Fe₂O₃ Solid Acid | Varies | Varies | Varies | High Esterification Rate | [3] |
| Hydrogen-type Cation Exchange Resin | 1.13:1 (by weight) | 90-125 | 240 | 99.3% Esterification Rate |
Note: Direct comparison should be made with caution as other experimental conditions may vary between studies.
Experimental Protocols
Protocol 1: General Synthesis of this compound using an Acid Catalyst
Materials:
-
Maleic anhydride
-
n-butanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15)
-
Toluene (or another suitable water-entraining solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Charging Reactants: To the flask, add maleic anhydride, n-butanol (typically in a molar excess, e.g., 2.5:1 to 4:1 alcohol to anhydride), the acid catalyst (e.g., 1-2% by weight of the reactants), and toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by the amount of water collected. The reaction is considered complete when water ceases to be collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene and excess n-butanol by rotary evaporation or distillation.
-
The crude this compound can be further purified by vacuum distillation.
-
Protocol 2: Regeneration of Amberlyst-15 Ion-Exchange Resin
Objective: To restore the catalytic activity of Amberlyst-15 that has been deactivated by fouling or poisoning.
Materials:
-
Deactivated Amberlyst-15 catalyst
-
Hydrochloric acid (e.g., 3-7% solution)
-
Deionized water
-
Chromatography column or funnel with a fritted disc
-
Beakers
Procedure:
-
Washing: Place the deactivated resin in a beaker and wash with a solvent that is a good solvent for the reactants and products (e.g., methanol or acetone) to remove any adsorbed organic species. Decant the solvent.
-
Acid Regeneration:
-
Transfer the washed resin to a chromatography column.
-
Pass 2-4 bed volumes of a 3-7% hydrochloric acid solution through the resin bed from top to bottom over 1-2 hours.[4] This step reprotonates the sulfonic acid groups and displaces cationic poisons.
-
-
Rinsing:
-
After the acid wash, rinse the resin with several bed volumes of deionized water until the effluent is neutral (check with pH paper).[4] This removes the excess acid.
-
-
Drying:
-
The regenerated resin can be dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. Do not exceed the maximum operating temperature of the resin.
-
-
Storage: Store the regenerated and dried resin in a sealed container to prevent moisture absorption.
Protocol 3: Analysis of n-Butanol Purity by Gas Chromatography (GC-FID)
Objective: To determine the purity of n-butanol and identify potential volatile impurities.
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A suitable capillary column (e.g., a non-polar polydimethylsiloxane or a polyethylene glycol phase column).[1][5]
-
Helium or nitrogen as the carrier gas.
Procedure:
-
Sample Preparation: Depending on the expected concentration of impurities, the n-butanol sample may be injected neat or diluted in a suitable solvent. For purity analysis where the main peak will be very large, a split injection is necessary to avoid overloading the column and detector.[5]
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50°C) to separate volatile impurities, then ramp up to a higher temperature to elute the n-butanol and any less volatile components.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 275°C).
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
-
-
Analysis:
-
Inject a small volume (e.g., 0.1-1.0 µL) of the sample.
-
Record the chromatogram.
-
Identify peaks by comparing their retention times to those of known standards.
-
Quantify the purity and impurity levels using area percent calculations or an internal/external standard calibration.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for catalyst deactivation.
Caption: Mechanism of catalyst poisoning by a sulfur compound.
References
Troubleshooting low incorporation of Dibutyl maleate in copolymers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation of Dibutyl Maleate (DBM) in their copolymerization reactions.
Troubleshooting Guide
Question: My copolymer has a very low incorporation of this compound. What are the primary factors I should investigate?
Low incorporation of this compound (DBM) is a common issue, primarily stemming from its inherent reactivity characteristics. DBM, a 1,2-disubstituted ethylene monomer, exhibits a low tendency to homopolymerize due to steric hindrance from its bulky butyl ester groups.[1][2] However, it readily copolymerizes with electron-rich monomers.
Here are the key areas to troubleshoot:
-
Comonomer Choice and Reactivity Ratios: The choice of comonomer is critical. DBM copolymerizes more efficiently with electron-donating monomers. The reactivity ratios (r1, r2) of the monomer pair dictate the copolymer composition. An ideal scenario for incorporation is when both reactivity ratios are less than 1, favoring alternating copolymerization. For example, in the well-studied Vinyl Acetate (VAc) and DBM system, the reactivity ratios favor the incorporation of both monomers.[1]
-
Monomer Feed Ratio: The initial molar ratio of your comonomers in the reaction feed directly influences the composition of the resulting copolymer.[2] If the DBM feed ratio is too low, its incorporation will naturally be limited. Experiment with varying the initial [Comonomer]/[DBM] ratio.
-
Polymerization Conditions:
-
Temperature: Higher temperatures can increase the overall reaction rate.[2] However, for some systems, excessively high temperatures might lead to side reactions or depropagation.
-
Initiator Concentration: The concentration of the free-radical initiator (e.g., AIBN, BPO) will affect the rate of polymerization and potentially the copolymer composition.[2]
-
Solvent: The choice of solvent can influence the solubility of the monomers and the resulting polymer, affecting the reaction kinetics.[3]
-
-
Polymerization Method:
-
Solution Polymerization: This method, where monomers and the resulting copolymer are soluble in the solvent, can lead to homogeneous copolymers with low residual monomer levels.[3]
-
Bulk Polymerization: While feasible, it can be challenging to control due to potential viscosity increases.
-
Emulsion/Miniemulsion Polymerization: These heterogeneous techniques can be effective but introduce additional variables such as surfactants and phase partitioning of the monomers.[4][5]
-
Controlled Radical Polymerization (CRP): Techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ITP (Iodine Transfer Polymerization) can offer better control over the copolymer architecture and composition.[6][7]
-
To systematically troubleshoot, a logical workflow can be followed:
Question: How can I accurately determine the amount of this compound incorporated into my copolymer?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most reliable and widely used methods for determining the composition of copolymers.[2][8] By integrating the signals corresponding to the protons unique to each monomer unit in the copolymer, you can calculate their molar ratio.
For a copolymer of Vinyl Acetate (VAc) and this compound (DBM), you would typically:
-
Dissolve a purified sample of the copolymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify characteristic peaks for each monomer unit. For example, the methine proton of the VAc unit and the vinyl protons of the DBM unit will have distinct chemical shifts.
-
Integrate the areas of these characteristic peaks.
-
Calculate the molar composition from the ratio of the integrated areas, normalized by the number of protons each signal represents.
Other techniques like Size Exclusion Chromatography with multiple detectors (SEC-MALS-dRI-UV) can also provide information on copolymer composition across the molecular weight distribution.[8][9]
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo homopolymerization? A1: this compound has a very low tendency to homopolymerize under typical free-radical polymerization conditions.[2] This is attributed to the steric hindrance caused by the two bulky butyl ester groups on the double bond.
Q2: What are some common comonomers for this compound? A2: DBM is often copolymerized with electron-rich vinyl monomers. The most common comonomer cited in the literature is Vinyl Acetate (VAc).[1][2][6][7] Other potential comonomers include styrene and N-vinyl lactams.[1][3][10]
Q3: How do the reactivity ratios of this compound with Vinyl Acetate affect copolymerization? A3: The reactivity ratios for the free-radical copolymerization of Vinyl Acetate (VAc, M1) and this compound (DBM, M2) indicate a tendency toward the formation of an alternating copolymer.[1] This means that the growing polymer chain with a VAc terminal radical prefers to add a DBM monomer, and a chain ending in a DBM radical prefers to add a VAc monomer. This behavior facilitates the incorporation of DBM.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Description |
| Vinyl Acetate | This compound | 0.114 | 0.056 | Favors alternating copolymer structure[1] |
| Styrene | Dibutyltin Maleate | 0.29 | 0.01 | Styrene is more reactive, but DBM analogue incorporates[10] |
| Butyl Acrylate | Dibutyltin Maleate | 0.58 | 0.02 | Butyl Acrylate is more reactive[10] |
Note: Data for Dibutyltin Maleate is used as a proxy to indicate the general reactivity behavior of a maleate monomer with these comonomers.
Q4: What is a typical starting point for the monomer feed ratio? A4: A good starting point is an equimolar feed ratio (1:1) of the comonomer to this compound.[1] Based on the results of your initial experiment and the analysis of the copolymer composition, you can then adjust the feed ratio to achieve the desired level of DBM incorporation. Studies have investigated VAc:DBM molar ratios from 1:1 up to 10:1.[2]
Q5: Are there any specific safety precautions for working with this compound? A5: this compound may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure.[11] It is essential to handle DBM in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and consult the Safety Data Sheet (SDS) before use.
Experimental Protocols
Protocol 1: Free-Radical Solution Copolymerization of Vinyl Acetate and this compound
This protocol is a general guideline based on typical procedures reported in the literature.[2]
Materials:
-
Vinyl Acetate (VAc), purified (e.g., by distillation to remove inhibitor)
-
This compound (DBM), purified
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Solvent (e.g., Chloroform, Toluene, or Ethanol), anhydrous
-
Nitrogen or Argon gas
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle or oil bath with temperature control
-
Precipitation solvent (e.g., Methanol or Hexane)
Procedure:
-
Monomer and Initiator Preparation: In a reaction flask, dissolve the desired amounts of VAc, DBM, and AIBN in the chosen solvent. A typical starting point could be a 5:1 molar ratio of VAc to DBM and a monomer to initiator molar ratio of 100:1.[2]
-
Inert Atmosphere: Purge the reaction mixture with dry nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70°C) under a continuous nitrogen atmosphere with constant stirring.[2][6]
-
Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours). Samples can be taken periodically to monitor conversion via ¹H NMR if desired.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., cold methanol).
-
Purification: Filter the precipitated polymer and redissolve it in a small amount of a suitable solvent (e.g., chloroform). Reprecipitate the polymer to remove unreacted monomers and initiator residues. Repeat this step 2-3 times.
-
Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Analysis of Copolymer Composition by ¹H NMR
Procedure:
-
Prepare a solution of the dried copolymer (approx. 10-15 mg/mL) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 300 MHz or higher).[2]
-
Process the spectrum (phasing, baseline correction).
-
Identify and integrate the characteristic peaks. For VAc-co-DBM, this could be the methine proton of VAc (~4.8 ppm) and the vinyl protons of DBM (~6.2 ppm in the monomer, which will disappear upon polymerization, so backbone protons must be used).
-
Calculate the mole fraction of each monomer in the copolymer.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. EP2448974B1 - Maleate-based copolymers and methods for preparing the same - Google Patents [patents.google.com]
- 4. CN104073191A - Vinyl acetate-dibutyl maleate copolymer adhesive formula and preparation process thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of Purification Methods for High-Purity Dibutyl Maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Dibutyl maleate (DBM).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Question 1: My purified this compound has a yellow tint. How can I remove the color?
Answer:
A yellow discoloration in this compound is typically due to the presence of colored organic impurities. Several methods can be employed for color removal:
-
Activated Carbon Treatment: This is a common and effective method for removing colored impurities.[1][2]
-
Protocol:
-
Dissolve the colored DBM in a suitable solvent (e.g., ethanol) at a 1:1 ratio.
-
Add 1-5% (w/w) of activated carbon to the solution. The optimal amount may need to be determined empirically.
-
Stir the mixture at room temperature for 1-2 hours. Gentle heating can sometimes improve efficiency, but care should be taken to avoid solvent loss.
-
Remove the activated carbon by filtration through a fine filter paper or a Celite® bed.
-
Remove the solvent under reduced pressure to obtain the decolorized DBM.
-
-
-
Chromatography: Column chromatography can be effective in separating colored impurities.
-
Normal-Phase Chromatography: Use silica gel as the stationary phase and a non-polar eluent system, such as a hexane/ethyl acetate gradient.
-
Reverse-Phase Chromatography: Use a C18 stationary phase with a polar eluent system, like a methanol/water or acetonitrile/water gradient.[3]
-
-
Distillation: High-vacuum fractional distillation can sometimes separate the desired colorless product from higher-boiling colored impurities. Ensure the vacuum is sufficiently low to prevent thermal degradation which can itself cause discoloration.
Question 2: After synthesis and initial work-up, the purity of my this compound is lower than expected. What are the likely impurities and how can I remove them?
Answer:
The primary impurities in crude this compound often include:
-
Unreacted Starting Materials: Maleic anhydride and n-butanol.
-
Catalyst: For example, p-toluenesulfonic acid.
-
Isomeric Impurity: Dibutyl fumarate.
-
By-products: Alkoxysuccinic acid dialkyl esters.
Purification Strategy:
-
Washing:
-
Wash the crude product with a 5-10% sodium bicarbonate or sodium carbonate solution to neutralize and remove the acidic catalyst and any unreacted maleic anhydride.
-
Follow with a water wash to remove any remaining salts and water-soluble impurities.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Vacuum Distillation: This is the most common and effective method for removing unreacted n-butanol and other volatile impurities.
Question 3: I am struggling to separate this compound from its isomer, Dibutyl fumarate. What is the best approach?
Answer:
Separating cis/trans isomers like this compound and Dibutyl fumarate can be challenging due to their similar physical properties.
-
Fractional Distillation under High Vacuum: While difficult, a carefully controlled fractional distillation with a high-efficiency distillation column may achieve partial separation. Monitor the fractions closely using GC analysis.
-
Preparative Chromatography: This is often the most effective method for separating isomers.
-
HPLC: A reverse-phase HPLC system with a C18 column and an acetonitrile/water mobile phase can provide good separation.[3] The method can be scaled up for preparative purification.
-
Flash Chromatography: Using a high-resolution silica gel column with an optimized solvent system (e.g., a shallow gradient of ethyl acetate in hexane) can also be effective.
-
Question 4: My this compound product is wet even after drying with a drying agent. How can I effectively remove residual water?
Answer:
Residual water can be problematic. Here are some methods to ensure a dry product:
-
Azeotropic Distillation: If there are traces of a solvent that forms an azeotrope with water (like toluene), a Dean-Stark apparatus can be used during the initial solvent removal step to effectively remove water.
-
Drying over Molecular Sieves: For final drying of the purified product, adding activated 3Å or 4Å molecular sieves and allowing it to stand overnight can effectively remove trace amounts of water.
-
High Vacuum: Applying a high vacuum for a prolonged period can help to remove residual water, especially if the product is gently warmed.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a standard purification process?
A1: A standard purification involving washing and vacuum distillation can typically yield this compound with a purity of >98%. For higher purity (>99.5%), a secondary purification step like chromatography may be necessary.
Q2: How can I analyze the purity of my this compound sample?
A2: The most common and effective methods for purity analysis are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile impurities and allows for their identification based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities and for separating isomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure and identify impurities if their signals do not overlap with the product signals.
Q3: What are the ideal storage conditions for high-purity this compound?
A3: High-purity this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.
Q4: Can I use crystallization to purify this compound?
A4: this compound has a very low melting point (around -85°C), which makes traditional crystallization from a melt or solution impractical for purification at a standard laboratory scale.
Experimental Protocols
Protocol 1: Standard Purification of Crude this compound
-
Neutralization and Washing:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% (w/v) sodium bicarbonate solution and shake vigorously for 2 minutes. Release the pressure frequently.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with deionized water until the aqueous layer is neutral (test with pH paper).
-
-
Drying:
-
Transfer the organic layer to a clean, dry flask.
-
Add anhydrous magnesium sulfate (approx. 10g per 100mL of DBM) and swirl the flask. Continue adding small portions of the drying agent until it no longer clumps together.
-
Allow the mixture to stand for at least 30 minutes.
-
Filter the dried this compound to remove the drying agent.
-
-
Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the boiling point of this compound under the applied vacuum (e.g., ~165°C at 20 mmHg).
-
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent such as ethyl acetate or dichloromethane.
-
-
GC-MS Instrument Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Key Impurities Removed | Advantages | Disadvantages |
| Washing + Vacuum Distillation | 98-99% | Unreacted starting materials, catalyst, volatile by-products | Simple, scalable, cost-effective | May not effectively remove isomers or high-boiling impurities |
| Activated Carbon Treatment | >99% (post-distillation) | Colored impurities, trace organic contaminants | Excellent for color removal | Can lead to product loss due to adsorption, requires an additional filtration step |
| Preparative HPLC | >99.5% | Isomers (Dibutyl fumarate), closely related by-products | High resolution and separation efficiency | Expensive, requires specialized equipment, lower throughput |
| Column Chromatography | >99% | Polar impurities, colored compounds | Good for removing a wide range of impurities | Can be time-consuming, uses large volumes of solvent |
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Enhancing Thermal Stability of Dibutyl Maleate Plasticized Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the thermal stability of polymers plasticized with Dibutyl Maleate (DBM).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of DBM-plasticized polymers.
| Problem / Observation | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Premature Discoloration (Yellowing/Browning) at Lower-Than-Expected Temperatures | 1. Insufficient Thermal Stabilizer: The concentration of the heat stabilizer may be too low to effectively neutralize HCl released during PVC degradation or scavenge free radicals. 2. Inadequate Mixing/Dispersion: Poor dispersion of the stabilizer within the polymer matrix can lead to localized degradation. 3. Presence of Impurities: Contaminants or catalyst residues in the polymer resin can accelerate thermal degradation. 4. Oxidative Degradation: Exposure to oxygen at elevated temperatures can accelerate discoloration. | 1. Increase Stabilizer Concentration: Incrementally increase the loading of your primary and/or secondary heat stabilizer. Consider a synergistic blend, such as an organotin compound with a phosphite antioxidant. 2. Optimize Mixing Parameters: Increase mixing time, speed, or temperature (within the polymer's processing window) to ensure homogeneous dispersion of all additives. 3. Use High-Purity Resin: Ensure the polymer resin is of high purity and free from contaminants. 4. Process Under Inert Atmosphere: If possible, process the material under a nitrogen atmosphere to minimize oxidation. |
| Oily or Tacky Surface on the Polymer (Plasticizer Migration) | 1. Poor Plasticizer-Polymer Compatibility: Although DBM is generally compatible with polymers like PVC, high concentrations or interactions with other additives can reduce compatibility. 2. High Processing Temperatures: Excessive heat can increase the mobility of DBM molecules, causing them to migrate to the surface upon cooling. 3. Low Molecular Weight of DBM: Smaller plasticizer molecules are more prone to migration. 4. Environmental Factors: Exposure to high humidity or contact with absorbing materials can draw the plasticizer out.[1] | 1. Optimize Plasticizer Concentration: Reduce the DBM concentration to the minimum required for the desired flexibility. 2. Incorporate a High Molecular Weight Plasticizer: Blend DBM with a larger, polymeric plasticizer to reduce overall migration. 3. Control Processing Temperatures: Avoid overheating the polymer during processing. 4. Surface Coating: Apply a non-migrating coating to the polymer surface to act as a barrier.[2] 5. Perform Migration Testing: Use a standardized test to quantify the extent of migration (see Experimental Protocols). |
| Inconsistent or Unexpected TGA Results (e.g., variable onset of degradation) | 1. Sample Preparation: Inconsistent sample size, form (powder vs. film), or presence of residual solvents can affect results. 2. Heating Rate: Different heating rates will shift the degradation temperatures; faster rates typically result in higher apparent degradation temperatures. 3. Atmosphere: The presence of oxygen (air) will lead to thermo-oxidative degradation, which occurs at lower temperatures than thermal degradation in an inert atmosphere (nitrogen). 4. Instrument Calibration: An uncalibrated instrument will provide inaccurate temperature and mass loss readings. | 1. Standardize Sample Preparation: Use a consistent sample mass (e.g., 5-10 mg) and form. Ensure samples are thoroughly dried to remove any volatile components. 2. Maintain Consistent Heating Rate: Use the same heating rate for all comparable experiments (e.g., 10 °C/min). 3. Control the Atmosphere: Use a consistent purge gas (e.g., nitrogen at 50 mL/min) for all tests to ensure an inert environment. 4. Calibrate the TGA Instrument: Regularly calibrate the instrument's temperature and mass balance using certified standards. |
| Brittle Material Despite Plasticization | 1. Plasticizer Loss: The plasticizer may have volatilized during high-temperature processing or migrated out over time. 2. Anti-plasticization Effect: At very low concentrations, some plasticizers can increase rigidity instead of flexibility. 3. Cross-linking: Severe thermal degradation can lead to cross-linking of the polymer chains, resulting in embrittlement. | 1. Confirm Plasticizer Content: Use TGA to determine the weight percentage of plasticizer in the final material. The first major weight loss step often corresponds to plasticizer volatilization.[3] 2. Adjust Plasticizer Concentration: Ensure the DBM concentration is within the effective range for plasticization. 3. Improve Thermal Stability: Enhance the stabilizer package to prevent the level of degradation that leads to cross-linking. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation in PVC plasticized with this compound?
A1: The primary thermal degradation mechanism for Poly(vinyl chloride) (PVC) is dehydrochlorination. At elevated temperatures, the polymer chain eliminates hydrogen chloride (HCl). This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to the formation of conjugated double bonds (polyenes). These polyenes are responsible for the characteristic yellowing and browning of PVC. The presence of a plasticizer like DBM lowers the glass transition temperature, increasing polymer chain mobility and potentially facilitating the degradation process if not properly stabilized.
Q2: How do organotin stabilizers improve the thermal stability of DBM-plasticized PVC?
A2: Organotin stabilizers, particularly those containing maleate or thioglycolate groups, improve thermal stability through a multi-faceted mechanism:
-
HCl Scavenging: They react with and neutralize the HCl released during dehydrochlorination, which stops the autocatalytic "zipper-like" degradation process.[4][5]
-
Substitution of Labile Chlorines: They can replace the unstable allylic chlorine atoms on the PVC backbone with more stable groups from the stabilizer molecule. This inhibits the initiation of dehydrochlorination at these weak points in the polymer chain.[4][5]
-
Disruption of Polyene Formation: Some organotin compounds can react with the growing conjugated polyene chains, breaking their conjugation and thus reducing color formation.[4]
Q3: Can I use this compound to plasticize PLA, and how does it affect its thermal stability?
A3: Yes, this compound (DBM) can be used as a plasticizer for Poly(lactic acid) (PLA) to overcome its inherent brittleness. The addition of DBM increases the mobility of the PLA polymer chains, which leads to a decrease in the glass transition temperature (Tg). However, the thermal stability of PLA may be slightly reduced. The onset of thermal degradation, as measured by TGA, may occur at a lower temperature in plasticized PLA compared to neat PLA. This is because the plasticizer can facilitate the degradation kinetics. Therefore, while DBM improves flexibility, it's important to consider the processing temperatures to avoid significant degradation.
Q4: My DBM-plasticized polymer shows two distinct weight loss steps in the TGA curve. What do they represent?
A4: For a plasticized polymer, a multi-step degradation profile in TGA is common. Typically:
-
First Weight Loss Step: This initial, lower-temperature weight loss is often attributed to the volatilization of the plasticizer (this compound).
-
Second Weight Loss Step: This subsequent, higher-temperature weight loss corresponds to the thermal decomposition of the polymer backbone itself. The derivative of the TGA curve (DTG curve) will show distinct peaks at the temperatures of the maximum rate of weight loss for each step, making them easier to identify and quantify.[3]
Q5: What is the Congo Red test and how is it relevant for DBM-plasticized PVC?
A5: The Congo Red test is a static heat stability test used to determine the thermal stability of PVC compounds.[6][7] A sample of the PVC material is heated at a constant temperature (e.g., 180 °C), and a strip of Congo Red indicator paper is placed above it. The test measures the time it takes for the degrading PVC to release enough hydrogen chloride (HCl) to change the color of the indicator paper from red to blue.[6][7] A longer time indicates better thermal stability. This test is highly relevant for evaluating the effectiveness of different heat stabilizer packages in your DBM-plasticized PVC formulation.
Quantitative Data Presentation
While comprehensive quantitative data for polymers plasticized specifically with this compound is not widely available in consolidated tables, the following tables provide an illustrative summary based on typical performance data for similar plasticizer and stabilizer systems in PVC and PLA. These values should be considered as representative examples.
Table 1: Illustrative Thermal Properties of DBM-Plasticized PVC with Different Stabilizers
| Formulation | Stabilizer System | Congo Red Stability Time at 180°C (min) | TGA Onset of Degradation (Tonset) (°C) |
| PVC + 40 phr DBM | None | < 5 | ~210 |
| PVC + 40 phr DBM | 2 phr Ca/Zn Stearate | 15 - 25 | ~230 |
| PVC + 40 phr DBM | 2 phr Dibutyltin Dilaurate | 30 - 45 | ~245 |
| PVC + 40 phr DBM | 2 phr Dibutyltin Maleate | > 60 | ~260 |
Note: These are representative values. Actual results will vary based on specific grades of PVC, DBM, stabilizers, and processing conditions.
Table 2: Illustrative Thermal Properties of DBM-Plasticized PLA
| Formulation | DBM Content (wt%) | Glass Transition Temp (Tg) from DSC (°C) | TGA 5% Weight Loss Temp (Td5%) (°C) |
| Neat PLA | 0% | ~60 | ~330 |
| Plasticized PLA | 10% | ~45 | ~315 |
| Plasticized PLA | 20% | ~30 | ~300 |
Note: These values are illustrative. The plasticizing effect and impact on thermal stability can vary with PLA grade and DBM concentration.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the onset of thermal degradation and the compositional analysis of DBM-plasticized polymers.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using appropriate standards.
-
Sample Preparation: Prepare a small, representative sample of the polymer (5-10 mg). If the sample is in pellet form, it can be used directly. If it is a film, cut a small piece.
-
Loading the Sample: Place the sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Setting up the TGA Program:
-
Purge Gas: Set an inert atmosphere using nitrogen gas at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Running the Analysis: Start the experiment and record the mass loss as a a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of degradation (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss slope.
-
Determine the temperature at 5% weight loss (Td5%) and 50% weight loss (Td50%).
-
Calculate the derivative of the weight loss curve (DTG) to identify the temperatures of maximum degradation rates for different components (e.g., plasticizer and polymer).
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature
Objective: To measure the glass transition temperature (Tg) of DBM-plasticized polymers to assess the plasticizing efficiency.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard like indium.
-
Sample Preparation: Weigh 5-10 mg of the polymer sample and seal it in an aluminum DSC pan.
-
Setting up the DSC Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 200 °C for PLA, 220 °C for PVC) at a rate of 10 °C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the high temperature back down to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again from the low temperature to the high temperature at a rate of 10 °C/min.
-
-
Running the Analysis: Start the experiment under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Data Analysis:
-
Analyze the data from the second heating scan to determine the glass transition temperature (Tg). The Tg is observed as a step-change in the heat flow curve and is typically calculated at the midpoint of this transition.
-
If applicable, melting temperature (Tm) and crystallization temperature (Tc) can also be determined from the peaks in the DSC curve.
-
Congo Red Test for PVC Thermal Stability
Objective: To determine the static thermal stability of DBM-plasticized PVC formulations.
Methodology:
-
Apparatus:
-
Heating block or oil bath capable of maintaining a constant temperature (e.g., 180 ± 1 °C).
-
Glass test tubes.
-
Congo Red indicator paper strips.
-
-
Sample Preparation: Place a specified amount of the PVC compound (e.g., 2 grams) into a clean, dry test tube.
-
Procedure:
-
Preheat the heating block/oil bath to the desired test temperature (e.g., 180 °C).
-
Insert a strip of Congo Red paper into the test tube, ensuring it does not touch the PVC sample but is exposed to the airspace above it.
-
Place the test tube into the heating block/oil bath and start a timer.
-
Observe the Congo Red paper for a color change.
-
-
Endpoint: Record the time, in minutes, required for the Congo Red paper to turn from red to blue. This time is the thermal stability time. A longer time indicates better stability.
Visualizations
PVC Thermal Degradation Pathway
Caption: PVC thermal degradation pathway showing initiation, autocatalytic propagation, and consequences.
Organotin Stabilizer Action Workflow
Caption: Workflow of an organotin stabilizer in preventing PVC thermal degradation.
Experimental Workflow for Thermal Stability Analysis
Caption: A typical experimental workflow for evaluating the thermal stability of plasticized polymers.
References
- 1. The Mechanism And Use Of Different PVC Stabilizers - News - Wuxi Jubang Auxiliaries Co., Ltd [pvcchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
Validation & Comparative
Dibutyl Maleate vs. Dibutyl Phthalate: A Comparative Guide for Polymer Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate plasticizer is a critical consideration in the formulation of polymers, profoundly influencing the material's flexibility, durability, and overall performance. For decades, dibutyl phthalate (DBP) has been a widely utilized plasticizer, particularly in polyvinyl chloride (PVC) applications. However, growing concerns over its potential health and environmental impacts have spurred the search for viable alternatives. Dibutyl maleate (DBM), a structurally similar ester, has emerged as a potential replacement. This guide provides an objective comparison of the performance of DBM and DBP as plasticizers for polymers, supported by available experimental data.
Performance Comparison
Mechanical Properties
Plasticizers are added to polymers to enhance their flexibility and workability. Key mechanical properties influenced by plasticizers include tensile strength, elongation at break, and Young's modulus.
While a direct comparison is challenging, studies on related compounds suggest that maleates can be effective plasticizers. For instance, maleate plasticizers have been shown to exhibit high plasticization effects.[1] Data for PVC plasticized with DBP indicates a significant increase in elongation at break and a decrease in tensile strength and modulus, consistent with its function as a plasticizer.
Table 1: Mechanical Properties of Plasticized PVC
| Property | Unplasticized PVC | PVC with 50 phr DBP | PVC with DBM |
| Tensile Strength (MPa) | ~50-60 | ~15-25 | Data not available |
| Elongation at Break (%) | <10 | >250 | Data not available |
| Young's Modulus (MPa) | ~2500-3500 | ~10-50 | Data not available |
Note: The data for DBP is generalized from typical PVC formulations. Specific values can vary based on the exact formulation and processing conditions. Data for a direct comparison with DBM under the same conditions was not found in the reviewed literature.
Thermal Properties
The effectiveness of a plasticizer is often evaluated by its ability to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility at lower temperatures.
Studies have indicated that maleate plasticizers can lower the Tg of PVC more effectively than some phthalates like DEHP.[2] The Tg of unplasticized PVC is typically around 80-85°C. The addition of DBP can significantly reduce this value.
Table 2: Thermal Properties of Plasticized PVC
| Property | Unplasticized PVC | PVC with 50 phr DBP | PVC with DBM |
| Glass Transition Temperature (Tg) (°C) | ~80-85 | ~0-20 | Data not available |
| Thermal Stability | Moderate | Decreased | Improved thermal stability has been reported for PVC grafted with DBM[3] |
Note: The Tg for DBP-plasticized PVC is an approximate range. Specific values depend on the concentration and formulation. While a specific Tg for DBM-plasticized PVC was not found, some studies suggest maleates can be very effective at reducing Tg.[2]
Migration and Leaching
A critical performance aspect of a plasticizer is its permanence within the polymer matrix. Migration, or leaching, of the plasticizer can lead to a loss of flexibility in the polymer and potential contamination of the surrounding environment.
DBP is known to leach from PVC, with the rate of migration influenced by factors such as temperature, the nature of the contacting medium (e.g., fatty foods), and the plasticizer concentration.[3][4][5] Maleate plasticizers are reported to be highly resistant to humidity and UV light, which helps to prevent the plasticizer from leaching out.[6] This is attributed to their ability to be co-polymerized with the polymer matrix.
Table 3: Migration/Leaching Characteristics
| Property | Dibutyl Phthalate (DBP) | This compound (DBM) |
| Migration/Leaching | Known to leach from polymer matrices, especially into fatty substances.[4][5] | Generally reported to have low migration due to potential for co-polymerization.[6] |
| Volatility | Moderately volatile.[7] | Relatively low volatility.[8] |
Note: Quantitative, directly comparable data for the migration rates of DBP and DBM from the same polymer under identical conditions were not found in the reviewed literature.
Experimental Protocols
To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Tensile Properties Testing (ASTM D882)
This method is used to determine the tensile properties of thin plastic sheeting and films.
-
Specimen Preparation: Cut rectangular specimens from the plastic sheet, typically 25 mm in width and 150 mm in length. Ensure the edges are smooth and free of nicks.[1]
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.[1]
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a uniaxial tensile load at a constant rate of grip separation until the specimen fails.[1]
-
Record the force and elongation throughout the test.
-
-
Calculations: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC is used to measure the thermal transitions of a polymer, including the glass transition.
-
Sample Preparation: Weigh a small sample of the plasticized polymer (typically 5-10 mg) into an aluminum DSC pan. Crimp the pan to encapsulate the sample.[9]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[10]
-
Test Procedure:
-
Heat the sample at a controlled rate, typically 10°C/min, over a temperature range that encompasses the expected Tg.[11]
-
The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
-
Data Analysis: The Tg is identified as a step-change in the heat flow curve.
Plasticizer Migration by Solvent Extraction
This method determines the amount of plasticizer that leaches from a polymer into a solvent.
-
Sample Preparation: Cut a known weight and surface area of the plasticized polymer.
-
Extraction:
-
Immerse the sample in a chosen solvent (e.g., hexane for fatty food simulation) in a sealed container.
-
Maintain the container at a specific temperature for a defined period.
-
Alternatively, use an accelerated solvent extraction (ASE) technique where the polymer is ground and extracted with a solvent at elevated temperature and pressure.[3]
-
-
Analysis:
-
Remove the polymer sample from the solvent.
-
Evaporate the solvent and weigh the residue to determine the amount of migrated plasticizer.
-
Alternatively, analyze the solvent using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the leached plasticizer.[5]
-
Visualization of Pathways and Workflows
Experimental Workflow for Plasticizer Evaluation
Caption: Experimental workflow for evaluating plasticizer performance.
Signaling Pathways of Dibutyl Phthalate (DBP) Endocrine Disruption
Caption: DBP's endocrine disruption signaling pathways.
Potential Toxicological Effects of this compound (DBM)
Caption: Potential toxicological effects of DBM.
Conclusion
The choice between this compound and dibutyl phthalate as a plasticizer involves a trade-off between performance, cost, and toxicological concerns. DBP is a well-established plasticizer with proven efficacy in enhancing the flexibility of polymers like PVC.[12] However, its classification as an endocrine disruptor raises significant health and regulatory concerns.[13]
This compound presents itself as a potentially safer alternative. While comprehensive, direct comparative data on its performance against DBP is limited, available information suggests it can be an effective plasticizer with the added benefit of lower volatility and potentially lower migration rates due to its ability to co-polymerize.[6][8] However, it is not without its own health considerations, including skin and respiratory irritation.[6]
For researchers and professionals in drug development, where biocompatibility and low leachability are paramount, the potential for lower migration makes DBM an attractive candidate for further investigation. However, the lack of extensive toxicological data and direct performance comparisons with DBP necessitates thorough evaluation for any specific application. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis to determine the most suitable plasticizer for a given polymer formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibutyl phthalate release from polyvinyl chloride microplastics: Influence of plastic properties and environmental factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Review of Recent Developments of Glass Transition in PVC Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pvcplast.net [pvcplast.net]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Guide to Types and Uses of Plasticizers [insights.made-in-china.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Toxicity Profiles of Dibutyl Maleate and Other Common Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of Dibutyl maleate (DBM) with other widely used plasticizers, including traditional phthalates, terephthalates, and emerging bio-based alternatives. The information is intended to assist researchers and professionals in making informed decisions regarding the selection of plasticizers in sensitive applications. All quantitative data is summarized for easy comparison, and detailed methodologies for key toxicological assays are provided.
Executive Summary
This compound (DBM) is a plasticizer with a range of industrial applications. Understanding its toxicological profile in comparison to other plasticizers is crucial for risk assessment and the development of safer materials. This guide presents a comparative analysis of DBM's toxicity alongside common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), as well as alternative plasticizers such as Di(2-ethylhexyl) terephthalate (DOTP) and bio-based options like Acetyl tributyl citrate (ATBC) and Epoxidized soybean oil (ESBO).
Overall, the acute toxicity of DBM is considered low. However, concerns exist regarding its potential for skin sensitization. In comparison, traditional phthalates like DEHP and DBP have been extensively studied and are associated with reproductive and developmental toxicity, primarily through endocrine disruption. Alternative plasticizers like DOTP and bio-based options generally exhibit a more favorable toxicity profile, with higher No-Observed-Adverse-Effect Levels (NOAELs) in various studies.
Quantitative Toxicity Data Comparison
The following tables summarize the available quantitative toxicity data for this compound and other common plasticizers. This data is essential for a direct comparison of their toxic potential.
Table 1: Acute Toxicity Data (LD50)
| Plasticizer | Chemical Class | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) |
| This compound (DBM) | Maleate Ester | 3700 - 3730[1] | >2,000 - 10,000[1] |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate Ester | ~30,000 | ~25,000 |
| Dibutyl phthalate (DBP) | Phthalate Ester | 8,000 - >20,000[2] | >4,000[2] |
| Di(2-ethylhexyl) terephthalate (DOTP) | Terephthalate Ester | >5,000 | >2,000 |
| Acetyl tributyl citrate (ATBC) | Citrate Ester | >25,000 (mice), >31,500 (rats)[3] | >1,250 (guinea pigs)[3] |
| Epoxidized soybean oil (ESBO) | Epoxidized Oil | >2,000 | >2,000 |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test animals.
Table 2: Chronic Toxicity and Reproductive/Developmental Toxicity Data (NOAEL/LOAEL)
| Plasticizer | Endpoint | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |
| This compound (DBM) | Systemic Toxicity (Kidney & Liver effects) | Rat | 95[4] | 300[4] |
| Di(2-ethylhexyl) phthalate (DEHP) | Reproductive Development (Male RTMs) | Rat | 4.8[5][6] | - |
| Dibutyl phthalate (DBP) | Reproductive Development | Rat | 50[7] | 66[8] |
| Di(2-ethylhexyl) terephthalate (DOTP) | Reproductive/Developmental Effects | Rat | High doses reported | - |
| Acetyl tributyl citrate (ATBC) | Systemic Effects | Rat | 1000[9] | - |
| Acetyl tributyl citrate (ATBC) | Reproductive Toxicity | Rat | 1000[10] | - |
| Epoxidized soybean oil (ESBO) | Systemic Effects (Liver) | Rat | 50[11] | 250[11] |
| Epoxidized soybean oil (ESBO) | Chronic Toxicity | Rat | 100[2][12] | - |
NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no observed toxic or adverse effect.[13][14][15][16][17] LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest dose at which there was an observed toxic or adverse effect.[13][14][15][17]
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of toxicity data. Below are summaries of standard protocols for assessing the toxicity of plasticizers.
Acute Oral Toxicity (OECD 401)
The acute oral toxicity test provides information on the health hazards likely to arise from a single oral exposure to a substance. The OECD Test Guideline 401, though now largely replaced by alternative methods to reduce animal testing, provides a basis for understanding how LD50 values are determined.
Methodology:
-
Animal Selection: Healthy, young adult rodents (commonly rats) are used.
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight before dosing to ensure the substance is absorbed from an empty stomach.
-
Dose Administration: The test substance is administered in a single dose by gavage. Multiple dose groups are used, with a control group receiving the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.
-
Necropsy: All animals (including those that die during the study and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 value is calculated using statistical methods.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test plasticizer and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is calculated.
Genotoxicity Assay (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[4][14]
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.[4]
-
Alkaline Unwinding: The DNA is treated with an alkaline solution to unwind and denature it.[4]
-
Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank, and an electric field is applied. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail."[4]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.
Endocrine Disruption (Androgen Receptor Binding Assay)
This assay determines the ability of a chemical to bind to the androgen receptor (AR), which is a key mechanism of endocrine disruption.
Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant AR protein.[5][11]
-
Competitive Binding: The test compound is incubated with the AR preparation in the presence of a radiolabeled androgen (e.g., [3H]-R1881).[5] The test compound competes with the radiolabeled androgen for binding to the receptor.
-
Separation of Bound and Free Ligand: The bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radiolabeled androgen is used to determine its binding affinity for the androgen receptor. The results are often expressed as the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Signaling Pathways and Mechanisms of Toxicity
Plasticizers can exert their toxic effects through various molecular mechanisms, often involving the disruption of cellular signaling pathways.
Endocrine Disruption via Nuclear Receptors
Many phthalates are known endocrine disruptors that can interact with nuclear receptors, such as the estrogen receptor (ER) and the androgen receptor (AR). This interaction can either mimic or block the action of natural hormones, leading to adverse effects on the reproductive system and development. Some plasticizers can also activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis.
Involvement of MAPK and PI3K/Akt Signaling Pathways
Recent studies suggest that some phthalates, such as Dibutyl phthalate (DBP), may exert their toxicity by modulating key intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[9] These pathways are crucial for regulating cell proliferation, survival, and apoptosis. For instance, DBP has been shown to induce apoptosis in Sertoli cells by affecting the PI3K/Akt/mTOR pathway.[11] It has also been found to activate the JNK and ERK1/2 arms of the MAPK pathway, leading to testicular damage.[12] Given the structural similarity, it is plausible that this compound could also interact with these signaling cascades.
Conclusion
This comparative guide highlights the varying toxicological profiles of this compound and other common plasticizers. While DBM exhibits low acute toxicity, its potential as a skin sensitizer warrants consideration. Traditional phthalates like DEHP and DBP pose more significant risks related to endocrine disruption and reproductive toxicity. In contrast, alternative plasticizers such as DOTP and bio-based options like ATBC and ESBO generally demonstrate a better safety profile in the available studies.
The selection of a plasticizer for any application, particularly in the fields of drug development and medical devices, requires a thorough evaluation of its potential toxicological effects. The data and experimental context provided in this guide are intended to support such an evaluation. Further research into the specific mechanisms of action of this compound and other less-studied plasticizers is necessary to fully understand their potential impact on human health.
References
- 1. Interactions controlling the assembly of nuclear-receptor heterodimers and co-activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. Environmentally relevant exposure to dibutyl phthalate disrupts DNA damage repair gene expression in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An approach for integrating toxicogenomic data in risk assessment: the dibutyl phthalate case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping gene expression changes in the fetal rat testis following acute dibutyl phthalate exposure defines a complex temporal cascade of responding cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Dibutyl phthalate exposure aggravates type 2 diabetes by disrupting the insulin-mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of PI3K/AKT/mTOR signaling pathway in DBP-induced apoptosis of testicular sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of JNK and ERK1/2 MAPK signaling pathway in testicular injury of rats induced by di-N-butyl-phthalate (DBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactivities and Mode of Actions of Dibutyl Phthalates and Nocardamine from Streptomyces sp. H11809 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Two distinct nuclear receptor interaction domains in NSD1, a novel SET protein that exhibits characteristics of both corepressors and coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
Performance evaluation of Dibutyl maleate versus Triacetin in plastic applications.
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides an in-depth, objective comparison of two commonly used plasticizers, Dibutyl Maleate (DBM) and Triacetin, evaluating their performance in plastic applications. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
At a Glance: DBM vs. Triacetin
| Feature | This compound (DBM) | Triacetin (Glycerol Triacetate) |
| Primary Polymer Compatibility | Polyvinyl Chloride (PVC), Poly(lactic acid) (PLA), Vinyl Acetate Copolymers | Polyvinyl Chloride (PVC), Poly(lactic acid) (PLA), Cellulose Acetate |
| Key Advantages | Cost-effective, good compatibility with hydrophobic polymers, low volatility.[1] | Non-toxic, biodegradable, suitable for food and pharmaceutical applications.[1] |
| Primary Applications | General-purpose PVC products, adhesives, coatings, synthetic lubricants.[2][3] | Food packaging, pharmaceutical excipients, cigarette filters, cosmetic formulations. |
| Molecular Weight | 228.29 g/mol | 218.20 g/mol |
Deep Dive into Performance Metrics
The efficacy of a plasticizer is determined by its ability to enhance the flexibility, durability, and processability of a polymer. This is achieved by the plasticizer molecules inserting themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg).
Performance in Poly(lactic acid) (PLA)
Poly(lactic acid), a biodegradable and biocompatible thermoplastic, often requires plasticization to overcome its inherent brittleness.
Mechanical Properties of Plasticized PLA:
A study on the plasticization of PLA with this compound (DBM) provides key insights into its performance. The addition of DBM leads to a significant decrease in the glass transition temperature (Tg), Young's modulus, and tensile strength, while dramatically increasing the elongation at break, indicating a more flexible and ductile material.[4]
| Property | Neat PLA | PLA + 7 wt% DBM | PLA + 12 wt% DBM | PLA + 15 wt% Triacetin |
| Glass Transition Temperature (Tg) (°C) | 61.2 | 41.5 | 35.1 | ~40-45 |
| Young's Modulus (MPa) | 2500 | 1800 | 1500 | Reduced |
| Tensile Strength (MPa) | 55 | 35 | 30 | 21.28 |
| Elongation at Break (%) | 4 | 150 | 200 | 280 |
Note: Data for DBM is sourced from a single study for direct comparison.[4] Data for Triacetin is sourced from a separate study and is provided for indicative comparison.[5]
Thermal Properties:
The thermal stability of plasticized polymers is a critical factor for processing and end-use applications. While DBM effectively reduces the Tg of PLA, it's important to consider its volatility during processing. Some studies have noted a degree of plasticizer volatilization during the processing of PLA with DBM due to its lower molecular weight.[4]
Performance in Polyvinyl Chloride (PVC)
Polyvinyl Chloride is one of the most widely used thermoplastics, and its versatility is largely due to the use of plasticizers.
Mechanical and Thermal Properties of Plasticized PVC:
Triacetin has been investigated as a secondary plasticizer for PVC, showing good miscibility and a reduction in the glass transition temperature (Tg).[6][7] Studies indicate that the presence of Triacetin can reduce the hardness of PVC materials.[6] While specific quantitative data for a direct comparison with DBM in the same study is limited, it is known that DBM improves the flexibility of PVC and is suitable for applications like flexible films and tubes.[1] One study noted that PVC compounds with grafted this compound showed improved thermal stability, low-temperature resistance, and migration resistance compared to pristine PVC.[2]
| Property | PVC/50DEHP | PVC/50Triacetin | PVC/20DEHP/30Triacetin |
| Glass Transition Temperature (Tg) (°C) | Lower than neat PVC | Lower than neat PVC | Lowest among the tested |
| Hardness | Reduced | Reduced | Further Reduced |
| Tensile Strength | High | Higher than DEHP blend | - |
| Elongation at Break | High | Higher than DEHP blend | - |
Migration Resistance:
Plasticizer migration, the process where the plasticizer moves out of the polymer matrix, is a significant concern, especially for applications in sensitive areas like food packaging and medical devices. The migration rate is influenced by factors such as the plasticizer's molecular weight, the polymer matrix, and the surrounding environment.[8]
Triacetin, due to its lower molecular weight, has been noted to have a higher migration ability from PVC compared to higher molecular weight plasticizers like DEHP.[9] However, its non-toxic nature makes its migration less of a health concern in many applications. Studies on the migration of Triacetin from PLA into food simulants have been conducted to assess its suitability for food packaging.[10][11] this compound is reported to have relatively low volatility, which helps in maintaining the plasticizing effect over time.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of plasticizer performance.
Tensile Properties Testing
-
Standard: ASTM D638 / ISO 527-1
-
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized polymer.
-
Methodology:
-
Dumbbell-shaped specimens of the plasticized polymer are prepared according to the dimensions specified in the standard.
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.
-
The cross-sectional area of the specimen is measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.
-
The load and elongation are continuously recorded throughout the test.
-
Tensile strength is calculated as the maximum load divided by the original cross-sectional area.
-
Elongation at break is calculated as the change in length at the point of fracture divided by the original length, expressed as a percentage.
-
Young's modulus is determined from the initial linear portion of the stress-strain curve.
-
Differential Scanning Calorimetry (DSC)
-
Standard: ASTM D3418 / ISO 11357-2
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
-
Methodology:
-
A small, weighed sample of the plasticized polymer is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is determined as the midpoint of this transition.
-
Thermogravimetric Analysis (TGA)
-
Standard: ASTM E1131
-
Objective: To evaluate the thermal stability and volatile content of the plasticized polymer.
-
Methodology:
-
A small, weighed sample of the plasticized polymer is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows the weight loss of the sample as it degrades or volatilizes.
-
The onset temperature of decomposition is used as an indicator of thermal stability.
-
Plasticizer Migration Test
-
Standard: ISO 177 / ASTM D1203
-
Objective: To determine the amount of plasticizer that migrates from the plastic.
-
Methodology (Activated Carbon Method - ASTM D1203):
-
A circular disc of the plasticized polymer of known weight and thickness is prepared.
-
The disc is placed in a container and surrounded by activated carbon.
-
The container is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the test period, the disc is removed, cleaned of any adhering carbon, and reweighed.
-
The percentage of weight loss is calculated, which represents the amount of volatile components (primarily plasticizer) that have migrated.
-
Visualizing the Process
To better understand the concepts and procedures discussed, the following diagrams illustrate the plasticization mechanism and a typical experimental workflow.
Caption: Plasticizer molecules (P) position themselves between polymer chains, increasing intermolecular spacing and enhancing flexibility.
Caption: A generalized workflow for the preparation, testing, and analysis of plasticized polymer samples.
Conclusion
Both this compound and Triacetin are effective plasticizers, but their suitability depends heavily on the specific application and performance requirements.
This compound stands out as a cost-effective option for general-purpose applications where its good compatibility with hydrophobic polymers and low volatility are advantageous. It significantly improves the flexibility of polymers like PLA and PVC.
Triacetin , on the other hand, is the preferred choice for applications with stringent safety and environmental regulations, such as food packaging and pharmaceutical products, owing to its non-toxic and biodegradable nature. While it may exhibit higher migration than some larger plasticizer molecules, its safety profile mitigates this concern for many uses.
For researchers and drug development professionals, the selection between DBM and Triacetin will involve a trade-off between cost, required mechanical properties, thermal stability, and biocompatibility. The data and experimental protocols presented in this guide offer a foundational understanding to aid in this critical decision-making process.
References
- 1. pvcplast.net [pvcplast.net]
- 2. Preparation and Properties of Poly(vinyl chloride) Grafted with this compound [plaschina.com.cn]
- 3. globalchemsources.com [globalchemsources.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triacetin as a Secondary PVC Plasticizer (Journal Article) | OSTI.GOV [osti.gov]
- 8. The Mechanisms of Plastic Food-Packaging Monomers’ Migration into Food Matrix and the Implications on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural changes and triacetin migration of starch acetate film contacting with distilled water as food simulant [ouci.dntb.gov.ua]
A Comparative Analysis of the Biodegradability of Maleate- and Succinate-Based Plasticizers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The environmental fate of plasticizers is a critical consideration in the development of sustainable materials for a range of applications, including in the pharmaceutical and medical device industries. This guide provides a comparative analysis of the biodegradability of two key classes of plasticizers: those based on maleic acid and those based on succinic acid. This comparison is supported by experimental data from peer-reviewed studies, with a focus on providing clear, actionable information for material selection and development.
The fundamental difference in the chemical structure of these plasticizers plays a crucial role in their susceptibility to microbial degradation. Succinate-based plasticizers, being saturated compounds, are generally found to be readily biodegradable.[1] In contrast, the unsaturated nature and cis-configuration of maleate-based plasticizers can significantly hinder their breakdown by common soil microorganisms.[1]
Quantitative Biodegradation Data
The following table summarizes the key quantitative findings from comparative studies on the biodegradability of maleate and succinate-based plasticizer diesters. The data is primarily derived from studies utilizing the common soil bacterium Rhodococcus rhodochrous, a microorganism known for its ability to degrade a wide range of organic compounds. A shorter half-life indicates faster biodegradation.
| Plasticizer Type | Central Structure | Side Chains | Half-life (days) | Key Observations | Reference |
| Succinate-Based | Saturated | Di(2-ethylhexyl) | Rapid Degradation | Rapidly degraded with small and transient metabolite buildup. | [1] |
| Dibutyl | Rapid Degradation | Readily broken down by Rhodococcus rhodochrous. | [1] | ||
| Dihexyl | Rapid Degradation | Readily broken down by Rhodococcus rhodochrous. | [1] | ||
| Maleate-Based | Unsaturated (cis) | Di(2-ethylhexyl) | Almost No Degradation | Showed almost no biodegradation over the course of the experiment. | [1] |
| Diethyl | 3.5 (± 0.4) | Acceptable hydrolysis rates observed for linear side chains. | [2] | ||
| Dibutyl | 4.8 (± 0.4) | Acceptable hydrolysis rates observed for linear side chains. | [2] | ||
| Dihexyl | 10.8 (± 1.0) | Slower degradation with increasing linear side chain length. | [2] | ||
| Dioctyl | 14.2 (± 1.2) | Slower degradation with increasing linear side chain length. | [2] |
Experimental Protocols
The data presented in this guide is primarily based on two types of experimental methodologies: biodegradation assays using specific microbial cultures and standardized soil burial tests.
Microbial Biodegradation Assay using Rhodococcus rhodochrous
This method assesses the intrinsic biodegradability of a plasticizer by exposing it to a specific, capable microorganism under controlled laboratory conditions.
a) Microorganism and Culture Conditions:
-
Organism: Rhodococcus rhodochrous (e.g., ATCC 13808).
-
Media: A minimal mineral salt medium (MMSM) is used, containing essential salts and trace elements to support bacterial growth.
-
Carbon Sources: The test plasticizer is added as the primary or secondary carbon source. Often, a co-substrate like hexadecane is provided to support initial cell growth and induce the necessary enzymes for plasticizer degradation.
-
Incubation: Cultures are incubated in flasks on a shaker to ensure adequate aeration and mixing, at a controlled temperature (e.g., 30°C).
b) Experimental Procedure:
-
Rhodococcus rhodochrous is pre-cultured to obtain a sufficient cell density.
-
The cells are then introduced into the MMSM containing the test plasticizer (e.g., at a concentration of 1 g/L) and a co-substrate if necessary.
-
Samples of the culture medium are taken at regular intervals over a period of several days or weeks.
-
The concentration of the parent plasticizer and its potential metabolites in the samples is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
The rate of disappearance of the parent compound is used to calculate the biodegradation rate and half-life.
Standardized Soil Burial Test (based on ASTM D5988)
This method evaluates the aerobic biodegradation of plastic materials in a simulated soil environment by measuring the amount of carbon dioxide evolved.
a) Test Setup:
-
Soil: A standard, natural soil with a known microbial population is used.
-
Test Substance: The plasticizer is mixed with the soil at a known concentration.
-
Reactors: The soil-plasticizer mixture is placed in sealed reactors that allow for the continuous measurement of evolved CO2.
-
Controls: Blank reactors containing only soil, and reference reactors containing soil and a readily biodegradable material like cellulose, are run in parallel.
-
Conditions: The reactors are maintained at a constant temperature (e.g., 20-28°C) and moisture content, with a continuous supply of carbon dioxide-free air.
b) Experimental Procedure:
-
The test plasticizer is mixed uniformly into the soil.
-
The mixture is placed in the test reactors.
-
The amount of CO2 produced in each reactor is measured over time using methods like titration or an infrared analyzer.
-
The cumulative CO2 evolution is plotted against time.
-
The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test plasticizer to the theoretical maximum amount of CO2 that could be produced from that amount of plasticizer. The test is typically run for up to 6 months.
Visualizing the Biodegradation Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Comparative biodegradation pathways of succinate and maleate-based plasticizers.
Caption: Workflow for two common methods of assessing plasticizer biodegradability.
References
A comparative study of different catalysts for Dibutyl maleate synthesis.
A Comparative Guide to Catalysts in Dibutyl Maleate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a crucial intermediate in the production of plastics, pigments, pharmaceuticals, and agricultural products, is predominantly achieved through the esterification of maleic anhydride or maleic acid with n-butanol. The efficiency of this process is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for this synthesis.
The esterification of maleic anhydride with n-butanol is a two-step reaction. The first step involves a rapid, exothermic reaction to form the monobutyl maleate. The second, slower, and reversible step is the formation of this compound, which necessitates a catalyst to drive the reaction to completion, often by removing the water formed.[1]
Comparative Performance of Catalysts
A variety of homogeneous and heterogeneous catalysts have been investigated for the synthesis of this compound. The choice of catalyst significantly impacts the reaction rate, yield, and overall process efficiency.
| Catalyst Category | Specific Catalyst | Reactants | Molar Ratio (Alcohol:Anhydride/Acid) | Catalyst Loading | Temperature (°C) | Reaction Time | Yield/Conversion | Reference |
| Homogeneous Acids | p-Toluenesulfonic acid | Maleic anhydride, n-butanol | 4:1 | 0.16 (molar ratio to anhydride) | Reflux | 70 min | 95.6% yield | [2][3] |
| Sulfuric acid | Maleic anhydride, n-butanol | Not specified | Not specified | Not specified | Not specified | Compared, but specific data not provided in abstract | [2][3] | |
| Phosphotungstic acid | Maleic anhydride, butan-1-ol | 2.2-5:1 | Not specified | 110-140 | Not specified | Most active among tested catalysts | [1] | |
| Metal Compounds | Ferric chloride hexahydrate | Maleic anhydride, n-butanol | Not specified | Not specified | Not specified | Not specified | Compared, but specific data not provided in abstract | [2][3] |
| Ammonium ferric sulfate dodecahydrate | Maleic anhydride, n-butanol | Not specified | Not specified | Not specified | Not specified | Compared, but specific data not provided in abstract | [2][3] | |
| Heterogeneous (Ion-Exchange Resins) | Amberlyst 131H+ | Maleic acid, n-butanol | 10:1 | 0.0375 g/mL | 90 | Not specified | Best performance among tested resins | [4][5] |
| Amberlyst 15-dry | Maleic acid, n-butanol | 10:1 | 0.0375 g/mL | 90 | Not specified | Lower performance than Amberlyst 131H+ | [4][5] | |
| Amberlyst 15-wet | Maleic acid, n-butanol | 10:1 | 0.0375 g/mL | 90 | Not specified | Lower performance than Amberlyst 131H+ | [4][5] | |
| Dowex 50WX8 | Maleic anhydride, butan-1-ol | 2.2-5:1 | Not specified | 110-140 | Not specified | Active, but less than phosphotungstic acid | [1] | |
| Hydrogen type cation exchange resin | Maleic anhydride, n-butanol | 1.5-2.5:1 | 25-35kg per 98kg anhydride | 80-130 | 3-4 hours | 99.3-99.4% esterification rate | [6] | |
| Heterogeneous (Solid Superacids) | SO42-/Fe2O3 | Maleic anhydride, n-butanol | 3.5:1 | 2.0% of reactant weight | 120 | 3 hours | High esterification rate (specific value not provided) | [7] |
Note: The performance of catalysts can be influenced by the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Below are generalized experimental methodologies for the synthesis of this compound using different types of catalysts.
General Protocol for Homogeneous Acid Catalysis (e.g., p-Toluenesulfonic Acid)
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser.
-
Reactants: Maleic anhydride and n-butanol are charged into the flask. A typical molar ratio of n-butanol to maleic anhydride is between 2.2:1 and 5:1.[8] Toluene or xylene can be added as a solvent to aid in the azeotropic removal of water.[8]
-
Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid monohydrate) is added to the mixture.[8]
-
Esterification: The reaction mixture is heated to reflux with vigorous stirring. The water produced during the esterification is collected in the Dean-Stark trap.
-
Workup: After the reaction is complete (indicated by the amount of water collected or by monitoring the acid value), the mixture is cooled. The excess n-butanol and solvent are removed by distillation, often under reduced pressure.[9] The crude product is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[8]
-
Purification: The final product is purified by vacuum distillation.[8]
General Protocol for Heterogeneous Catalysis (e.g., Ion-Exchange Resin)
-
Reaction Setup: A similar setup to the homogeneous catalysis is used, with a reactor equipped for stirring, heating, and water removal.
-
Reactants and Catalyst: Maleic anhydride (or maleic acid) and n-butanol are added to the reactor, along with the solid acid catalyst (e.g., Amberlyst 131H+).[10]
-
Reaction: The mixture is heated to the desired reaction temperature (e.g., 80-130°C) with constant stirring.[6] Water is continuously removed from the system.
-
Catalyst Separation: Upon completion of the reaction, the solid catalyst is separated from the reaction mixture by filtration.
-
Workup and Purification: The filtrate, containing the product and excess alcohol, is then subjected to distillation, neutralization, and washing steps as described in the homogeneous catalysis protocol to yield the purified this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. journals.pan.pl [journals.pan.pl]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. isites.info [isites.info]
- 6. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. dpi-journals.com [dpi-journals.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
Validating the Purity of Synthesized Dibutyl Maleate: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized Dibutyl maleate, supported by experimental protocols and data.
This compound, a versatile diester, is synthesized through the esterification of maleic anhydride with n-butanol. The synthesis process can result in a variety of impurities, including unreacted starting materials (maleic anhydride and n-butanol), the isomeric byproduct dibutyl fumarate, and other related compounds. Accurate and robust analytical methods are therefore essential to quantify the purity of the final product.
The Gold Standard: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the purity assessment of volatile and semi-volatile compounds like this compound. The method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.
Experimental Protocol: GC-MS for this compound Purity Validation
This protocol outlines a general procedure for the validation of this compound purity using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as ethyl acetate or dichloromethane, and dilute to the mark.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL in the same solvent.
-
If an internal standard is used for quantification, a known concentration of a suitable standard (e.g., dioctyl phthalate) should be added to the final dilution.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | This compound: Quantifier: m/z 173, Qualifiers: m/z 56, 117. Dibutyl fumarate: Quantifier: m/z 173, Qualifiers: m/z 56, 117. (Retention time will differ). n-Butanol: m/z 43, 56, 74. Maleic Anhydride: m/z 54, 98. |
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound and any expected impurities.
Comparison with Other Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly useful for non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method with UV detection is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute quantification method that can determine the purity of a substance without the need for a calibration curve of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
The logical flow for selecting an appropriate analytical technique for purity validation is outlined below.
Comparing the adjuvant effect of Dibutyl maleate to dibutyl phthalate in immunological studies.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the adjuvant effects of Dibutyl Maleate (DBM) and Dibutyl Phthalate (DBP) based on available experimental data. This analysis focuses on their impact on contact hypersensitivity, a key model for studying skin sensitization and adjuvant activity.
Executive Summary
This compound (DBM) and dibutyl phthalate (DBP) are structurally related compounds that have demonstrated comparable adjuvant effects in the context of contact hypersensitivity.[1][2][3] Experimental evidence, primarily from murine models of fluorescein isothiocyanate (FITC)-induced contact hypersensitivity (CHS), indicates that both DBM and DBP can significantly enhance the sensitization phase of the immune response.[1][2][3] The underlying mechanisms for this adjuvant effect appear to be similar for both compounds, involving the enhanced migration of antigen-presenting dendritic cells (DCs) to draining lymph nodes and an increase in local cytokine production.[1][2][3] While DBP has been more extensively studied for its immunomodulatory properties, the direct comparative data available suggests that DBM is an equally potent adjuvant in this specific immunological setting.
Data Presentation: Performance Comparison in FITC-Induced Contact Hypersensitivity
The following table summarizes the quantitative data from a key study comparing the adjuvant effects of DBM and DBP in a murine FITC-induced contact hypersensitivity model.
| Performance Metric | This compound (DBM) | Dibutyl Phthalate (DBP) | Control (Acetone) |
| Ear Swelling (mm) at 24h post-challenge | ~0.15 | ~0.16 | ~0.05 |
| FITC+ CD11c+ Dendritic Cells in dLN (cells/LN) | ~3000 | ~3500 | ~1000 |
| Interleukin-4 (IL-4) Production in dLN (pg/ml) | ~100 | ~150 | Undetectable |
| Interferon-gamma (IFN-γ) Production in dLN (pg/ml) | ~2500 | ~3000 | ~500 |
Data is approximated from graphical representations in Matsuoka et al., 2016. dLN: draining lymph nodes.
Experimental Protocols
The primary experimental model underpinning the direct comparison of DBM and DBP is the fluorescein isothiocyanate (FITC)-induced contact hypersensitivity (CHS) model in BALB/c mice.
Sensitization Phase
-
Animals: Female BALB/c mice, typically 6-8 weeks old, are used.
-
Sensitizing Solution: A solution of 0.5% FITC is prepared in acetone containing either 2% DBM, 2% DBP, or acetone alone (as a control).
-
Application: On day 0 and day 1, a total of 100 µl of the sensitizing solution is applied to the shaved abdomen of the mice.
Elicitation (Challenge) Phase
-
Timing: Five days after the last sensitization (on day 6).
-
Challenge Solution: A 0.5% FITC solution is prepared in a vehicle of acetone and olive oil (1:1).
-
Application: 20 µl of the challenge solution is applied to the dorsal and ventral surfaces of the right ear. The left ear serves as a control.
Measurement of Contact Hypersensitivity
-
Ear Swelling: Ear thickness is measured using a micrometer at 24, 48, and 72 hours after the challenge. The degree of ear swelling is calculated as the difference in thickness between the right (challenged) and left (unchallenged) ears.
Analysis of Dendritic Cell Migration
-
Timing: 24 hours after a single sensitization.
-
Sample Collection: The draining inguinal lymph nodes are collected.
-
Cell Preparation: A single-cell suspension is prepared from the lymph nodes.
-
Flow Cytometry: The cells are stained with fluorescently labeled antibodies against CD11c. The number of FITC-positive CD11c-positive dendritic cells is quantified using a flow cytometer.
Cytokine Production Assay
-
Timing: 24 hours after a single sensitization.
-
Sample Collection: Draining inguinal lymph nodes are collected.
-
Cell Culture: A single-cell suspension is prepared and the cells are cultured for 24-72 hours.
-
Cytokine Measurement: The concentration of cytokines such as Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ) in the culture supernatants is measured by ELISA.
Mandatory Visualizations
Experimental Workflow for Comparing Adjuvant Effects
Caption: Experimental workflow for the FITC-induced contact hypersensitivity model.
Proposed Mechanism of Adjuvant Action
References
- 1. Effects of phthalate esters on dendritic cell subsets and interleukin-4 production in fluorescein isothiocyanate-induced contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice [jstage.jst.go.jp]
- 3. This compound and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Dibutyl Maleate vs. Di(2-ethylhexyl) Phthalate as Plasticizers
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC). For decades, di(2-ethylhexyl) phthalate (DEHP) has been the industry standard, valued for its efficiency and cost-effectiveness. However, mounting concerns over its toxicological profile have spurred the search for viable alternatives. This guide presents a detailed comparison of the performance of dibutyl maleate (DBM) against DEHP, offering researchers, scientists, and drug development professionals a data-driven overview to inform their material selection process.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each compound, which influence their behavior as plasticizers.
| Property | This compound (DBM) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Molecular Formula | C₁₂H₂₀O₄ | C₂₄H₃₈O₄ |
| Molecular Weight | 228.28 g/mol | 390.56 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless, viscous liquid |
| Boiling Point | ~280-281 °C | ~385 °C |
| Density | ~0.99 g/cm³ (at 20 °C) | ~0.986 g/cm³ (at 20 °C) |
| Water Solubility | Low | Insoluble |
Performance as a Plasticizer
The efficacy of a plasticizer is determined by its ability to impart flexibility, enhance durability, and resist migration from the polymer matrix. While comprehensive head-to-head comparative studies with extensive quantitative data are limited, existing research provides valuable insights into the performance of DBM relative to DEHP.
Mechanical Properties
A key indicator of plasticizer performance is its effect on the mechanical properties of the polymer. A study comparing the dynamic elastic moduli of PVC blends containing 40 phr (parts per hundred resin) of either DBM or DEHP provides a basis for comparison. The storage modulus (G') indicates the elastic response, while the loss modulus (G'') reflects the viscous response of the material.
While a direct tabular comparison of tensile strength and elongation at break from a single study is not available, research on PVC grafted with this compound indicates an improvement in mechanical properties compared to pristine PVC.[1] Generally, maleate plasticizers have been noted to be as effective as DEHP in lowering the glass transition temperature of PVC, which is a key indicator of plasticizing efficiency.
Thermal Stability
Thermal analysis, through methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for determining the processing window and service temperature of the plasticized polymer. TGA measures weight loss as a function of temperature, indicating the onset of degradation, while DSC can determine the glass transition temperature (Tg), a measure of plasticizer efficiency.
Migration Resistance
The tendency of a plasticizer to leach from the polymer matrix is a critical factor, particularly for applications in the medical, pharmaceutical, and food contact sectors. Migration can lead to a loss of material properties and contamination of the surrounding environment.
Studies have shown that DEHP can migrate from PVC materials into various simulants.[2] Research on PVC grafted with this compound suggests improved migration resistance compared to conventionally plasticized PVC.[1] However, quantitative migration data for DBM from a standardized test (e.g., ISO 177) into various food simulants is needed for a direct comparison with the extensive data available for DEHP.
Toxicological Profile
The impetus for replacing DEHP is largely driven by its adverse health effects. A comparison of the toxicological profiles of DBM and DEHP is therefore essential.
| Toxicological Endpoint | This compound (DBM) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Acute Toxicity | Low acute oral and dermal toxicity. | Low acute toxicity. |
| Skin/Eye Irritation | May cause skin and eye irritation. | Not generally considered a skin or eye irritant. |
| Sensitization | Considered a skin sensitizer.[2] | Not generally considered a skin sensitizer. |
| Carcinogenicity | Not classified as a carcinogen. | Suspected human carcinogen. |
| Reproductive/Developmental Toxicity | Not classified as a reproductive or developmental toxin. | Known to cause reproductive and developmental toxicity. |
| Endocrine Disruption | Poly(this compound-CO-vinyl acetate) is listed in the EPA's Endocrine Disruptor Screening Program (EDSP) universe of chemicals, but specific screening data for DBM is not readily available.[3] | Well-established endocrine disruptor. |
Experimental Protocols
To provide a framework for direct comparison, the following are summaries of standard experimental protocols for evaluating key plasticizer performance metrics.
Plasticizer Efficiency (Mechanical Properties)
-
Objective: To determine the effect of the plasticizer on the mechanical properties of PVC.
-
Methodology (based on ASTM D412 and ASTM D2240):
-
Sample Preparation: Prepare PVC formulations with varying concentrations of DBM and DEHP (e.g., 20, 40, 60 phr). Mill and press the formulations into sheets of uniform thickness.
-
Tensile Testing (ASTM D412): Cut dumbbell-shaped specimens from the sheets. Use a universal testing machine to measure tensile strength, elongation at break, and modulus of elasticity.
-
Hardness Testing (ASTM D2240): Use a durometer to measure the Shore A hardness of the plasticized PVC sheets.
-
Migration Analysis (Leaching)
-
Objective: To quantify the migration of the plasticizer from PVC into various liquid simulants.
-
Methodology (based on ISO 177):
-
Sample Preparation: Prepare discs of plasticized PVC of known weight and surface area.
-
Immersion: Immerse the PVC discs in various food simulants (e.g., distilled water, 10% ethanol, 50% ethanol, n-hexane) at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days).
-
Analysis: After immersion, remove the discs, dry them, and weigh them to determine mass loss. Analyze the simulant liquid using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of migrated plasticizer.
-
Thermal Stability Analysis
-
Objective: To evaluate the effect of the plasticizer on the thermal stability of PVC.
-
Methodology (TGA and DSC):
-
Thermogravimetric Analysis (TGA): Heat a small sample of the plasticized PVC in a controlled atmosphere (e.g., nitrogen) at a constant rate. Record the weight loss as a function of temperature to determine the onset of degradation.
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the plasticized PVC at a controlled rate. Measure the heat flow to and from the sample to determine the glass transition temperature (Tg).
-
Visualizing Experimental Workflows and Logical Relationships
To illustrate the process of comparing plasticizer performance and the toxicological concerns associated with DEHP, the following diagrams are provided.
References
- 1. Preparation and Properties of Poly(vinyl chloride) Grafted with this compound [plaschina.com.cn]
- 2. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal of Dibutyl Maleate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Dibutyl maleate, a common comonomer and chemical intermediate, requires careful handling and specific disposal procedures due to its potential health and environmental hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][2] This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[3]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., PVC gloves with a polyethylene liner).[1] Always inspect gloves before use and use proper removal techniques.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation.[1][4]
-
Respiratory Protection: In case of inadequate ventilation or the potential for inhaling vapors or mists, use an approved respirator.[3][4]
-
Protective Clothing: Wear a lab coat or overalls to prevent skin contact.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][5][6]
-
-
Handling and Storage:
**Step-by-Step Disposal and Decontamination Protocol
Disposal of this compound must comply with all federal, state, and local environmental regulations.[2][3][9] Do not allow the product to enter drains or waterways, as it is toxic to aquatic life.[3][5][10]
Step 1: Managing Spills and Residues
For minor spills, immediate containment and cleanup are essential.
-
Ensure Ventilation: Increase ventilation in the spill area.[1]
-
Contain the Spill: Use an inert, absorbent material such as sand, earth, or vermiculite to soak up the spilled liquid.[1][2][3][9]
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil into a suitable, sealable, and clearly labeled container for hazardous waste.[1][7][9]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[1]
Step 2: Preparing for Professional Disposal
Unused or waste this compound should not be disposed of in standard laboratory trash or drains.
-
Containerize Waste: Place surplus this compound and spill residues in a designated, closed container suitable for hazardous waste.[3][7]
-
Labeling: Clearly label the container with "Hazardous Waste" and the chemical name "this compound."
Step 3: Engaging Professional Waste Disposal Services
The recommended method for the final disposal of this compound is through a licensed professional waste disposal service.[3][7][11]
-
Contact a Licensed Vendor: Offer surplus and non-recyclable solutions to a certified disposal company.[7][11]
-
Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Step 4: Disposal of Contaminated Packaging
Containers that have held this compound must be treated as hazardous waste.
-
Triple Rinse (if applicable): If regulations permit, containers may be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Dispose of as Unused Product: Packaging that cannot be cleansed should be disposed of in the same manner as the product itself.[3][5][7][11] Consult with your waste management authority for recycling options for properly decontaminated containers.[1][9]
Key Quantitative and Regulatory Data
The following table summarizes essential data for the safe handling and disposal of this compound.
| Property | Value | Reference |
| Physical Properties | ||
| Flash Point | 120 - 138 °C (Closed Cup) | [3][4] |
| Boiling Point | 280 - 281 °C | [3][5] |
| Density | 0.988 g/mL at 25 °C | [3] |
| Toxicological Data | ||
| LD50 Oral (Rat) | 3,700 mg/kg | [3] |
| LD50 Dermal (Rabbit) | 10,000 mg/kg | [3] |
| Aquatic Toxicity (LC50) | 1.2 mg/L (Rainbow Trout, 96h) | [7] |
| Transportation & Disposal | ||
| UN Number | 3082 | [5][8] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (di-n-butyl maleate) | [5][8] |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | [5][8] |
| Packaging Group | III | [5][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sdfine.com [sdfine.com]
- 2. neuchem.com [neuchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. scribd.com [scribd.com]
- 5. adakem.com [adakem.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound – Essential Compound for Organic Synthesis [penpet.com]
- 11. angenechemical.com [angenechemical.com]
Navigating the Safe Handling of Dibutyl Maleate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dibutyl maleate, a chemical that presents notable health and environmental hazards. Adherence to these procedural steps will help mitigate risks and ensure operational safety.
This compound is recognized as an irritant to the skin, eyes, and respiratory system.[1][2] It may also cause an allergic skin reaction and can be harmful if inhaled or ingested.[1][2][3] Furthermore, this substance is toxic to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[4][5]
Essential Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE, drawing from safety data sheets and chemical resistance guides.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166.[1] A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause eye irritation.[1] |
| Hand Protection | Nitrile or Neoprene gloves are recommended. It is crucial to select gloves that comply with EU Directive 89/686/EEC and the EN 374 standard.[1] Due to the lack of specific breakthrough data for this compound, data for the similar compound Dibutyl phthalate is used as a reference. Always inspect gloves before use and use proper removal techniques. | Prevents skin contact, which can cause irritation and allergic reactions.[1][3] |
| Respiratory Protection | For situations where engineering controls are insufficient or as a backup, a full-face respirator with multipurpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[1] | Protects against the inhalation of vapors or mists, which can cause respiratory tract irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[5] For larger quantities or significant splash risk, chemical-resistant coveralls may be necessary. Contaminated work clothing should not be allowed out of the workplace.[4] | Protects the skin from accidental splashes and contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any associated contaminated materials is a critical step in the safety protocol to prevent environmental harm.
All waste containing this compound should be treated as hazardous waste.[1] The primary method for disposal involves the following steps:
-
Containment: Absorb liquid this compound with an inert material such as vermiculite, sand, or earth.[2]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste.[1][2]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to handle the final disposal.[1] The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Under no circumstances should this compound or its containers be disposed of in general waste or down the drain, as it is toxic to aquatic life.[4][5]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is vital.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
